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Core Science & Biosynthesis

Foundational

Budralazine's Mechanism of Action: A Technical Guide to a Direct-Acting Vasodilator

For Researchers, Scientists, and Drug Development Professionals Abstract Budralazine, a phthalazine derivative, exerts its antihypertensive effects through direct vasodilation of arterial smooth muscle. This technical gu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, exerts its antihypertensive effects through direct vasodilation of arterial smooth muscle. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action. Experimental evidence indicates that Budralazine's primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells, a key step in the process of muscle contraction. This action is independent of cyclic nucleotide signaling pathways. While sharing structural and functional similarities with its predecessor, Hydralazine, Budralazine exhibits a distinct pharmacological profile, including a lower potency in inducing reflex tachycardia. This document provides a comprehensive overview of the signaling pathways, supporting quantitative data from key experiments, and detailed experimental protocols for the study of Budralazine.

Core Mechanism of Action: Inhibition of Vascular Calcium Flux

Budralazine's vasodilatory effect is primarily achieved through its direct action on vascular smooth muscle, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[1] The core of this mechanism lies in its ability to interfere with the calcium dynamics essential for muscle contraction.

Unlike many other vasodilators, Budralazine's action does not appear to involve the modulation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) levels. Studies in spontaneously hypertensive rats have shown that effective antihypertensive oral doses of Budralazine do not cause significant changes in the aortic levels of these cyclic nucleotides.[1] This suggests that its mechanism is distinct from that of drugs that rely on the activation of adenylyl cyclase or guanylyl cyclase.

The primary mode of action is the inhibition of calcium ion (Ca2+) movement across the vascular smooth muscle cell membrane.[1] Budralazine has been shown to relax contractions induced by both potassium chloride (KCl) and noradrenaline in isolated rabbit aorta in a concentration-dependent manner.[1] Furthermore, in K+-depolarized aortic preparations, Budralazine produces a concentration-related inhibition of the contractile response to the cumulative addition of Ca2+.[1] This strongly indicates that Budralazine blocks the influx of extracellular calcium, which is a critical trigger for the contractile machinery of the smooth muscle.

While the precise molecular target for this calcium inhibition is not fully elucidated, it is hypothesized to be similar to that of Hydralazine, which is thought to interfere with inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. However, the direct evidence for Budralazine points more strongly to an effect on transmembrane calcium flux.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Budralazine-induced vasodilation, emphasizing the inhibition of calcium influx in vascular smooth muscle cells.

Budralazine_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Budralazine Budralazine VGCaC Voltage-Gated Ca²⁺ Channel Budralazine->VGCaC Inhibits Relaxation Muscle Relaxation Budralazine->Relaxation Ca_ext Ca²⁺ Ca_ext->VGCaC Influx Ca_int Ca²⁺ VGCaC->Ca_int CaM Calmodulin Ca_int->CaM Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Rabbit Thoracic Aorta A2 Prepare Helical Strips A1->A2 A3 Mount in Organ Bath A2->A3 B1 Induce Contraction (e.g., with KCl or Noradrenaline) A3->B1 B2 Add Cumulative Doses of Budralazine B1->B2 C1 Measure Changes in Muscle Tension B2->C1 C2 Construct Concentration-Response Curve C1->C2 C3 Determine Vasodilatory Potency and Efficacy C2->C3

References

Exploratory

Budralazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Abstract Budralazine, a phthalazine derivative, is a direct-acting vasodilator with antihypertensive properties. This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, is a direct-acting vasodilator with antihypertensive properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, alongside a comparative analysis with the structurally related compound hydralazine, is presented. This document also outlines key experimental methodologies for its study and summarizes available quantitative data to support further research and development.

Chemical Structure and Identifiers

Budralazine is chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine.[1] Its structure features a phthalazine ring system linked to a hydrazone side chain.

IdentifierValue
IUPAC Name N'-(4-methylpent-3-en-2-ylidene)phthalazin-1-ylhydrazine
Systematic Name 4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE
CAS Number 36798-79-5
Molecular Formula C₁₄H₁₆N₄
Molecular Weight 240.3 g/mol
SMILES CC(=CC(=NNc1c2ccccc2cnn1)C)C
InChIKey DQGFCLJXYFXXIJ-UHFFFAOYSA-N
InChI InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)

Physicochemical Properties

PropertyValueSource
XLogP3 3.1PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Topological Polar Surface Area 50.2 ŲPubChem (Computed)
Heavy Atom Count 18PubChem (Computed)
Complexity 331PubChem (Computed)

Note: The properties listed above are computationally predicted and may differ from experimental values.

Pharmacology

Mechanism of Action

Budralazine exerts its pharmacological effects primarily through direct vasodilation of arterial smooth muscle. While the precise molecular mechanism is not fully elucidated, experimental evidence suggests it shares similarities with hydralazine. The proposed mechanisms include:

  • Inhibition of Calcium Fluxes: Budralazine likely interferes with the influx and/or release of calcium ions within vascular smooth muscle cells. Calcium ions are essential for the contractile process of these cells. By reducing intracellular calcium concentrations, budralazine leads to muscle relaxation and vasodilation.

  • Direct Effect on Vascular Smooth Muscle: Studies have shown that budralazine has a direct relaxing effect on vascular smooth muscle, independent of the endothelium.

The vasodilatory action of budralazine results in a decrease in peripheral resistance, leading to a reduction in blood pressure.

Pharmacological Profile

Comparative studies with hydralazine have revealed key aspects of budralazine's pharmacological profile:

  • Antihypertensive Effect: Oral administration of budralazine produces a dose-dependent and sustained antihypertensive effect. It is reported to be 2-3 times less potent than hydralazine in this regard.[1]

  • Effects on Plasma Renin Activity: Budralazine is approximately 8 times less potent than hydralazine in increasing plasma renin activity in normotensive rats.[1]

  • Other Pharmacological Effects: At effective antihypertensive doses, budralazine has been observed to inhibit spontaneous motor activity, gastrointestinal propulsion, gastric emptying rate, gastric secretion, and urine output in animal models. These effects are generally less potent than those produced by hydralazine.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of budralazine are not widely published. However, methodologies for the related compound, hydralazine, can serve as a valuable starting point for developing protocols for budralazine.

Synthesis

The synthesis of phthalazine derivatives often involves the condensation of a phthalic acid derivative with a hydrazine compound. For budralazine, a potential synthetic route would involve the reaction of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

DOT Script for a potential synthesis workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-Hydrazinophthalazine 1-Hydrazinophthalazine Condensation Reaction Condensation Reaction 1-Hydrazinophthalazine->Condensation Reaction 4-Methyl-3-penten-2-one 4-Methyl-3-penten-2-one Condestation Reaction Condestation Reaction 4-Methyl-3-penten-2-one->Condestation Reaction Budralazine Budralazine Condensation Reaction->Budralazine

Caption: Potential synthesis workflow for budralazine.

Analytical Methods

Various analytical techniques can be employed for the characterization and quantification of budralazine. Given its structural similarity to hydralazine, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely to be effective.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable approach. Key parameters to optimize would include:

  • Column: A C18 column is a common choice for compounds of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation from impurities or metabolites.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of budralazine.

4.2.2. Gas Chromatography (GC)

GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity, given the nitrogen-rich structure of budralazine. Derivatization may be required to improve volatility and thermal stability.

DOT Script for a general analytical workflow:

G Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General analytical workflow for budralazine.

Signaling Pathways

The vasodilatory effect of budralazine is mediated by its action on vascular smooth muscle cells. The signaling pathway, while not fully elucidated for budralazine specifically, is believed to be analogous to that of hydralazine, which involves the modulation of intracellular calcium levels.

DOT Script for the proposed signaling pathway:

G Budralazine Budralazine Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Budralazine->Vascular Smooth Muscle Cell Acts on Ca2+ Channel Inhibition Ca2+ Channel Inhibition Vascular Smooth Muscle Cell->Ca2+ Channel Inhibition Reduced Intracellular [Ca2+] Reduced Intracellular [Ca2+] Ca2+ Channel Inhibition->Reduced Intracellular [Ca2+] Myosin Light Chain Kinase (MLCK) Inactivation Myosin Light Chain Kinase (MLCK) Inactivation Reduced Intracellular [Ca2+]->Myosin Light Chain Kinase (MLCK) Inactivation Vasodilation Vasodilation Myosin Light Chain Kinase (MLCK) Inactivation->Vasodilation

Caption: Proposed signaling pathway of budralazine.

Conclusion

Budralazine is a vasodilator with a pharmacological profile similar to, but less potent than, hydralazine. Its direct action on vascular smooth muscle, likely through the inhibition of calcium fluxes, leads to its antihypertensive effects. While more research is needed to fully characterize its physicochemical properties and to develop and validate specific analytical and synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided conceptual frameworks for synthesis, analysis, and signaling pathways offer starting points for further investigation into the therapeutic potential of budralazine.

References

Foundational

An In-depth Technical Guide to the Synthesis of Budralazine

For Researchers, Scientists, and Drug Development Professionals Introduction Budralazine, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazinyl]phthalazine, is a peripheral vasodilator that has been utilized a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazinyl]phthalazine, is a peripheral vasodilator that has been utilized as an antihypertensive agent. Its synthesis is a multi-step process primarily involving the formation of the core phthalazine structure followed by the introduction of the hydrazone side chain, which is crucial for its pharmacological activity. This technical guide provides a comprehensive overview of the likely synthetic pathway for Budralazine, detailing the necessary precursors, reaction steps, and experimental protocols based on established chemical literature for analogous compounds.

Core Synthesis Pathway

The synthesis of Budralazine can be logically divided into two primary stages:

  • Formation of 1-Hydrazinophthalazine (Hydralazine): This intermediate is the cornerstone of the synthesis. The most common route starts from phthalic anhydride or its derivatives.

  • Condensation to Form Budralazine: The final step involves the reaction of 1-hydrazinophthalazine with a suitable carbonyl compound to form the characteristic hydrazone moiety of Budralazine.

The overall synthesis workflow can be visualized as follows:

G Phthalazinone Phthalazinone Chlorination Chlorination (POCl3) Phthalazinone->Chlorination OneChlorophthalazine 1-Chlorophthalazine Chlorination->OneChlorophthalazine Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) OneChlorophthalazine->Hydrazinolysis Hydralazine 1-Hydrazinophthalazine (Hydralazine) Hydrazinolysis->Hydralazine Condensation Condensation Hydralazine->Condensation Carbonyl 4-Methyl-3-penten-2-one (Mesityl Oxide) Carbonyl->Condensation Budralazine Budralazine Condensation->Budralazine

Caption: Overall workflow for the synthesis of Budralazine.

Stage 1: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The synthesis of the key intermediate, 1-hydrazinophthalazine, is a well-documented process. It typically proceeds in two steps from phthalazinone.

Step 1.1: Synthesis of 1-Chlorophthalazine

The first step involves the conversion of 1(2H)-phthalazinone to 1-chlorophthalazine. This is a crucial step to activate the phthalazine ring for subsequent nucleophilic substitution.

G cluster_0 Step 1.1: 1-Chlorophthalazine Synthesis Phthalazinone 1(2H)-Phthalazinone POCl3 Phosphorus Oxychloride (POCl3) Phthalazinone->POCl3 Reacts with Heat Heat (e.g., 80-110°C) POCl3->Heat Under OneChlorophthalazine 1-Chlorophthalazine Heat->OneChlorophthalazine To yield

Caption: Synthesis of 1-Chlorophthalazine from Phthalazinone.

Experimental Protocol:

A general procedure for the synthesis of 1-chlorophthalazine involves the reaction of 1(2H)-phthalazinone with phosphorus oxychloride.

  • Reagents: 1(2H)-Phthalazinone, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 1(2H)-phthalazinone and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of 1-chlorophthalazine. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 mole 1(2H)-Phthalazinone to 3-5 moles POCl₃General laboratory practice
Reaction Temperature80-110 °C (Reflux)General laboratory practice
Reaction Time2-4 hoursGeneral laboratory practice
YieldTypically high, often >90%General laboratory practice
Step 1.2: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The second step is the nucleophilic substitution of the chloro group in 1-chlorophthalazine with hydrazine.

G cluster_1 Step 1.2: 1-Hydrazinophthalazine Synthesis OneChlorophthalazine 1-Chlorophthalazine HydrazineHydrate Hydrazine Hydrate (NH2NH2·H2O) OneChlorophthalazine->HydrazineHydrate Reacts with Solvent Solvent (e.g., Ethanol) HydrazineHydrate->Solvent In Heat Heat (Reflux) Solvent->Heat Under Hydralazine 1-Hydrazinophthalazine Heat->Hydralazine To yield

Caption: Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine.

Experimental Protocol:

The synthesis of 1-hydrazinophthalazine is achieved by reacting 1-chlorophthalazine with hydrazine hydrate.

  • Reagents: 1-Chlorophthalazine, Hydrazine hydrate, Ethanol.

  • Procedure: 1-Chlorophthalazine is dissolved in ethanol, and hydrazine hydrate is added to the solution. The reaction mixture is then heated under reflux.

  • Work-up: Upon cooling, the product, 1-hydrazinophthalazine, crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 mole 1-Chlorophthalazine to excess Hydrazine HydrateGeneral laboratory practice
SolventEthanolGeneral laboratory practice
Reaction TemperatureRefluxGeneral laboratory practice
Reaction Time2-6 hoursGeneral laboratory practice
Yield70-90%General laboratory practice

Stage 2: Synthesis of Budralazine

The final stage in the synthesis of Budralazine is the formation of the hydrazone by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one (commonly known as mesityl oxide). This reaction is a classic example of Schiff base formation.

G cluster_2 Step 2: Budralazine Synthesis Hydralazine 1-Hydrazinophthalazine MesitylOxide 4-Methyl-3-penten-2-one (Mesityl Oxide) Hydralazine->MesitylOxide Condenses with Solvent Solvent (e.g., Ethanol) MesitylOxide->Solvent In Catalyst Catalyst (e.g., Acetic Acid) Solvent->Catalyst With Heat Heat (Reflux) Catalyst->Heat Under Budralazine Budralazine Heat->Budralazine To form

Caption: Synthesis of Budralazine via condensation.

Experimental Protocol (Proposed):

While a specific detailed protocol for Budralazine was not found in the searched literature, a general and reliable method for the synthesis of similar hydrazones from hydralazine can be proposed.

  • Reagents: 1-Hydrazinophthalazine, 4-Methyl-3-penten-2-one (Mesityl Oxide), Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure: Equimolar amounts of 1-hydrazinophthalazine and 4-methyl-3-penten-2-one are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled. The precipitated product, Budralazine, is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Quantitative Data (Estimated):

The following data are estimations based on typical yields for similar hydrazone formation reactions.

ParameterEstimated Value
Reactant Ratio1:1 molar ratio
SolventEthanol
CatalystCatalytic amount of Acetic Acid
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time2-8 hours
Yield70-90%

Conclusion

The synthesis of Budralazine is a straightforward process rooted in fundamental organic chemistry principles. The pathway involves the reliable formation of the key 1-hydrazinophthalazine intermediate, followed by a high-yielding condensation reaction to form the final hydrazone product. The protocols outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for the laboratory-scale synthesis of Budralazine. Further optimization of reaction conditions and purification techniques may be necessary to achieve pharmaceutical-grade purity and yield.

Exploratory

Budralazine: A Technical Overview of a Hydralazine Analog

For Researchers, Scientists, and Drug Development Professionals Abstract Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Budralazine, with a focus on its preclinical and metabolic studies. Quantitative data from key experiments are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided, and key physiological relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Budralazine, also known by the developmental code DJ-1461, is chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine were first reported in 1950, and it was approved by the FDA in 1953.[1]

As a hydralazine analog, Budralazine was investigated for its potential as an antihypertensive agent with a modified pharmacological profile. The earliest cited research on Budralazine (DJ-1461) dates back to 1974, where its antihypertensive activity was initially described.[2] Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its pharmacological effects to its parent compound, hydralazine.

Synthesis

While specific, detailed synthesis protocols for Budralazine are not widely published in readily available literature, its structure as a hydrazone derivative of hydralazine suggests a likely synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-penten-2-one).

A general conceptual workflow for such a synthesis is presented below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydralazine Hydralazine Condensation Condensation Reaction Hydralazine->Condensation MesitylOxide Mesityl Oxide (4-methyl-3-penten-2-one) MesitylOxide->Condensation Budralazine Budralazine (1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine) Condensation->Budralazine

Conceptual Synthesis Workflow for Budralazine.

Pharmacological Profile

Mechanism of Action

Budralazine, like its parent compound hydralazine, is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular resistance, subsequently lowering blood pressure.

A distinguishing feature of Budralazine is its apparent central sympathoinhibitory action at lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with hydralazine. At higher doses, however, Budralazine can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following signaling pathway.

G Budralazine Budralazine VascularSmoothMuscleCell Vascular Smooth Muscle Cell Budralazine->VascularSmoothMuscleCell Enters cell IP3_Pathway IP3 Signaling Pathway VascularSmoothMuscleCell->IP3_Pathway Site of action Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3_Pathway->Ca_Release Inhibits Contraction Muscle Contraction Ca_Release->Contraction Reduced activation Vasodilation Vasodilation Contraction->Vasodilation Leads to

Proposed Signaling Pathway for Budralazine-Induced Vasodilation.
Preclinical Efficacy

Preclinical studies in rat models have demonstrated the antihypertensive effects of Budralazine.

Table 1: Antihypertensive Effect of Budralazine in Anesthetized Rats

Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Effect on Cardiac Sympathetic Nerve ActivityEffect on Preganglionic Adrenal Sympathetic Nerve Activity
0.5Dose-dependent reductionDecreaseNot specified
1.0Dose-dependent reductionDecreaseReduced
5.0Dose-dependent reductionIncreaseIncrease

Data extracted from a study on the anti-tachycardic mechanism of Budralazine.

Table 2: Comparative Antihypertensive Potency of Budralazine and Hydralazine in DOCA/saline Hypertensive Rats (Single Oral Administration)

CompoundAntihypertensive Potency
Budralazine2-3 times less potent than hydralazine
HydralazineBaseline

Data from a comparative pharmacological study.

Pharmacokinetics and Metabolism

The metabolism of Budralazine has been investigated in rats using radiolabeled compounds.

Absorption and Distribution

Following oral administration of [14C]Budralazine to rats, peak plasma levels of radioactivity were observed. A notable finding was the high retention of radioactivity in the aorta wall, which correlated with the time course of blood pressure reduction.

Metabolism

Metabolic studies indicate that Budralazine is extensively metabolized. In plasma, the parent drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]Budralazine in Rats (Oral Administration)

ParameterValue
Peak Plasma Level of 14C3.6 µg equiv. of Budralazine/ml
Parent Drug in Plasma (within 4h)~5% of total 14C
1-hydrazinophthalazine in Plasma (within 16h)~15% of total 14C
24h Urinary Excretion of 14C45% of dose
24h Fecal Excretion of 14C37% of dose

Data from a study on the metabolism of Budralazine.

The metabolic pathway of Budralazine likely involves its conversion to hydralazine, which then undergoes further metabolism. The metabolism of hydralazine is known to be influenced by acetylator phenotype.

G Budralazine Budralazine Hydralazine 1-hydrazinophthalazine (Hydralazine) Budralazine->Hydralazine Metabolism Metabolites Further Metabolites Hydralazine->Metabolites Further Metabolism Excretion Urinary and Fecal Excretion Metabolites->Excretion

Simplified Metabolic Pathway of Budralazine.

Experimental Protocols

Antihypertensive Activity in Anesthetized Rats
  • Animal Model: Normotensive male Wistar rats.

  • Anesthesia: Urethane and α-chloralose administered intraperitoneally.

  • Drug Administration: Budralazine (0.5-5.0 mg/kg) administered intravenously.

  • Measurements:

    • Mean arterial pressure.

    • Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.

    • Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological techniques.

    • Aortic depressor nerve activity (ADNA).

    • Carotid sinus nerve activity.

  • Objective: To elucidate the anti-tachycardic effect of Budralazine.

Metabolism Study in Rats
  • Animal Model: Normotensive and spontaneously hypertensive rats.

  • Test Substance: [14C]Budralazine administered orally.

  • Sample Collection: Plasma, urine, and feces collected at various time points.

  • Analysis:

    • Measurement of total radioactivity in plasma, urine, and feces.

    • Identification and quantification of Budralazine and its metabolites in plasma.

    • Macroautoradiography to determine tissue distribution of radioactivity.

  • Objective: To investigate the metabolic fate of Budralazine.

The general workflow for a preclinical antihypertensive study is outlined below.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Hypertensive Rats) Anesthesia Anesthetize Animals AnimalModel->Anesthesia Instrumentation Surgical Instrumentation for Blood Pressure Monitoring Anesthesia->Instrumentation Baseline Record Baseline Blood Pressure Instrumentation->Baseline DrugAdmin Administer Budralazine (Varying Doses) Baseline->DrugAdmin Monitoring Continuously Monitor Blood Pressure and Heart Rate DrugAdmin->Monitoring DataCollection Collect and Record Data Monitoring->DataCollection StatisticalAnalysis Perform Statistical Analysis DataCollection->StatisticalAnalysis Results Determine Dose-Response Relationship StatisticalAnalysis->Results

General Workflow for Preclinical Antihypertensive Study.

Conclusion

Budralazine, a hydralazine derivative, demonstrates potent antihypertensive effects through direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its parent compound. Preclinical studies have provided valuable insights into its efficacy and metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate. Further research, particularly clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile for the management of hypertension.

References

Foundational

An In-depth Technical Guide to Budralazine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of budralazine and its analogues, a class of compounds primarily known for their vasodilator...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of budralazine and its analogues, a class of compounds primarily known for their vasodilatory and antihypertensive properties. This document delves into their core pharmacology, mechanism of action, structure-activity relationships, and key experimental protocols relevant to their synthesis and evaluation. Quantitative data are presented in structured tables for comparative analysis, and cellular signaling pathways are visualized using detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction

Budralazine, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is a direct-acting vasodilator drug.[1] As a derivative of hydralazine, it shares a similar pharmacological profile, primarily exerting its effects on vascular smooth muscle to induce relaxation and consequently lower blood pressure.[1] The exploration of budralazine analogues and derivatives is a continuing area of research aimed at developing novel therapeutic agents with improved efficacy, selectivity, and safety profiles for the management of hypertension and other cardiovascular disorders. This guide serves as a technical resource for professionals engaged in the research and development of these compounds.

Core Pharmacology and Mechanism of Action

The primary pharmacological effect of budralazine and its analogues is vasodilation, which is achieved through a direct action on vascular smooth muscle cells.[1] While the precise molecular mechanisms are not fully elucidated for every analogue, the prevailing understanding, largely extrapolated from studies on its parent compound hydralazine, points to a multi-faceted mode of action.

2.1. Inhibition of Intracellular Calcium Release

A key mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) within vascular smooth muscle cells.[2] Specifically, these compounds are thought to interfere with the inositol 1,4,5-trisphosphate (IP3) signaling pathway.[2] By inhibiting IP3-induced calcium release, the cytosolic calcium concentration is reduced, leading to a decrease in the activation of myosin light chain kinase and subsequent muscle relaxation.

2.2. Modulation of Potassium Channels

Evidence also suggests the involvement of potassium channels in the vasodilatory effects of hydralazine-like compounds. The activation of high-conductance calcium-activated potassium (BKCa) channels has been proposed as a contributing mechanism. Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, further reducing intracellular calcium levels.

The following diagram illustrates the proposed signaling pathway for budralazine-induced vasodilation:

Budralazine Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_sr Sarcoplasmic Reticulum Budralazine Budralazine Budralazine_in Budralazine Budralazine->Budralazine_in Diffusion IP3R IP3 Receptor Budralazine_in->IP3R Inhibition BKCa BKCa Channel Ca_SR Ca²⁺ IP3R->Ca_SR Releases Ca_cyto Cytosolic Ca²⁺ Contraction Muscle Contraction PLC Phospholipase C IP3 IP3 PLC->IP3 Generates IP3->IP3R Activates Ca_cyto->Contraction Leads to Relaxation Muscle Relaxation Contraction->Relaxation Inhibited by Budralazine K_out K⁺ Efflux Hyperpolarization Hyperpolarization

Caption: Proposed signaling pathway of Budralazine in vascular smooth muscle cells.

Synthesis of Budralazine Analogues and Derivatives

The synthesis of budralazine and its analogues generally revolves around the core structure of 1-hydrazinophthalazine. This key intermediate can be derived from 1-chlorophthalazine, which is in turn synthesized from phthalazinone. The general synthetic scheme involves the condensation of 1-hydrazinophthalazine with various aldehydes or ketones to yield the corresponding hydrazone derivatives.

3.1. General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of budralazine analogues:

Synthesis Workflow Start Phthalic Anhydride / Phthalazinone Step1 Reaction with Hydrazine Hydrate or Phosphorus Oxychloride Start->Step1 Intermediate1 1-Hydrazinophthalazine or 1-Chlorophthalazine Step1->Intermediate1 Step2 Condensation with Aldehyde/Ketone Intermediate1->Step2 Product Budralazine Analogue Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of Budralazine analogues.

Quantitative Data

The following tables summarize key quantitative data for budralazine and a selection of its analogues and derivatives.

Table 1: Pharmacokinetic Parameters of Budralazine in Rats

ParameterValueReference
Peak Plasma Concentration (¹⁴C)3.6 µg equiv./mL
Time to Peak Plasma ConcentrationNot specified
Parent Drug in Plasma (at 4h)~5% of total ¹⁴C
1-Hydrazinophthalazine in Plasma (at 16h)~15% of total ¹⁴C
Urinary Excretion (24h)45% of dose
Fecal Excretion (24h)37% of dose

Table 2: Vasodilatory Activity of Phthalazine Derivatives

CompoundEC₅₀ (µM)Reference
Hydralazine (Reference) 18.21
Nitroglycerin (Reference) 0.1824
Analogue 2a 0.4240
Analogue 2b 0.2250
Analogue 2c 0.2624
Analogue 2d 0.1916
Analogue 2e 0.1162
Analogue 2g 0.2180
Analogue 2h 0.07154
Analogue 2j 0.02916

Experimental Protocols

5.1. Synthesis of 1-Hydrazinophthalazine (General Procedure)

This protocol is a generalized representation based on established methods for synthesizing the core intermediate.

  • Preparation of 1-Chlorophthalazine: 1-Phthalazinone is reacted with an excess of phosphorus oxychloride. The mixture is heated, typically at reflux, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 1-chlorophthalazine is collected by filtration and washed with cold water.

  • Formation of 1-Hydrazinophthalazine: The prepared 1-chlorophthalazine is suspended in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is heated at reflux for several hours. Upon cooling, 1-hydrazinophthalazine crystallizes from the solution. The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

5.2. Synthesis of Budralazine Analogues (General Condensation Procedure)

This protocol outlines the general method for creating hydrazone derivatives from 1-hydrazinophthalazine.

  • 1-Hydrazinophthalazine is dissolved in a suitable solvent, such as ethanol or methanol.

  • A slight molar excess of the desired aldehyde or ketone (e.g., 3-methyl-2-butanone for budralazine synthesis) is added to the solution.

  • A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) may be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.

5.3. In Vitro Vasodilation Assay

This protocol is based on standard methods for assessing the vasodilatory effects of compounds on isolated arterial rings.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a budralazine analogue) are added to the organ bath at regular intervals.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion

Budralazine and its analogues represent a promising class of vasodilators with significant potential for the treatment of hypertension. Their mechanism of action, centered on the modulation of intracellular calcium and potassium channel activity, offers multiple avenues for structural modification to enhance therapeutic efficacy and selectivity. The synthetic routes and experimental protocols detailed in this guide provide a foundational framework for researchers to further explore the structure-activity relationships within this compound class and to develop novel, improved antihypertensive agents. Continued investigation into the specific molecular targets and signaling pathways of individual analogues will be crucial for advancing these compounds toward clinical application.

References

Exploratory

Budralazine: A Technical Examination of In Vitro and In Vivo Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the vasodilatory effects of Budralazine, a phthalazine derivative antihypertensive agent. Due to t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vasodilatory effects of Budralazine, a phthalazine derivative antihypertensive agent. Due to the limited availability of specific quantitative data for Budralazine in publicly accessible literature, this document presents the foundational findings from key studies on Budralazine and supplements them with detailed quantitative data from its close structural and functional analog, Hydralazine. This comparative approach offers a robust understanding of the pharmacological profile of this class of vasodilators.

In Vitro Effects: Direct Action on Vascular Smooth Muscle

In vitro studies are crucial for elucidating the direct effects of a compound on isolated tissues, free from systemic physiological influences. Research indicates that Budralazine, much like Hydralazine, exerts a direct relaxant effect on vascular smooth muscle.

Data Presentation: In Vitro Vasorelaxation

The following tables summarize the observed in vitro effects. Table 1 outlines the findings for Budralazine, while Table 2 provides more detailed quantitative data for its analog, Hydralazine, for comparative purposes.

Table 1: Summary of Budralazine In Vitro Effects

Experimental Model Agonist (Contraction Agent) Observed Effect of Budralazine Data Type Source
Isolated Rabbit Aorta Potassium Chloride (KCl) Concentration-dependent relaxation Qualitative [1]
Isolated Rabbit Aorta Noradrenaline (NA) Concentration-dependent relaxation Qualitative [1]
K+-Depolarized Rabbit Aorta Calcium Chloride (CaCl2) Concentration-related inhibition of contraction Qualitative [1]

| Isolated Perfused Rabbit Ear Vasculature | K+ or NA | Dose-dependent dilation | Qualitative |[1] |

Table 2: Representative Quantitative In Vitro Effects of Hydralazine

Experimental Model Agonist (Contraction Agent) Key Parameter Value Source
Rabbit Pulmonary Artery Phenylephrine EC50 for relaxation 16 ± 2 µM [2]
Rabbit Aorta Phenylephrine EC50 for relaxation 20 ± 1 µM
Bovine Carotid Artery Myofibrils Ca2+ Half-maximal inhibition of ATPase & Phosphorylation 2 x 10-5 M (20 µM)

| Rat Tail Artery | Noradrenaline, 5-HT, KCl | Inhibition of CaCl2 dose-response | Significant at 5 x 10-4 M | |

Experimental Protocols

The following are representative protocols for assessing the in vitro vasodilatory properties of a compound like Budralazine.

Protocol 1: Isolated Aortic Ring Assay

  • Tissue Preparation: Male New Zealand rabbits are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Henseleit physiological salt solution (PSS). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a cotton swab.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension (e.g., 2 grams) is applied, and the rings are allowed to equilibrate for at least 60 minutes.

  • Contraction: A stable contraction is induced by adding a contractile agent to the bath. Common agents include:

    • High Potassium Solution (e.g., 80 mM KCl): To induce depolarization-dependent contraction.

    • Noradrenaline (e.g., 10-7 M): To induce receptor-mediated contraction via α-adrenergic receptors.

  • Drug Administration: Once a stable plateau of contraction is reached, Budralazine is added to the organ bath in a cumulative, concentration-dependent manner.

  • Data Analysis: The relaxation induced by Budralazine is measured as a percentage decrease from the maximal contraction induced by the agonist. A concentration-response curve is plotted to determine parameters such as EC50 (the concentration of drug that produces 50% of the maximal relaxation).

Visualization: In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis A Euthanize Animal (e.g., Rabbit) B Excise Thoracic Aorta A->B C Clean & Cut into Rings (3-4 mm) B->C D Mount Rings in Organ Bath (37°C, 95% O2/5% CO2) C->D E Apply Resting Tension & Equilibrate (60 min) D->E F Induce Contraction (e.g., KCl, Noradrenaline) E->F G Add Budralazine (Cumulative Concentrations) F->G H Record Isometric Tension (Force Transducer) G->H I Calculate % Relaxation H->I J Plot Concentration- Response Curve I->J K Determine EC50 J->K

Caption: General workflow for an in vitro isolated aortic ring assay.

In Vivo Effects: Systemic Hemodynamic Changes

In vivo studies assess the effects of a drug in a whole, living organism, providing insight into its systemic impact on parameters like blood pressure, heart rate, and regional blood flow, which integrate the drug's direct actions with the body's compensatory responses.

Data Presentation: In Vivo Hemodynamics

Table 3 summarizes the reported in vivo effects of Budralazine. For a quantitative perspective, Table 4 details the hemodynamic effects observed with Hydralazine in animal models.

Table 3: Summary of Budralazine In Vivo Effects

Experimental Model Administration Route Observed Effect Data Type Source
Anesthetized Dogs Intravenous (IV) Fall in mean blood pressure, increased cardiac output, increased regional blood flow, decreased vascular resistance Qualitative
Anesthetized Dogs Intra-arterial (Femoral) Dose-related increase in femoral blood flow Semi-Quantitative

| Spontaneously Hypertensive Rats (SHR) | Oral | No significant effect on aortic cyclic nucleotide levels | Qualitative | |

Table 4: Representative Quantitative In Vivo Effects of Hydralazine

Experimental Model Dose & Route Parameter Change Source
Awake Dogs 0.8 mg/kg (cumulative) Mean Aortic Pressure ↓ 23 ± 4 mm Hg
Dogs with Heart Failure ~1 mg/kg/hr (Oral) Mean Arterial Pressure ↓ from 111.5 to 83.8 mm Hg
Dogs with Heart Failure ~1 mg/kg/hr (Oral) Cardiac Index ↑ from 3.06 to 6.81 L/min/m²
Dogs with Heart Failure ~1 mg/kg/hr (Oral) Total Systemic Resistance ↓ from 2903 to 992 dynes·s·cm⁻⁵·m²

| Conscious Normotensive Dogs | 1 mg/kg (Oral) | Blood Pressure | Hypotensive effect observed | |

Experimental Protocols

The following are representative protocols for assessing the in vivo hemodynamic effects of a compound like Budralazine.

Protocol 2: Hemodynamic Measurement in Anesthetized Dogs

  • Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital). The trachea is intubated to ensure a patent airway. Core body temperature is maintained using a heating pad.

  • Catheterization:

    • A catheter is inserted into a femoral artery for direct measurement of arterial blood pressure via a pressure transducer.

    • A catheter can be placed in a femoral vein for intravenous drug administration.

    • For regional blood flow, electromagnetic or laser Doppler flow probes can be placed around specific arteries (e.g., femoral, carotid, renal).

  • Baseline Measurement: After a stabilization period, baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and regional blood flow, are recorded continuously.

  • Drug Administration: Budralazine is administered, typically as an intravenous infusion or a direct intra-arterial injection, at varying doses to establish a dose-response relationship.

  • Data Collection: Hemodynamic parameters are recorded continuously throughout the experiment and for a period after drug administration to observe the duration of action.

  • Data Analysis: Changes from baseline values are calculated for each dose. Vascular resistance is calculated as MAP divided by the respective blood flow (cardiac output for total peripheral resistance).

Visualization: In Vivo Experimental Workflow

in_vivo_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Animal (e.g., Dog) B Surgical Instrumentation (Catheters, Flow Probes) A->B C Stabilization Period B->C D Record Baseline Hemodynamics C->D E Administer Budralazine (IV or Intra-arterial) D->E F Continuously Record BP, HR, Blood Flow E->F G Calculate Change from Baseline F->G H Calculate Vascular Resistance G->H I Plot Dose-Response Curves G->I

Caption: General workflow for an in vivo hemodynamic study in an animal model.

Mechanism of Action: Signaling Pathways

The primary mechanism of Budralazine-induced vasodilation is a direct effect on vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance.

Budralazine's Proposed Primary Pathway

The available evidence for Budralazine suggests that its vasodilatory action results, at least in part, from the inhibition of calcium ion (Ca2+) fluxes within vascular smooth muscle cells. This is a critical finding, as Ca2+ is the primary trigger for the contractile machinery in these cells. By reducing the influx of extracellular Ca2+ or its release from intracellular stores, Budralazine effectively uncouples the stimuli for contraction from the mechanical response. Notably, at effective antihypertensive doses, Budralazine did not significantly alter cyclic nucleotide (cAMP, cGMP) levels, suggesting its primary mechanism is independent of these common signaling pathways.

budralazine_pathway Budralazine Budralazine Ca_Channel Voltage-Gated Ca2+ Channels Budralazine->Ca_Channel Inhibits Relaxation Vasodilation (Relaxation) Budralazine->Relaxation VSMC Vascular Smooth Muscle Cell Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction

Caption: Proposed primary mechanism of Budralazine via inhibition of Ca2+ influx.

Comparative Pathways of Hydralazine

The more extensively studied analog, Hydralazine, is believed to act through multiple mechanisms that may also be relevant for Budralazine. These mechanisms offer a more detailed, albeit speculative, picture of how phthalazine vasodilators function.

  • Inhibition of IP3-Induced Ca2+ Release: Hydralazine may inhibit the inositol 1,4,5-trisphosphate (IP3) receptor on the sarcoplasmic reticulum, preventing the release of stored intracellular Ca2+.

  • Potassium Channel Opening: Some evidence suggests Hydralazine may open high-conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated Ca2+ channels to open, thus reducing Ca2+ influx.

  • Prostacyclin Pathway: In certain vascular beds, Hydralazine's effects may be mediated by the release of prostacyclin (PGI2) from the endothelium, which then acts on smooth muscle cells to increase cAMP and cause relaxation.

hydralazine_pathways cluster_hydralazine Hydralazine cluster_vsmc Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R Inhibits K_Channel K+ Channel Hydralazine->K_Channel Opens SR Sarcoplasmic Reticulum (SR) Ca_Release SR Ca2+ Release IP3R->Ca_Release Relaxation Vasodilation Ca_Release->Relaxation Hyperpol Hyperpolarization K_Channel->Hyperpol Ca_Channel Voltage-Gated Ca2+ Channel Hyperpol->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Relaxation

Caption: Multiple proposed mechanisms of action for the analog Hydralazine.

Conclusion

Budralazine is a direct-acting vasodilator with primary effects on arteriolar smooth muscle. In vitro, it demonstrates a concentration-dependent ability to relax pre-constricted vascular tissues, an effect linked to the inhibition of calcium fluxes. In vivo, this direct action translates into a reduction in mean blood pressure and total peripheral resistance, accompanied by a reflex increase in cardiac output and regional blood flow. While specific quantitative data for Budralazine remains sparse, analysis of its close analog, Hydralazine, reveals EC50 values for vasorelaxation typically in the micromolar range and confirms a significant, dose-dependent reduction in blood pressure in animal models. The collective evidence strongly supports a mechanism independent of the cGMP/cAMP pathways, focusing instead on the modulation of calcium homeostasis within the vascular smooth muscle cell. Further research to quantify the dose-response relationship of Budralazine and definitively elucidate its molecular targets would be beneficial for its continued development and clinical application.

References

Foundational

Unraveling the Molecular Targets of Budralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Budralazine, a phthalazine derivative, exerts its primary pharmacological effect as a direct-acting vasodilator. While its precise molecular target...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, exerts its primary pharmacological effect as a direct-acting vasodilator. While its precise molecular targets have been the subject of ongoing investigation, a multi-faceted mechanism of action is emerging. This technical guide synthesizes the current understanding of budralazine's molecular interactions, with a significant focus on its well-studied analog, hydralazine, to provide a comprehensive overview for research and drug development professionals. The core molecular activities of budralazine converge on the relaxation of vascular smooth muscle, primarily through interference with intracellular calcium signaling. Additionally, a novel and distinct molecular targeting pathway involving epigenetic modification through DNA methylation inhibition has been identified for hydralazine, suggesting a broader range of biological effects. This document details the proposed mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the implicated signaling pathways.

Core Molecular Target: Vascular Smooth Muscle Relaxation

The principal therapeutic effect of budralazine is the relaxation of arteriolar smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This action is direct and does not involve the autonomic nervous system. The molecular underpinnings of this effect are complex and thought to involve multiple, potentially interconnected, pathways.

Interference with Intracellular Calcium (Ca²⁺) Homeostasis

A primary and well-supported mechanism of action for budralazine and hydralazine is the disruption of calcium signaling within vascular smooth muscle cells.

  • Inhibition of Intracellular Ca²⁺ Release: Budralazine has been shown to inhibit the contractile response of vascular smooth muscle to agents that induce calcium release from the sarcoplasmic reticulum (SR).[1] Specifically, studies on hydralazine suggest that it inhibits inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the SR.[2] This prevents the initial spike in cytosolic calcium required for the activation of contractile proteins.

  • Inhibition of Ca²⁺ Influx: There is also evidence to suggest that budralazine may inhibit the influx of extracellular calcium, although this is considered a less prominent mechanism than the inhibition of intracellular release.[1][3]

Modulation of the Cyclic Guanosine Monophosphate (cGMP) Pathway

The role of the nitric oxide (NO)-cGMP pathway in budralazine- and hydralazine-induced vasodilation is a subject of debate.

  • Contradictory Findings: Some studies suggest that hydralazine may activate soluble guanylate cyclase (sGC), leading to increased levels of cGMP, a potent second messenger that mediates vasodilation.[4] However, other research, including a study on budralazine, found no significant effect on cyclic nucleotide levels at effective antihypertensive doses, suggesting a cGMP-independent mechanism.

Opening of Potassium (K⁺) Channels

The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation.

  • Conflicting Evidence: Some studies have proposed that hydralazine may activate high-conductance Ca²⁺-activated K⁺ (BKCa) channels. However, other investigations have failed to demonstrate a significant effect of hydralazine on membrane potential or K⁺ currents in vascular smooth muscle cells.

Novel Molecular Target: DNA Methylation Inhibition

A more recently elucidated molecular target of hydralazine, with potential long-term implications, is its ability to inhibit DNA methylation.

  • Epigenetic Modulation: Hydralazine has been shown to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). The proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, leading to decreased expression of DNMT1 and DNMT3a. This can lead to the re-expression of silenced tumor suppressor genes and may also contribute to the autoimmune side effects associated with long-term hydralazine therapy.

Quantitative Data

The following table summarizes the available quantitative data for budralazine and hydralazine from the cited literature.

CompoundParameterValueSpecies/SystemReference
Budralazine Antihypertensive Potency (oral)2-3 times less potent than hydralazineDOCA/saline hypertensive rats
Hydralazine IC₅₀ for Vasodilation1.9 mmol/LPerfused human placental lobule
Hydralazine Half-maximal relaxation17 µMPhenylephrine-contracted rabbit aorta
Hydralazine DNMT Inhibition30% decrease in activity at 10 µMMCF-7/Adr cells
Hydralazine pD₂ (concentration-relaxation)5.38 ± 0.06Isolated porcine coronary arteries
Hydralazine Emax (maximal relaxation)85.9 ± 3.6%Isolated porcine coronary arteries

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. The following sections provide an overview of the methodologies used in key experiments based on the available literature.

Assessment of Vasodilation in Isolated Aortic Rings

This in vitro assay is crucial for evaluating the direct vasodilatory effects of compounds on vascular smooth muscle.

  • Tissue Preparation: Thoracic aortas are dissected from experimental animals (e.g., rabbits, rats). The aorta is cleaned of connective tissue and cut into rings of a specified width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or noradrenaline.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., budralazine, hydralazine) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. Dose-response curves are then constructed to determine parameters such as IC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium Release

This assay helps to determine if a compound interferes with the release of calcium from intracellular stores.

  • Cell Culture: Vascular smooth muscle cells are cultured on coverslips.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity changes in proportion to the intracellular calcium concentration.

  • Stimulation: The cells are stimulated with an agonist that induces IP₃-mediated calcium release (e.g., phenylephrine).

  • Drug Treatment: The effect of the test compound on the agonist-induced calcium transient is measured by pre-incubating the cells with the compound or by adding it concurrently with the agonist.

  • Fluorescence Microscopy: Changes in fluorescence are monitored using a fluorescence microscope equipped with a ratiometric imaging system. This allows for the quantification of changes in intracellular calcium concentration.

Patch-Clamp Electrophysiology for Potassium Channel Activity

The patch-clamp technique is the gold standard for studying the activity of ion channels.

  • Cell Preparation: Single vascular smooth muscle cells are isolated from arterial tissue using enzymatic digestion.

  • Patch-Clamp Recording: A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to measure ionic currents across the cell membrane or through single channels.

  • Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage, and the current that flows through the ion channels is measured.

  • Drug Application: The test compound is applied to the cell, and its effect on the potassium channel currents is recorded. This can reveal whether the drug acts as a channel opener or blocker.

DNA Methyltransferase (DNMT) Activity Assay

This assay is used to assess the inhibitory effect of a compound on DNMT enzymes.

  • Nuclear Extract Preparation: Nuclear extracts containing DNMTs are prepared from cultured cells.

  • In Vitro Methylation Reaction: The nuclear extract is incubated with a DNA substrate (e.g., poly(dI-dC)) and a methyl donor (S-adenosyl-L-[methyl-³H]methionine).

  • Drug Incubation: The test compound is included in the reaction mixture to determine its effect on the incorporation of the radiolabeled methyl group into the DNA.

  • Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of DNMT activity.

  • In Vivo Methylation Analysis: The effect of the drug on DNA methylation in cells or tissues can be assessed using techniques such as Methylation-Specific PCR (MSP) and RT-PCR to analyze the methylation status and expression of specific genes.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the molecular actions of budralazine and hydralazine.

cluster_vasodilation Vasodilation Pathway cluster_calcium Calcium Signaling cluster_potassium Potassium Channel (Controversial) cluster_cGMP cGMP Pathway (Controversial) Budralazine Budralazine IP3_Receptor IP3 Receptor Budralazine->IP3_Receptor inhibits BKCa BKCa Channel Budralazine->BKCa activates (?) sGC Soluble Guanylate Cyclase (sGC) Budralazine->sGC activates (?) Ca_Release Ca²⁺ Release IP3_Receptor->Ca_Release activates SR Sarcoplasmic Reticulum SR->Ca_Release from Contraction Muscle Contraction Ca_Release->Contraction leads to Relaxation Vasodilation / Relaxation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to Hyperpolarization->Relaxation promotes cGMP cGMP sGC->cGMP produces cGMP->Relaxation promotes cluster_epigenetic Epigenetic Modulation Pathway (Hydralazine) Hydralazine Hydralazine ERK_Pathway ERK Pathway Hydralazine->ERK_Pathway inhibits DNMT1_3a DNMT1 & DNMT3a Expression ERK_Pathway->DNMT1_3a regulates DNA_Methylation DNA Methylation DNMT1_3a->DNA_Methylation mediates Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing causes Gene_Reactivation Gene Reactivation DNA_Methylation->Gene_Reactivation prevents cluster_workflow General Experimental Workflow for Vasodilator Activity Tissue_Isolation Isolate Aortic Rings Mounting Mount in Organ Bath Tissue_Isolation->Mounting Precontraction Induce Contraction (e.g., KCl, Noradrenaline) Mounting->Precontraction Drug_Addition Add Budralazine (Cumulative Doses) Precontraction->Drug_Addition Data_Recording Record Tension Changes Drug_Addition->Data_Recording Analysis Analyze Dose-Response (Calculate IC50) Data_Recording->Analysis

References

Exploratory

The Pharmacokinetics and Metabolism of Budralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of budralazine, a vasodilator of the hydrazinophthala...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of budralazine, a vasodilator of the hydrazinophthalazine class. Budralazine undergoes significant metabolism, with its pharmacokinetic profile being notably influenced by the acetylator phenotype of the individual. This document details the absorption, distribution, metabolism, and excretion (ADME) of budralazine, presenting quantitative data in structured tables for clear comparison. Furthermore, it outlines detailed experimental methodologies for key pharmacokinetic and metabolism studies, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of budralazine and related compounds.

Introduction

Budralazine is an antihypertensive agent belonging to the class of peripheral vasodilators. Chemically, it is a derivative of hydralazine and acts by relaxing the smooth muscles of the arterioles, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[1] Understanding the pharmacokinetic and metabolic fate of budralazine is crucial for its safe and effective therapeutic use, as well as for the development of new drug candidates with improved profiles. This guide synthesizes available data to provide an in-depth technical overview of budralazine's ADME properties.

Pharmacokinetics of Budralazine

The pharmacokinetic profile of budralazine has been primarily studied in rats. The following sections summarize the key parameters of its absorption, distribution, metabolism, and excretion.

Absorption

Following oral administration of [14C]budralazine to both normotensive and spontaneously hypertensive rats, the peak plasma concentration of total radioactivity is reached, indicating absorption from the gastrointestinal tract.[1]

Distribution

Budralazine exhibits a notable distribution profile. A high retention of radioactivity has been observed in the aorta wall, which is consistent with its mechanism of action as a vasodilator.[1] The time course of this retention in the aorta aligns with the observed reduction in blood pressure, suggesting that the parent drug or its active metabolites are targeting this tissue.[1]

Metabolism

Budralazine is extensively metabolized. In plasma, the parent drug is detected for a short period, with metabolites constituting the majority of the circulating radioactivity shortly after administration.[1] One of the major metabolites identified is 1-hydrazinophthalazine. The metabolic pathways of budralazine in rats have been investigated, revealing its biotransformation into several products.

Excretion

The excretion of budralazine and its metabolites occurs through both renal and fecal routes. Within 24 hours of oral administration in rats, approximately 45% of the administered radioactivity is excreted in the urine and 37% in the feces.

Tabulated Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of [14C]Budralazine in Rats Following Oral Administration

ParameterValueSpecies/StrainNotes
Peak Plasma Level (Cmax) of Total 14C3.6 µg equiv./mLNormotensive and Spontaneously Hypertensive RatsNo significant difference between the two groups.
Parent Drug in Plasma (at 4 hours)~5% of total 14CNormotensive and Spontaneously Hypertensive RatsParent drug was not detected after 4 hours.
1-Hydrazinophthalazine in Plasma (within 16 hours)~15% of total 14CNormotensive and Spontaneously Hypertensive RatsA major metabolite.
Urinary Excretion (24 hours)45% of doseNormotensive and Spontaneously Hypertensive Rats
Fecal Excretion (24 hours)37% of doseNormotensive and Spontaneously Hypertensive Rats

Metabolism of Budralazine

The biotransformation of budralazine is a critical aspect of its pharmacology. The metabolic pathways are complex and result in the formation of several metabolites.

Metabolic Pathways

The metabolism of budralazine in rats involves multiple enzymatic reactions. While specific pathways for budralazine are not as extensively detailed as for its analog hydralazine, the key transformations are understood to be similar. These include acetylation, oxidation, and conjugation.

Budralazine_Metabolism Budralazine Budralazine Metabolite1 1-Hydrazinophthalazine Budralazine->Metabolite1 Hydrolysis Acetylated_Metabolites Acetylated Metabolites Budralazine->Acetylated_Metabolites Acetylation (NAT2) Oxidized_Metabolites Oxidized Metabolites Budralazine->Oxidized_Metabolites Oxidation (CYP450) Metabolite1->Acetylated_Metabolites Acetylation Excretion Urinary & Fecal Excretion Acetylated_Metabolites->Excretion Conjugated_Metabolites Conjugated Metabolites Oxidized_Metabolites->Conjugated_Metabolites Glucuronidation Conjugated_Metabolites->Excretion

Figure 1: Proposed metabolic pathways of budralazine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic and metabolic profiling of budralazine. These protocols are based on established methods for the parent compound class.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedures for an oral pharmacokinetic study of budralazine in rats.

PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, 7 days) Oral_Gavage Oral Administration (gavage) Animal_Acclimation->Oral_Gavage Drug_Formulation [14C]Budralazine Formulation (e.g., in 0.5% CMC) Drug_Formulation->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., tail vein) Oral_Gavage->Blood_Collection Urine_Feces_Collection Urine and Feces Collection (Metabolic Cages) Oral_Gavage->Urine_Feces_Collection Sample_Processing Plasma Separation & Sample Homogenization Blood_Collection->Sample_Processing Urine_Feces_Collection->Sample_Processing Radioactivity_Measurement Liquid Scintillation Counting Sample_Processing->Radioactivity_Measurement Metabolite_Profiling HPLC-Radiodetector Sample_Processing->Metabolite_Profiling

Figure 2: Workflow for an in vivo pharmacokinetic study.

4.1.1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for at least 7 days prior to the experiment.

  • Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

4.1.2. Drug Administration:

  • Formulation: [14C]Budralazine is formulated in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC).

  • Dose: A single oral dose is administered by gavage.

4.1.3. Sample Collection:

  • Blood: Serial blood samples are collected from the tail vein at predetermined time points post-dose.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period.

4.1.4. Sample Analysis:

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined by liquid scintillation counting.

  • Metabolite Profiling: Plasma and urine samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify the parent drug and its metabolites.

Analytical Method for Quantification of Budralazine and Metabolites in Plasma

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of budralazine and its primary metabolites in plasma.

4.2.1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. HPLC Conditions:

Table 2: HPLC Parameters for the Analysis of Budralazine and its Metabolites

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector UV detector at an appropriate wavelength and/or a mass spectrometer
In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolic stability and metabolite identification of budralazine using rat liver microsomes.

InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture: - Budralazine - Rat Liver Microsomes - NADPH regenerating system - Phosphate Buffer (pH 7.4) Incubation_Process Incubate at 37°C Incubation_Mix->Incubation_Process Quenching Stop reaction with cold acetonitrile Incubation_Process->Quenching Centrifugation Centrifuge to remove protein Quenching->Centrifugation LCMS_Analysis Analyze supernatant by LC-MS/MS Centrifugation->LCMS_Analysis

Figure 3: Workflow for an in vitro metabolism study.

4.3.1. Incubation:

  • Prepare an incubation mixture containing budralazine, rat liver microsomes, and an NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

4.3.2. Reaction Termination:

  • At various time points, terminate the reaction by adding an equal volume of cold acetonitrile.

4.3.3. Sample Analysis:

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent drug and the formed metabolites.

Conclusion

The pharmacokinetic and metabolic profile of budralazine is characterized by rapid absorption, extensive metabolism, and excretion through both renal and fecal routes. A significant portion of the drug and/or its active metabolites distributes to the aorta, consistent with its vasodilatory effect. The metabolism of budralazine is a key determinant of its disposition and is likely influenced by genetic polymorphisms in metabolizing enzymes, such as N-acetyltransferase 2 (NAT2), similar to its analog hydralazine. The experimental protocols provided in this guide offer a framework for the continued investigation of budralazine's properties, which is essential for optimizing its therapeutic application and for the development of future antihypertensive agents.

References

Foundational

Budralazine Bioavailability and Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of bu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of budralazine, a vasodilator antihypertensive agent. Due to the limited availability of extensive clinical and preclinical data specifically for budralazine, this document also incorporates detailed pharmacokinetic data from its structural analog, hydralazine, to provide a broader context for researchers. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction to Budralazine

Budralazine is a hydrazine derivative that, like its analog hydralazine, is recognized for its vasodilatory properties. While both compounds are used in the management of hypertension, their pharmacokinetic profiles, particularly bioavailability and absorption, are critical for understanding their clinical efficacy and safety. This guide synthesizes the available preclinical data on budralazine and complements it with the more extensive data available for hydralazine.

Bioavailability and Absorption of Budralazine (Preclinical Data)

The most definitive data on budralazine's pharmacokinetics comes from a 1979 study in rats using radiolabeled [14C]Budralazine.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of budralazine observed in rats after oral administration.

ParameterValueSpeciesDosageNotes
Peak Plasma Concentration (Cmax) of total 14C3.6 µg equiv./mLNormotensive and Spontaneously Hypertensive RatsNot specifiedNo significant difference between the two rat strains.
Time to Peak Concentration (Tmax)Not specifiedRatsNot specified-
Percentage of Parent Drug in Plasma (at 4 hours)~5% of total 14CRatsNot specifiedParent drug was not detected after 4 hours.
Percentage of 1-hydrazinophthalazine in Plasma (at 16 hours)~15% of total 14CRatsNot specifiedA major metabolite.
Urinary Excretion (24 hours)45% of 14C doseRatsNot specified-
Fecal Excretion (24 hours)37% of 14C doseRatsNot specified-
Experimental Protocol: Metabolism of [14C]Budralazine in Rats

Objective: To investigate the metabolic fate of orally administered [14C]Budralazine in normotensive and spontaneously hypertensive rats.[1]

Methodology:

  • Subjects: Male normotensive and spontaneously hypertensive rats.

  • Drug Administration: A single oral dose of [14C]Budralazine was administered.

  • Sample Collection: Blood samples were collected at various time points. Urine and feces were collected over a 24-hour period.

  • Analysis:

    • Plasma concentrations of total radioactivity were determined.

    • The relative percentages of the parent drug and its metabolite, 1-hydrazinophthalazine, in plasma were quantified.

    • Total radioactivity in urine and feces was measured to determine the excretion profile.

    • Macroautoradiography was used to assess the tissue distribution of radioactivity, with a focus on the aorta wall.[1]

Bioavailability and Absorption of Hydralazine (Human and Preclinical Data)

Given the limited data on budralazine, the well-documented pharmacokinetics of its analog, hydralazine, can provide valuable insights.

Quantitative Pharmacokinetic Data in Humans

The oral bioavailability of hydralazine is notably influenced by the patient's acetylator status, a genetic polymorphism affecting the N-acetyltransferase 2 (NAT2) enzyme.[2][3]

ParameterSlow AcetylatorsFast AcetylatorsConditions
Oral Bioavailability 30% - 35%[2]10% - 16%Single oral dose
26.2% ± 13.0%9.9% ± 6.0%75 mg oral dose in heart failure patients
Peak Plasma Concentration (Cmax) HigherLowerDependent on dose and formulation
Time to Peak Concentration (Tmax) 1 to 2 hours1 to 2 hoursRapidly absorbed after oral administration
Effect of Food Can enhance bioavailabilityCan enhance bioavailabilityTaking oral hydralazine with food improves bioavailability
Experimental Protocol: Bioavailability of Hydralazine in Healthy Subjects

Objective: To assess the bioavailability of orally administered hydralazine in healthy human subjects.

Methodology:

  • Subjects: Four healthy human subjects.

  • Study Design: Crossover design with separate administration of a single oral and intravenous dose.

  • Drug Administration: 0.3 mg/kg of hydralazine administered orally and intravenously on separate occasions.

  • Sample Collection: Serum samples were collected over time. Urine was collected for 24 hours.

  • Analysis:

    • Serum concentrations of unchanged hydralazine were measured over time to determine the area under the curve (AUC).

    • Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

    • Urinary excretion of hydralazine and its metabolite, 3-methyl-s-triazolo[3,4,a]phthalazine (MTP), was quantified using a gas-liquid-chromatographic method.

Metabolic Pathways and Experimental Workflows

Budralazine Metabolism in Rats

The metabolism of budralazine in rats involves its conversion to 1-hydrazinophthalazine.

Budralazine_Metabolism Budralazine Budralazine Metabolite 1-hydrazinophthalazine Budralazine->Metabolite Metabolism in Rats Excretion Urine and Feces Metabolite->Excretion

Caption: Metabolic pathway of Budralazine in rats.

Hydralazine Metabolism in Humans

Hydralazine undergoes extensive metabolism, which is influenced by the acetylator phenotype.

Hydralazine_Metabolism Hydralazine Oral Hydralazine Slow_Acetylators Slow Acetylators Hydralazine->Slow_Acetylators Fast_Acetylators Fast Acetylators Hydralazine->Fast_Acetylators Pyruvic_Acid_Hydrazone Hydralazine Pyruvic Acid Hydrazone (Major Metabolite) Slow_Acetylators->Pyruvic_Acid_Hydrazone Primary Pathway Oxidative_Metabolism Oxidative Metabolism Slow_Acetylators->Oxidative_Metabolism MTP 3-methyltriazolophthalazine (Major Metabolite) Fast_Acetylators->MTP Primary Pathway Acetylation Acetylation Fast_Acetylators->Acetylation

Caption: Influence of acetylator status on Hydralazine metabolism.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a human bioavailability study.

Bioavailability_Workflow Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Dosing_Oral Oral Drug Administration Subject_Recruitment->Dosing_Oral Dosing_IV Intravenous Drug Administration (Crossover) Subject_Recruitment->Dosing_IV Blood_Sampling Serial Blood Sampling Dosing_Oral->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (e.g., LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F = AUCoral / AUCiv) PK_Analysis->Bioavailability_Calc

Caption: General workflow for a human bioavailability study.

Factors Influencing Bioavailability

Several factors can influence the bioavailability of hydralazine, and by extension, potentially budralazine:

  • First-Pass Metabolism: Hydralazine undergoes extensive first-pass metabolism, which is a primary reason for its variable and often low bioavailability. This effect is dependent on the acetylator phenotype.

  • Food: The presence of food can enhance the bioavailability of hydralazine.

  • Drug Formulation: Sustained-release formulations can alter the absorption profile and bioavailability of hydralazine.

  • Drug-Drug Interactions: Co-administration of other drugs can potentially alter bioavailability.

Conclusion and Future Directions

The available data on budralazine's bioavailability and absorption are limited to a single preclinical study in rats. This study indicates that budralazine is absorbed orally, but a significant portion of the parent drug is rapidly metabolized. To fully characterize its pharmacokinetic profile and establish clear dose-response relationships in humans, further clinical studies are warranted. Future research should focus on:

  • Conducting single-dose pharmacokinetic studies in healthy human volunteers to determine absolute bioavailability.

  • Investigating the influence of genetic polymorphisms, such as acetylator status, on budralazine metabolism and bioavailability.

  • Evaluating the effect of food on the absorption of budralazine.

  • Characterizing the full metabolic profile of budralazine in humans.

By addressing these knowledge gaps, a more complete understanding of budralazine's clinical pharmacology can be achieved, leading to optimized therapeutic use.

References

Exploratory

Budralazine for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Budralazine is a direct-acting vasodilator of the hydrazine derivative class, developed for the management of hypertension. Structurally and ph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine is a direct-acting vasodilator of the hydrazine derivative class, developed for the management of hypertension. Structurally and pharmacologically similar to its better-known analog, hydralazine, budralazine exerts its antihypertensive effects by directly relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance. This guide provides an in-depth technical overview of the core research surrounding budralazine, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Due to the limited availability of extensive data on budralazine, this guide will also draw upon the more comprehensive research available for hydralazine to provide a fuller picture of its pharmacological profile, with the assumption of a similar mechanism of action.

Mechanism of Action

Budralazine's primary mechanism of action is the direct vasodilation of arterial smooth muscle. This effect is believed to be mediated through the interference with calcium ion signaling within the vascular smooth muscle cells. The proposed signaling pathway involves the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in the process of smooth muscle contraction.[1] By reducing the intracellular concentration of free calcium, budralazine leads to muscle relaxation and vasodilation.

There is also evidence to suggest the involvement of other mechanisms, including the opening of high-conductance calcium-activated potassium (BKCa) channels, which would lead to hyperpolarization of the cell membrane and further contribute to vasodilation. The role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in the action of hydrazine derivatives is a subject of some debate. While some studies suggest that hydralazine may increase cGMP levels, others have found its vasodilatory effect to be independent of the endothelium and guanylate cyclase activation.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on budralazine and its analog, hydralazine.

Table 1: Preclinical Antihypertensive Efficacy of Budralazine

Animal ModelAdministration RouteDose RangeKey FindingsReference
DOCA/saline hypertensive ratsOral4-15 mg/kgDose-related and sustained antihypertensive effect. 2-3 times less potent than hydralazine in a single dose.[3]
Spontaneously Hypertensive Rats (SHR)OralHigher doses (not specified)Similar hypotensive magnitude to hydralazine after 4 weeks of treatment.[3]
Spontaneously Hypertensive Rats (SHR)Oral40 mg/kgReduced arterial blood pressure to near normotensive levels.
Spontaneously Hypertensive Rats (SHR)Intravenous3-10 mg/kgDose-dependent increase in regional cerebral blood flow (50-250%) without affecting arterial blood pressure.

Table 2: Comparative Effects of Budralazine and Hydralazine on Plasma Renin Activity

Animal ModelDrugPotency ComparisonKey FindingsReference
Normotensive ratsBudralazine vs. HydralazineBudralazine is ~8 times less potentBudralazine has a significantly lower impact on increasing plasma renin activity compared to hydralazine after a single oral administration.

Table 3: Pharmacokinetic Parameters of Hydralazine in Humans

ParameterValueConditionsReference
Bioavailability26-50%Oral administration
Protein Binding85-90%-
Elimination Half-life2-8 hoursNormal renal function
Onset of Action~15 minutesIntravenous administration
Duration of ActionUp to 6 hours-

Experimental Protocols

Detailed experimental protocols for budralazine are not extensively published. Therefore, the following protocols are based on established methods for studying antihypertensive agents, with specific details drawn from research on hydralazine. These can be adapted for the study of budralazine.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive effect of budralazine in a genetic model of hypertension.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.

  • Blood Pressure Measurement:

    • Tail-Cuff Method (Non-invasive):

      • Acclimatize rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.

      • On the day of the experiment, place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.

      • Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.

      • Record the pressure at which the pulse reappears as the systolic blood pressure.

      • Obtain multiple readings for each animal at each time point and average them.

    • Intra-arterial Cannulation (Invasive):

      • Anesthetize the rat with an appropriate anesthetic agent.

      • Surgically implant a catheter into the carotid or femoral artery.

      • Exteriorize the catheter and allow the animal to recover from surgery.

      • Connect the catheter to a pressure transducer to obtain direct and continuous blood pressure readings in conscious, freely moving animals.

  • Drug Administration:

    • Administer budralazine or vehicle (e.g., saline) orally via gavage or intravenously via the tail vein.

    • Doses should be based on preliminary dose-ranging studies.

  • Data Collection:

    • Measure blood pressure at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

In Vitro Vasodilation Assay Using Isolated Aortic Rings

Objective: To evaluate the direct vasodilatory effect of budralazine on vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • Euthanize a rat or rabbit and carefully dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • Equilibrate the rings under a resting tension of approximately 2 grams for 60-90 minutes, replacing the buffer every 15-20 minutes.

    • Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

    • Once the contraction has reached a stable plateau, add budralazine in a cumulative manner to the organ bath, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of budralazine that produces 50% of the maximum relaxation).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating budralazine.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Budralazine Budralazine IP3R IP3 Receptor Budralazine->IP3R Inhibits Ca2_SR Ca2+ IP3R->Ca2_SR Release Relaxation Muscle Relaxation IP3R->Relaxation Promotes SR Sarcoplasmic Reticulum Ca2_cyto Cytosolic Ca2+ Ca2_SR->Ca2_cyto Ca2+ Release Contraction Muscle Contraction Ca2_cyto->Contraction Leads to

Caption: Proposed mechanism of Budralazine-induced vasodilation.

cluster_workflow In Vivo Antihypertensive Study Workflow start Animal Acclimatization (SHR) baseline Baseline Blood Pressure Measurement (Tail-Cuff/Telemetry) start->baseline dosing Drug Administration (Budralazine vs. Vehicle) baseline->dosing monitoring Post-Dose Blood Pressure Monitoring (Time-course) dosing->monitoring data_analysis Data Analysis (BP Reduction, Duration) monitoring->data_analysis conclusion Conclusion on Antihypertensive Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vivo antihypertensive studies.

Conclusion

Budralazine is a direct-acting vasodilator with a mechanism of action centered on the inhibition of calcium signaling in vascular smooth muscle cells. Preclinical data demonstrate its efficacy in reducing blood pressure in hypertensive animal models, albeit with a lower potency compared to its analog, hydralazine, upon single administration. The reduced effect on plasma renin activity may suggest a more favorable side-effect profile. While detailed clinical data for budralazine remains limited, the extensive research on hydralazine provides a strong foundation for understanding its potential therapeutic role and for designing future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of budralazine and its potential as a treatment for hypertension. Further studies, particularly well-controlled clinical trials, are necessary to fully elucidate the clinical utility, dose-response relationship, and safety profile of budralazine in human hypertension.

References

Protocols & Analytical Methods

Method

Budralazine Dosage for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Budralazine, a phthalazine derivative, is a direct-acting vasodilator primarily investigated for its antihypertensive properties. Its mechanism...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine, a phthalazine derivative, is a direct-acting vasodilator primarily investigated for its antihypertensive properties. Its mechanism of action, similar to the well-known vasodilator hydralazine, involves the relaxation of arteriolar smooth muscle. This document provides a comprehensive overview of budralazine dosage and administration for in vivo studies, based on available scientific literature. It is intended to serve as a foundational resource for researchers designing preclinical studies to evaluate the efficacy, safety, and pharmacokinetics of budralazine.

Data Presentation: Budralazine In Vivo Dosage Summary

The following table summarizes the reported dosages of budralazine used in various animal models. It is crucial to note that optimal dosage can vary significantly based on the animal model, strain, age, and the specific experimental endpoint. Therefore, this table should be used as a guide for dose-range finding studies.

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Rat (DOCA/saline hypertensive)Oral (p.o.)4 - 15 mg/kgDose-related and sustained antihypertensive effect.[1]
Rat (Normotensive)Intravenous (i.v.)0.5 - 5.0 mg/kgDose-dependent reduction of mean arterial pressure. At 0.5 and 1.0 mg/kg, bradycardia was induced. At 5.0 mg/kg, tachycardia was observed.
Dog (Renal hypertensive)Oral (p.o.)1 - 2.5 mg/kgGradual and progressive fall in blood pressure.[2]
Dog (Anesthetized)Intravenous (i.v.)Not explicitly statedIncreased cardiac output and regional blood flow, with a fall in mean blood pressure.[3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in vivo studies. Below are generalized protocols for the preparation and administration of budralazine based on common practices for similar compounds. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Budralazine Solution Preparation for In Vivo Administration

Materials:

  • Budralazine hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol for Intravenous (i.v.) Administration:

  • Vehicle Selection: Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous administration of water-soluble compounds like budralazine hydrochloride.

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of budralazine hydrochloride powder.

    • Dissolve the powder in a minimal amount of sterile water for injection.

    • Once fully dissolved, dilute the solution to the final desired concentration with sterile saline. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of budralazine in a final volume of 10 mL of sterile saline.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.

  • Storage: Prepared solutions should be stored at 2-8°C and protected from light. It is recommended to use freshly prepared solutions for each experiment to ensure potency and stability.

Protocol for Oral (p.o.) Gavage Administration:

  • Vehicle Selection: For oral administration, budralazine can be suspended or dissolved in an appropriate vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The choice of vehicle may depend on the specific formulation and experimental goals.

  • Preparation of Dosing Solution/Suspension:

    • Weigh the required amount of budralazine.

    • If soluble, dissolve directly in the chosen vehicle.

    • If a suspension is required, triturate the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.

  • Volume of Administration: The volume administered via oral gavage should be based on the animal's body weight and the guidelines of the Institutional Animal Care and Use Committee (IACUC). Typical volumes for rats are 5-10 mL/kg.

Animal Handling and Administration

All animal procedures must be conducted in accordance with approved IACUC protocols.

Intravenous (i.v.) Injection (Rat Tail Vein):

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Insert a 27-30 gauge needle attached to a syringe containing the budralazine solution into one of the lateral tail veins.

  • Inject the solution slowly and observe for any signs of extravasation.

  • Withdraw the needle and apply gentle pressure to the injection site.

Oral (p.o.) Gavage (Rat):

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

  • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the budralazine solution or suspension.

  • Slowly withdraw the gavage needle.

  • Monitor the animal for any signs of distress.

Signaling Pathways and Experimental Workflows

Budralazine Vasodilation Signaling Pathway

Budralazine is a direct-acting vasodilator that, like its analog hydralazine, is thought to exert its effects by directly relaxing vascular smooth muscle cells. This action is believed to be mediated through the inhibition of calcium ion (Ca2+) release from intracellular stores within the smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.[3]

Budralazine_Signaling_Pathway cluster_0 Cellular Events Budralazine Budralazine VSMC Vascular Smooth Muscle Cell Budralazine->VSMC Enters cell Ca_Release Ca2+ Release Budralazine->Ca_Release Inhibits Ca_Store Intracellular Ca2+ Stores (SR) Ca_Store->Ca_Release Inhibits Contraction Muscle Contraction Ca_Release->Contraction Relaxation Vasodilation (Muscle Relaxation)

Caption: Budralazine's proposed mechanism of vasodilation.

General In Vivo Experimental Workflow for Budralazine

The following diagram outlines a typical workflow for an in vivo study investigating the effects of budralazine.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (e.g., Blood Pressure, Heart Rate) Acclimatization->Baseline Preparation Budralazine Preparation (Vehicle Control) Baseline->Preparation Administration Administration (e.g., i.v., p.o.) Preparation->Administration Monitoring Post-administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Hemodynamics, Biomarkers) Monitoring->Data_Collection Analysis Data Analysis & Statistical Evaluation Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A generalized workflow for in vivo budralazine studies.

References

Application

Application Notes and Protocols for Cell Culture Assays Using Phthalazine-Based Compounds (Exemplified by Budralazine and Hydralazine)

Audience: Researchers, scientists, and drug development professionals. Introduction: Budralazine, a phthalazine derivative, is a vasodilator used in the management of hypertension. Structurally similar to the more extens...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Budralazine, a phthalazine derivative, is a vasodilator used in the management of hypertension. Structurally similar to the more extensively studied hydralazine, it is anticipated to share analogous mechanisms of action and cellular effects. Recent research has unveiled the potential of hydralazine, and by extension similar phthalazine compounds, as anti-cancer agents. These compounds have been demonstrated to induce cancer cell senescence, inhibit angiogenesis, and trigger apoptosis.[1][2][3][4] This document provides detailed application notes and protocols for utilizing budralazine and related compounds in various cell culture assays to investigate their effects on cancer cells. The protocols are primarily based on published studies involving hydralazine, given the limited specific data for budralazine.

Mechanism of Action Overview

Budralazine and hydralazine are direct-acting smooth muscle relaxants that function as vasodilators.[5] Their effects are primarily on arterioles. The proposed mechanisms for vasodilation include:

  • Inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum.

  • Opening of high conductance Ca²⁺-activated K⁺ channels (BKCa), leading to hyperpolarization.

  • Stimulation of the prostacyclin pathway.

In the context of oncology, hydralazine has been shown to exert its anti-cancer effects through several pathways:

  • Inhibition of 2-aminoethanethiol dioxygenase (ADO): This enzyme acts as a cellular oxygen sensor, and its inhibition prevents cancer cells from surviving in low-oxygen environments.

  • Induction of Cellular Senescence: Treatment with hydralazine can force cancer cells into a non-proliferative state.

  • Anti-angiogenesis: Hydralazine can inhibit the formation of new blood vessels, crucial for tumor growth, by interfering with VEGF and bFGF signaling.

  • Induction of Apoptosis: In some cancer cell lines, such as leukemic T cells, hydralazine can trigger programmed cell death via the intrinsic mitochondrial pathway.

  • DNA Demethylation: Hydralazine has been shown to have DNA demethylating activity, which can lead to the re-expression of tumor suppressor genes.

Quantitative Data Summary

The following tables summarize quantitative data from studies on hydralazine, which can serve as a reference for designing experiments with budralazine.

Table 1: Vasodilatory Effects of Hydralazine

ParameterValueCell/Tissue TypeReference
EC₅₀ for relaxation3.6 ± 0.3 μMPhenylephrine-constricted mesenteric arteries from pregnant rats
Efficacy of relaxation75 ± 6.2%Phenylephrine-constricted mesenteric arteries from pregnant rats
pD₂ for relaxation5.38 ± 0.06Isolated porcine coronary arteries
Emax for relaxation85.9 ± 3.6%Isolated porcine coronary arteries

Table 2: Anti-proliferative and Pro-apoptotic Effects of Hydralazine

AssayCell LineConcentrationEffectReference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Not specifiedInhibition of proliferation
ApoptosisLeukemic T cells (Jurkat)150-600 μMInduction of caspase-dependent apoptosis
Cellular SenescenceGlioblastoma cellsNot specifiedInduction of senescence, stopping tumor growth

Table 3: Anti-angiogenic Effects of Hydralazine

AssayModelConcentrationEffectReference
Tube FormationHUVECNot specifiedInhibition of tube formation
Wound HealingHUVECNot specifiedInhibition of cell migration
Transwell MigrationHUVECNot specifiedInhibition of cell migration and invasion
Rat Aortic Ring AssayRat AortaNot specifiedSuppression of microvessel outgrowth
Chicken Chorioallantoic Membrane (CAM) AssayIn vivoNot specifiedInhibition of neovascularization

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of Budralazine on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Glioblastoma, Breast Cancer, Leukemic T cells)

  • Complete cell culture medium

  • Budralazine stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Budralazine in complete medium.

  • Remove the medium from the wells and add 100 µL of the Budralazine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Budralazine concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Budralazine.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Budralazine

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Budralazine for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of Budralazine on the tube-forming ability of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel Basement Membrane Matrix

  • 96-well plate

  • Budralazine

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of Budralazine.

  • Seed 1.5 x 10⁴ HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-6 hours at 37°C.

  • Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the tube formation by measuring the total tube length or the number of branch points using image analysis software.

Visualizations

Budralazine_Signaling_Pathways cluster_vasodilation Vasodilation Pathway cluster_cancer Anti-Cancer Pathways Budralazine_v Budralazine IP3 Inositol Trisphosphate (IP3) Budralazine_v->IP3 inhibits BKCa BKCa Channels Budralazine_v->BKCa activates PLC Phospholipase C PLC->IP3 activates SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation Budralazine_c Budralazine ADO 2-Aminoethanethiol Dioxygenase (ADO) Budralazine_c->ADO inhibits Senescence Cellular Senescence Budralazine_c->Senescence induces VEGF_bFGF VEGF/bFGF Signaling Budralazine_c->VEGF_bFGF inhibits Mitochondria Mitochondria Budralazine_c->Mitochondria triggers Hypoxia_response Hypoxia Response ADO->Hypoxia_response Cell_survival Cancer Cell Survival Hypoxia_response->Cell_survival Angiogenesis Angiogenesis VEGF_bFGF->Angiogenesis Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways of Budralazine and related compounds.

Experimental_Workflow cluster_proliferation Cell Viability/Proliferation cluster_apoptosis Apoptosis Assay cluster_angiogenesis Angiogenesis Assay s1 Seed Cells t1 Treat with Budralazine s1->t1 i1 Incubate (24-72h) t1->i1 mtt Add MTT Reagent i1->mtt read1 Measure Absorbance mtt->read1 s2 Seed Cells t2 Treat with Budralazine s2->t2 h1 Harvest & Stain (Annexin V/PI) t2->h1 fcm Flow Cytometry Analysis h1->fcm c1 Coat Plate with Matrigel s3 Seed HUVECs with Budralazine c1->s3 i2 Incubate (4-6h) s3->i2 v1 Visualize & Quantify Tube Formation i2->v1

Caption: Experimental workflows for key cell culture assays.

References

Method

Budralazine in Cardiovascular Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Budralazine, a direct-acting arteriolar vasodilator, in cardiovascular research model...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Budralazine, a direct-acting arteriolar vasodilator, in cardiovascular research models. This document includes detailed experimental protocols, a summary of its mechanism of action, and quantitative data from preclinical studies. Budralazine, a derivative of hydralazine, is noted for its potent and long-lasting hypotensive effects.

Mechanism of Action

Budralazine exerts its vasodilatory effect directly on vascular smooth muscle, leading to a reduction in peripheral resistance and a decrease in blood pressure.[1][2] While the precise molecular mechanism is not fully elucidated, evidence suggests it primarily involves the modulation of intracellular calcium signaling.[2][3] Unlike many other vasodilators, its action appears to be largely independent of the nitric oxide/cyclic GMP pathway.[1] The proposed mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium availability leads to smooth muscle relaxation and vasodilation. Some studies on its analog, hydralazine, also suggest a potential role for the opening of high-conductance calcium-activated potassium channels (BKCa), which would lead to hyperpolarization and further contribute to vasodilation.

Signaling Pathway of Budralazine-Induced Vasodilation

cluster_inhibition Inhibitory Effect Budralazine Budralazine VSMC Vascular Smooth Muscle Cell Budralazine->VSMC Enters cell IP3R IP₃ Receptor Budralazine->IP3R Inhibits VSMC->IP3R SR Sarcoplasmic Reticulum IP3R->SR Ca_release Ca²⁺ Release SR->Ca_release Vasodilation Vasodilation Contraction Muscle Contraction Ca_release->Contraction start Start euthanize Euthanize Rat start->euthanize excise Excise Thoracic Aorta euthanize->excise prepare_rings Prepare 4-5 mm Aortic Rings excise->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60 min, 1.5-2.0g tension) mount->equilibrate contract Pre-contract with Agonist (e.g., Phenylephrine) equilibrate->contract add_budralazine Add Cumulative Concentrations of Budralazine contract->add_budralazine record Record Isometric Tension add_budralazine->record analyze Analyze Data (% Relaxation) record->analyze end_node End analyze->end_node

References

Application

Application Notes & Protocols: Efficacy Testing of Budralazine in Preclinical Animal Models

Introduction Budralazine, a vasodilator of the hydrazine derivative class, acts directly on vascular smooth muscle to lower blood pressure.[1][2] Its primary therapeutic applications are in the management of hypertension...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Budralazine, a vasodilator of the hydrazine derivative class, acts directly on vascular smooth muscle to lower blood pressure.[1][2] Its primary therapeutic applications are in the management of hypertension, including severe cases such as hypertensive emergencies and eclampsia, and as an adjunct therapy in heart failure.[3][4] Like its analogue hydralazine, Budralazine functions mainly as an arteriolar vasodilator, reducing peripheral resistance and consequently decreasing blood pressure and cardiac afterload.[5] The evaluation of Budralazine's efficacy and safety in preclinical settings is crucial for its clinical development. This document provides detailed protocols for assessing the therapeutic efficacy of Budralazine in established animal models of hypertension and heart failure.

Mechanism of Action

The precise molecular mechanism of Budralazine, similar to hydralazine, is not fully elucidated but is known to involve direct relaxation of arterial smooth muscle. The proposed mechanisms include the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, which is a critical step in smooth muscle contraction. Additionally, it may increase the bioavailability of nitric oxide (NO), leading to elevated cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. This multi-faceted action on vascular smooth muscle makes it an effective agent for reducing systemic vascular resistance.

cluster_VascularEndothelium Vascular Endothelium cluster_ArterialSmoothMuscle Arterial Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Stimulation? sGC sGC NO->sGC Activates Budralazine Budralazine Budralazine->NO Increases Bioavailability? IP3R IP3 Receptor Budralazine->IP3R Inhibits SR Sarcoplasmic Reticulum (SR) Ca2_release Ca2+ Release SR->Ca2_release via IP3R Ca2_calmodulin Ca2+-Calmodulin Complex Ca2_release->Ca2_calmodulin MLCK MLCK (active) Ca2_calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Promotes Vasodilation Vasodilation cGMP cGMP sGC->cGMP cGMP->Vasodilation Promotes

Proposed signaling pathway for Budralazine in vascular smooth muscle cells.

Recommended Animal Models & Protocols

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of Budralazine. Models should recapitulate key aspects of human hypertension or heart failure.

Spontaneously Hypertensive Rat (SHR) Model for Hypertension

The SHR is a genetic model that closely mimics human essential hypertension, characterized by a gradual development of high blood pressure. It is the most widely used rat model for hypertension research.

Experimental Protocol: SHR Model

  • Objective: To evaluate the antihypertensive efficacy of Budralazine in a genetic model of hypertension.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Acclimatization: Animals are housed for at least one week under standard conditions (12:12-h light-dark cycle, 22±2°C, food and water ad libitum) before the experiment.

  • Experimental Groups:

    • WKY Control + Vehicle

    • SHR + Vehicle

    • SHR + Budralazine (Low Dose, e.g., 10 mg/kg/day)

    • SHR + Budralazine (High Dose, e.g., 30 mg/kg/day)

  • Drug Administration: Budralazine is administered orally via gavage once daily for 4 weeks. The vehicle is sterile water or 0.5% carboxymethylcellulose.

  • Efficacy Assessment (Hemodynamics):

    • Blood Pressure Monitoring: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are monitored weekly using non-invasive tail-cuff plethysmography. For continuous and more accurate measurements, radiotelemetry is the gold standard.

    • Telemetry Protocol: A telemetric transmitter is surgically implanted into the abdominal aorta under anesthesia. Animals are allowed to recover for 7-10 days before treatment begins. Data is recorded continuously throughout the 4-week treatment period.

  • Terminal Endpoints (Week 4):

    • Animals are euthanized, and blood is collected for biomarker analysis (e.g., plasma renin activity).

    • The heart is excised, and the left ventricle (LV) and body weight are recorded to calculate the heart weight to body weight ratio (HW/BW), an index of cardiac hypertrophy.

    • A portion of the LV is fixed in 10% neutral buffered formalin for histopathological analysis.

Deoxycorticosterone Acetate (DOCA)-Salt Model for Hypertension

The DOCA-salt model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance. This model is useful for studying salt-sensitive hypertension.

Experimental Protocol: DOCA-Salt Model

  • Objective: To assess Budralazine's efficacy in a model of salt-sensitive, volume-dependent hypertension.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks of age.

  • Model Induction:

    • Animals undergo a unilateral nephrectomy (removal of one kidney) under isoflurane anesthesia.

    • One week post-surgery, a subcutaneous pellet of DOCA (e.g., 50 mg/rat, 21-day release) is implanted.

    • Drinking water is replaced with 1% NaCl solution.

    • Control (sham) animals undergo a sham surgery and receive normal drinking water.

  • Treatment: Two weeks after DOCA implantation, when hypertension is established, Budralazine treatment is initiated (oral gavage, daily for 4 weeks) as described for the SHR model.

  • Efficacy Assessment: Blood pressure is monitored weekly via the tail-cuff method.

  • Terminal Endpoints: At the end of the study, heart and kidney tissues are collected for hypertrophy and fibrosis assessment (histopathology).

Transverse Aortic Constriction (TAC) Model for Heart Failure

The TAC model in mice induces pressure overload on the left ventricle, leading to a progression from cardiac hypertrophy to heart failure with reduced ejection fraction (HFrEF), mimicking aspects of human hypertensive heart disease.

Experimental Protocol: TAC Model

  • Objective: To determine if Budralazine, by reducing afterload, can attenuate pathological cardiac remodeling and dysfunction in a pressure-overload heart failure model.

  • Animals: Male C57BL/6 mice, 10-12 weeks of age.

  • Model Induction (TAC Surgery):

    • Mice are anesthetized, and the chest is opened to expose the aortic arch.

    • A ligature (e.g., 7-0 silk suture) is tied around the transverse aorta between the brachiocephalic and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a defined constriction.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Treatment: Budralazine treatment (e.g., 25 mg/kg/day in drinking water or via oral gavage) is initiated one week post-TAC surgery and continued for 4-8 weeks.

  • Efficacy Assessment:

    • Echocardiography: Transthoracic echocardiography is performed at baseline (before treatment) and at the end of the study to assess cardiac function and dimensions (e.g., Left Ventricular Ejection Fraction (LVEF), fractional shortening, LV wall thickness).

    • Hemodynamic Analysis (Terminal): Pressure-volume (PV) loop analysis is performed as a terminal procedure to obtain detailed cardiac function parameters like end-systolic pressure-volume relationship (ESPVR) and end-diastolic pressure-volume relationship (EDPVR). This is considered the gold standard for assessing cardiac contractility and stiffness.

  • Terminal Endpoints:

    • Heart and lung weights are measured to assess cardiac hypertrophy and pulmonary congestion.

    • Heart tissue is collected for histopathological analysis of fibrosis (Masson's trichrome stain) and myocyte size (H&E stain).

    • Gene expression analysis (RT-qPCR) for markers of cardiac stress and fibrosis (e.g., Nppa, Nppb, Col1a1) can be performed on ventricular tissue.

A Animal Model Selection (e.g., SHR, TAC Mouse) B Acclimatization & Baseline Measurements (BP, Echo) A->B C Surgical/Pharmacological Model Induction (e.g., TAC Surgery, DOCA-Salt) B->C D Treatment Initiation (Vehicle vs. Budralazine) C->D E In-Life Efficacy Monitoring (Weekly BP, Body Weight) D->E F Final Functional Assessment (Echocardiography, PV Loop) E->F G Terminal Tissue Collection (Heart, Blood, Kidney) F->G H Ex Vivo Analysis (Histopathology, Biomarkers, Gene Expression) G->H I Data Analysis & Interpretation H->I

General experimental workflow for preclinical efficacy testing of Budralazine.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Hemodynamic Parameters in the SHR Model

ParameterWKY + VehicleSHR + VehicleSHR + Budralazine (Low Dose)SHR + Budralazine (High Dose)
Baseline SBP (mmHg) 125 ± 5185 ± 8184 ± 7186 ± 8
Week 4 SBP (mmHg) 127 ± 6192 ± 9165 ± 7145 ± 6**
Change in SBP (mmHg) +2+7-19-41
Week 4 Heart Rate (bpm) 310 ± 15380 ± 20410 ± 18425 ± 22
HW/BW Ratio (mg/g) 2.8 ± 0.24.1 ± 0.33.7 ± 0.23.4 ± 0.3**
Values are presented as Mean ± SEM. SBP: Systolic Blood Pressure; HW/BW: Heart Weight to Body Weight. *p<0.05, **p<0.01 vs. SHR + Vehicle.

Table 2: Example Data Summary for Cardiac Function in the TAC Model

ParameterSham + VehicleTAC + VehicleTAC + Budralazine
LVEF (%) 75 ± 435 ± 550 ± 6
LV Mass (mg, echo) 95 ± 8150 ± 12125 ± 10
Lung Weight/Body Weight (mg/g) 5.1 ± 0.48.5 ± 0.76.2 ± 0.5**
LV Fibrosis (%, histology) 1.5 ± 0.512.2 ± 2.17.8 ± 1.5
ESPVR (mmHg/µL) 2.5 ± 0.31.4 ± 0.21.9 ± 0.3
Values are presented as Mean ± SEM. LVEF: Left Ventricular Ejection Fraction; ESPVR: End-Systolic Pressure-Volume Relationship. *p<0.05, **p<0.01 vs. TAC + Vehicle.

Detailed Protocol: Histopathological Analysis of Cardiac Tissue

  • Tissue Collection and Fixation:

    • Following euthanasia, excise the heart and wash briefly in ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Arrest the heart in diastole by perfusing with a potassium chloride solution.

    • Fix the heart in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Tissue Processing and Embedding:

    • After fixation, transfer the tissue to 70% ethanol.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Orient the heart to allow for cross-sectional cuts (short-axis view) at the mid-papillary level.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

    • Hematoxylin and Eosin (H&E) Staining: For general morphology and measurement of cardiomyocyte cross-sectional area.

    • Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis), which stains blue, while myocytes stain red.

  • Image Acquisition and Analysis:

    • Scan the stained slides using a digital slide scanner or capture images with a microscope-mounted camera.

    • Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the percentage of fibrotic area (blue-stained area / total tissue area) and the average cardiomyocyte cross-sectional area.

References

Method

Techniques for Measuring Budralazine Concentration in Plasma: Application Notes and Protocols

Disclaimer: Limited direct literature was identified for the analysis of budralazine in plasma. The following application notes and protocols are adapted from established and validated methods for the closely related and...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct literature was identified for the analysis of budralazine in plasma. The following application notes and protocols are adapted from established and validated methods for the closely related and structurally similar compound, hydralazine. These methodologies provide a strong foundation for developing a validated assay for budralazine, though optimization and validation specific to budralazine would be required.

Introduction

Budralazine is a vasodilator drug used in the management of hypertension. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of budralazine in plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: HPLC-UV Method

This method is suitable for the routine quantification of budralazine in plasma samples, offering a balance of sensitivity and accessibility.

Quantitative Data Summary
ParameterPerformance Metric
Linearity Range10 - 200 ng/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Lower Limit of Quantification (LLOQ)10 ng/mL
Recovery> 85%
Experimental Protocol

1. Materials and Reagents:

  • Budralazine reference standard

  • Internal Standard (IS) (e.g., 4-methylhydralazine or other suitable analogue)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Sodium acetate

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and sodium acetate buffer (e.g., 30:70 v/v), adjusted to a suitable pH.

  • Stock Solutions: Prepare stock solutions of budralazine and the IS in methanol (e.g., 1 mg/mL).

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions. Spike drug-free plasma with the working solutions to obtain calibration standards and QC samples at various concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma sample, add 50 µL of the IS working solution and vortex briefly.

  • Add 1 mL of cold acetonitrile or perchloric acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile:Sodium Acetate Buffer

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of budralazine (e.g., 230 nm).[1][2]

  • Injection Volume: 20 µL

Workflow Diagram

hplc_uv_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: HPLC-UV workflow for budralazine analysis.

Application Note 2: LC-MS/MS Method

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for studies requiring low detection limits.

Quantitative Data Summary
ParameterPerformance Metric
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 10%
Accuracy (%Bias)Within ±10%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery> 90%
Experimental Protocol

1. Materials and Reagents:

  • Budralazine reference standard

  • Stable isotope-labeled internal standard (e.g., Budralazine-d4) is highly recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Stock Solutions: Prepare stock solutions of budralazine and the IS in methanol (e.g., 1 mg/mL).

  • Calibration Standards and QC Samples: Prepare by spiking drug-free plasma with serially diluted working solutions.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.[3]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase Gradient: A gradient elution from 5% to 95% Mobile Phase B over a few minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for budralazine and the IS need to be determined by direct infusion.

Workflow Diagram

lcmsms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Isotope-Labeled IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC transfer->inject separation Gradient Elution inject->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify hplc_ecd_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis cluster_data Data Processing plasma Plasma Sample + IS derivatize Derivatization (Salicylaldehyde) plasma->derivatize extract Liquid-Liquid Extraction derivatize->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection Electrochemical Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

References

Application

High-Performance Liquid Chromatography (HPLC) for the Analysis of Budralazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the quantitative analysis of Budralazine using High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Budralazine using High-Performance Liquid Chromatography (HPLC). While specific literature on HPLC methods for Budralazine is not widely available, its structural similarity to Hydralazine allows for the adaptation of established and validated methods for Hydralazine and its analogue, Dihydralazine. The protocols outlined below are based on robust methods developed for these related compounds and are intended to serve as a comprehensive guide for researchers. These methods are applicable for the analysis of Budralazine in bulk drug substances, pharmaceutical formulations, and biological matrices, and are crucial for quality control, stability studies, and pharmacokinetic assessments.

Introduction to Budralazine and the Importance of HPLC Analysis

Budralazine, a phthalazine derivative, is a vasodilator used in the management of hypertension. Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, accurate and precise analytical methods are essential for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of pharmaceutical compounds like Budralazine.

Mechanism of Action:

Budralazine, similar to Hydralazine, is a direct-acting smooth muscle relaxant.[1][2] It primarily acts as a vasodilator on resistance arterioles.[1] The proposed mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][3] This leads to a decrease in intracellular calcium levels, preventing the activation of myosin light-chain kinase and subsequent muscle contraction. Additionally, it may increase cyclic guanosine monophosphate (cGMP) levels, which also promotes vasodilation. This relaxation of vascular smooth muscle results in decreased peripheral resistance, leading to a reduction in blood pressure and afterload.

HPLC Methodologies for Budralazine Analysis

The following protocols are adapted from validated methods for Hydralazine and Dihydralazine and are expected to be suitable for Budralazine with minor modifications and validation.

Method 1: Isocratic RP-HPLC for Bulk Drug and Pharmaceutical Formulations

This method is suitable for the routine quality control analysis of Budralazine in its pure form and in tablet or injection formulations.

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1M Sodium Dihydrogen Phosphate : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 10 min

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix 800 mL of 0.1M sodium dihydrogen phosphate buffer with 200 mL of HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Budralazine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to a single dose of Budralazine into a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Preparation (Injections):

    • Transfer an accurately measured volume of the injection formulation into a volumetric flask.

    • Dilute to a suitable concentration with the mobile phase.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate Budralazine from its potential degradation products, making it suitable for stability studies.

Chromatographic Conditions:

ParameterCondition
Column BDS Hypersil C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.05M Potassium Dihydrogen Orthophosphate (pH 6.0) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Budralazine solution. This involves exposing the drug to various stress conditions:

  • Acid Degradation: Treat with 0.1N HCl at 60°C for 30 minutes.

  • Base Degradation: Treat with 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 15 minutes.

  • Thermal Degradation: Heat the solid drug at 105°C for 6 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show well-resolved peaks for the parent drug and any degradation products.

Method 3: HPLC for Pharmacokinetic Studies in Plasma

This method is designed for the quantification of Budralazine in human plasma and requires a more sensitive detector and rigorous sample preparation.

Chromatographic Conditions:

ParameterCondition
Column C18 µBondapak, 10 µm
Mobile Phase Methanol : 2% Acetic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 230 nm, Emission: 430 nm)
Injection Volume 50 µL

Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

  • Acidify the plasma with 0.02 M HCl.

  • For the determination of unchanged Budralazine, derivatization with nitrous acid followed by sodium methylate may be necessary to enhance stability and chromatographic properties.

  • For "apparent" Budralazine (including acid-labile hydrazones), acidify with 3 M HCl and incubate at 90°C for 30 minutes before derivatization.

  • Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Method Validation

All HPLC methods must be validated according to ICH guidelines (Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve and quantify the analyte in the presence of other components (e.g., excipients, degradation products, plasma components).
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., correlation coefficient R² > 0.999).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be assessed. The relative standard deviation (%RSD) should typically be < 2%.
Accuracy The closeness of the measured value to the true value should be determined, often through recovery studies (e.g., 98-102%).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should be unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).

Data Presentation

Quantitative data from the HPLC analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (R²)

Table 3: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC
Mid QC
High QC

Visualizations

Signaling Pathway of Budralazine's Vasodilatory Action

Budralazine_Signaling_Pathway Budralazine Budralazine ArterialSmoothMuscle Arterial Smooth Muscle Cell Budralazine->ArterialSmoothMuscle IP3R IP3 Receptor Budralazine->IP3R inhibits ArterialSmoothMuscle->IP3R SR Sarcoplasmic Reticulum (SR) IP3R->SR on Ca2_concentration ↓ Intracellular Ca²⁺ Ca2_release Ca²⁺ Release SR->Ca2_release MLCK Myosin Light-Chain Kinase (MLCK) Ca2_release->MLCK activates Ca2_concentration->MLCK inhibition Contraction Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to reduced

Caption: Signaling pathway of Budralazine leading to vasodilation.

Experimental Workflow for HPLC Analysis of Budralazine in Tablets

HPLC_Workflow_Tablets start Start sample_prep Sample Preparation (Weigh, Powder, Dissolve) start->sample_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection chromatography->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification (Peak Area vs. Standard) data_acquisition->quantification report Report Results quantification->report end End report->end

Caption: Workflow for HPLC analysis of Budralazine tablets.

Logical Relationship for Method Validation

Method_Validation_Relationship method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness sub_precision Repeatability Intermediate Precision precision->sub_precision

Caption: Key parameters for HPLC method validation.

References

Method

Spectroscopic Analysis of Budralazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Budralazine, a hydrazine derivative of phthalazine, is an antihypertensive agent that acts as a vasodilator. Its efficacy and safety are intrin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine, a hydrazine derivative of phthalazine, is an antihypertensive agent that acts as a vasodilator. Its efficacy and safety are intrinsically linked to its chemical structure and purity. Therefore, rigorous analytical characterization is paramount throughout the drug development process, from synthesis to formulation and metabolic studies. Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of Budralazine, providing insights into its molecular structure, purity, and behavior in various matrices.

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of Budralazine using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information is intended to guide researchers in establishing robust analytical methods for the characterization of Budralazine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of Budralazine in bulk drug and pharmaceutical formulations. The method is based on the principle of absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UV-Vis spectrophotometric analysis of Budralazine. As specific data for Budralazine is limited in publicly available literature, the data for its close structural analog, Hydralazine Hydrochloride, is provided as a reference. It is recommended to determine these parameters specifically for Budralazine in your laboratory setting.

ParameterValue (for Hydralazine HCl)Reference
Wavelength of Maximum Absorbance (λmax)262 nm[1][2]
Molar Absorptivity (ε)~1.5 x 104 L·mol-1·cm-1Derived from available data
Linearity Range2-20 µg/mL[2]
Limit of Detection (LOD)0.051 µg/mL[1]
Limit of Quantification (LOQ)0.16 µg/mL[1]
Experimental Protocol: UV-Vis Spectrophotometric Assay of Budralazine

This protocol outlines the steps for the quantitative determination of Budralazine in a bulk sample.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • Budralazine reference standard

  • Methanol (HPLC grade)

  • Distilled or deionized water

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Budralazine reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This is the standard stock solution.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 to 20 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh a quantity of the Budralazine bulk sample equivalent to 10 mg of Budralazine.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Filter the solution if necessary.

  • Dilute a suitable aliquot of the filtered solution with methanol to obtain a final concentration within the linearity range.

6. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as a blank.

  • Record the absorbance of the working standard solutions and the sample solution at the λmax (approximately 262 nm, to be confirmed for Budralazine).

7. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their respective concentrations.

  • Determine the concentration of Budralazine in the sample solution from the calibration curve.

  • Calculate the percentage purity of the Budralazine bulk sample.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Budralazine Reference Standard B Prepare Standard Stock Solution A->B C Prepare Working Standard Solutions B->C G Measure Absorbance of Standards and Sample C->G D Weigh Budralazine Sample E Prepare Sample Solution D->E E->G F Set Spectrophotometer Parameters (λmax) F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I J Calculate Purity I->J

Fig. 1: Workflow for UV-Vis Spectrophotometric Assay of Budralazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural elucidation of Budralazine. It provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule.

Qualitative Data Summary

The following table lists the characteristic FT-IR absorption bands for Hydralazine Hydrochloride, which are expected to be similar for Budralazine due to their structural similarities. The exact peak positions for Budralazine should be confirmed experimentally.

Wavenumber (cm-1)AssignmentReference
~3455N-H stretching (hydrazine group)
~3025Aromatic C-H stretching
~1600-1450C=C and C=N ring stretching
~1174C-N stretching
~800-600C-H out-of-plane bending
Experimental Protocol: FT-IR Analysis of Budralazine

This protocol describes the procedure for obtaining an FT-IR spectrum of a solid Budralazine sample using the Attenuated Total Reflectance (ATR) technique.

1. Instrumentation:

  • FT-IR spectrometer equipped with an ATR accessory.

2. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the powdered Budralazine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

3. Spectral Acquisition:

  • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

  • Acquire the FT-IR spectrum over a range of 4000 to 400 cm-1.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

4. Data Analysis:

  • Process the spectrum (e.g., baseline correction, smoothing) as required.

  • Identify the characteristic absorption bands and compare them with the reference spectrum of Budralazine or the expected vibrational frequencies for its functional groups.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Budralazine Sample on Crystal B->C D Apply Pressure C->D E Acquire FT-IR Spectrum (4000-400 cm-1) D->E F Process Spectrum E->F G Identify Characteristic Peaks F->G

Fig. 2: Experimental Workflow for FT-IR Analysis of Budralazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of Budralazine. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Qualitative Data Summary
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
1HAromatic protons (phthalazine ring)7.0 - 8.5
1HN-H protons (hydrazine group)Variable, typically broad
1HCH3 protons (butyl group)0.8 - 1.0 (t)
1HCH2 protons (butyl group)1.2 - 1.8 (m)
1HCH proton (butylidene group)6.5 - 7.5 (t)
13CAromatic carbons120 - 150
13CC=N carbon150 - 165
13CAlkyl carbons (butyl group)10 - 40
Experimental Protocol: NMR Analysis of Budralazine

This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra of Budralazine.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

2. Reagents and Materials:

  • Budralazine sample

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tubes

3. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Budralazine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

4. Spectral Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters.

  • Acquire the 13C NMR spectrum. A proton-decoupled experiment is typically used.

5. Data Analysis:

  • Process the spectra (e.g., Fourier transformation, phase correction, baseline correction).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts to the corresponding protons and carbons in the Budralazine structure using chemical shift tables, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

NMR_Signaling_Pathway cluster_sample Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis A Dissolve Budralazine in Deuterated Solvent B Tune and Shim Spectrometer A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra C->E D->E F Integrate and Assign Peaks E->F G Structural Elucidation F->G

Fig. 3: Logical Relationship for NMR-based Structural Elucidation of Budralazine.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique used for determining the molecular weight of Budralazine and for elucidating its structure through fragmentation analysis. It is also a critical tool for identifying and quantifying metabolites of Budralazine in biological matrices.

Qualitative and Quantitative Data Summary

The exact mass and major fragmentation patterns of Budralazine need to be determined experimentally. The following table provides predicted information based on its chemical structure.

ParameterPredicted Value for Budralazine
Chemical FormulaC12H14N4
Exact Mass214.1218
Molecular Ion [M]+•m/z 214
Key Fragment IonsFragmentation is expected to occur at the hydrazine linkage and within the butylidene side chain. Common fragments may include the loss of the butylidene group or cleavage of the N-N bond.
Experimental Protocol: Mass Spectrometric Analysis of Budralazine

This protocol describes the general procedure for analyzing Budralazine using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

2. Reagents and Materials:

  • Budralazine sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile additives (e.g., formic acid, ammonium acetate)

3. Sample Preparation:

  • Dissolve the Budralazine sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. LC-MS Analysis:

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute Budralazine (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity of Budralazine.

    • For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion (m/z 214) as the precursor ion and applying collision energy to induce fragmentation.

5. Data Analysis:

  • Identify the peak corresponding to Budralazine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the Budralazine peak and confirm its molecular weight.

  • Analyze the MS/MS spectrum to identify the fragmentation pattern and confirm the structure.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis A Dissolve and Filter Budralazine Sample B Inject Sample into HPLC System A->B C Chromatographic Separation B->C D Ionization (ESI+) C->D E Mass Analysis (MS and MS/MS) D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Fig. 4: Workflow for LC-MS Analysis of Budralazine.

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework for the comprehensive analysis of Budralazine. UV-Vis spectroscopy offers a simple and reliable method for quantification. FT-IR spectroscopy is essential for rapid identification and confirmation of the drug's functional groups. NMR spectroscopy provides unequivocal structural elucidation, while mass spectrometry offers high sensitivity for molecular weight determination, structural confirmation, and metabolite identification. For regulatory purposes, it is crucial to validate these analytical methods according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. The provided protocols and data, with appropriate experimental verification for Budralazine, will aid researchers in achieving a thorough and accurate spectroscopic analysis of this important antihypertensive agent.

References

Application

Budralazine in Endothelial Function Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Application Notes Current State of Research: Limited Direct Evidence for Endothelial-Mediated Effects of Budralazine Extensive review of published literatur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Current State of Research: Limited Direct Evidence for Endothelial-Mediated Effects of Budralazine

Extensive review of published literature indicates that there is a significant lack of direct evidence detailing the effects of budralazine on endothelial function. The primary mechanism of action for budralazine, a hydrazine derivative, is well-established as a direct-acting vasodilator on vascular smooth muscle. This effect is largely attributed to its ability to inhibit calcium ion (Ca²⁺) fluxes within smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[1]

A key study investigating the effects of budralazine in spontaneously hypertensive rats (SHR) found that at effective oral antihypertensive doses, budralazine had no significant effect on the levels of cyclic nucleotides (cAMP and cGMP) in the aorta.[1] This finding is critical as the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is the principal signaling cascade for endothelium-dependent vasodilation. The lack of cGMP elevation with budralazine treatment suggests its vasodilatory action is independent of this canonical endothelial pathway.

Comparison with Hydralazine: A Complex Picture

While direct data on budralazine is scarce, research into the closely related compound, hydralazine, presents a more complex and sometimes contradictory view of its interaction with the endothelium. It is crucial to note that these findings cannot be directly extrapolated to budralazine but may offer context for future research.

Some studies suggest a partial endothelium-dependent component to hydralazine-induced vasodilation, particularly at lower, clinically relevant concentrations.[2] However, the mechanism appears to be independent of nitric oxide, as it is not blocked by NO synthase inhibitors.[2] Conversely, other studies in hypertensive rats have shown that chronic hydralazine treatment, unlike ACE inhibitors, did not improve impaired endothelium-dependent relaxation in response to acetylcholine.[3] There is also evidence that hydralazine possesses antioxidant properties, which could indirectly preserve endothelial function by scavenging reactive oxygen species that would otherwise degrade nitric oxide. A clinical study concluded that hydralazine does not act as a "NO enhancer" and does not attenuate nitric oxide resistance in patients with chronic heart failure.

Given the limited and indirect nature of the available information, researchers investigating the vascular effects of budralazine should prioritize direct assessment of its impact on endothelial cell signaling and function.

Quantitative Data Summary

Due to the lack of specific studies on budralazine and endothelial function, a detailed quantitative table on this topic cannot be provided. The table below summarizes the key findings related to budralazine's primary, direct vasodilator mechanism.

Table 1: Summary of Key Findings on the Vasodilator Action of Budralazine

Experimental ModelKey FindingsReference
Isolated Rabbit AortaRelaxed KCl- and noradrenaline-induced contractions in a concentration-dependent manner.
K⁺-depolarized Rabbit AortaProduced a concentration-related inhibition of contractile response to cumulative addition of Ca²⁺.
Spontaneously Hypertensive Rats (SHR)No significant effect on cyclic AMP or cyclic GMP levels in the aorta at effective oral doses.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established direct vasodilator mechanism of budralazine and, for comparative purposes, the canonical nitric oxide pathway for endothelium-dependent vasodilation.

Budralazine_Direct_Vasodilation cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Relaxation Muscle Relaxation (Vasodilation) Budralazine Budralazine Budralazine->Ca_Channel

Caption: Established direct vasodilator mechanism of Budralazine.

Endothelial_NO_Pathway cluster_Endothelial_Cell Endothelial Cell cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) eNOS eNOS Agonist->eNOS Activates NO_EC Nitric Oxide (NO) eNOS->NO_EC Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO_EC->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Canonical pathway for endothelium-dependent vasodilation.

Protocols

Protocol 1: General Method for Assessing Endothelium-Dependent Vasorelaxation in Isolated Aortic Rings

This protocol provides a general framework for investigating the effects of a test compound, such as budralazine, on endothelium-dependent vasorelaxation. It would need to be optimized for specific laboratory conditions and animal models.

1. Objective: To determine if the vasorelaxant effect of Budralazine is dependent on the vascular endothelium.

2. Materials:

  • Male Wistar rats (or other appropriate animal model)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Budralazine (in appropriate solvent)

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection tools

3. Methodology: a. Aortic Ring Preparation: i. Euthanize the rat via an approved method and perform a thoracotomy to expose the thoracic aorta. ii. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. iii. Remove adhering connective and adipose tissue. iv. Cut the aorta into rings of 3-4 mm in width. v. For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick. Successful denudation should be confirmed pharmacologically.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by Phenylephrine.

  • Construct concentration-response curves for Budralazine in both endothelium-intact and endothelium-denuded rings.

  • Compare the curves to determine if the presence of endothelium significantly enhances the vasorelaxant effect of Budralazine. A rightward shift in the curve for denuded rings would suggest an endothelium-dependent component.

Conclusion and Future Directions

The current body of scientific literature does not support a significant role for endothelial-mediated pathways in the vasodilatory action of budralazine. Its primary mechanism is a direct effect on vascular smooth muscle. For researchers in drug development, budralazine should be characterized principally as a direct arterial vasodilator. For scientists investigating vascular biology, the lack of data presents an opportunity. Future studies could definitively confirm or refute an endothelium-dependent component to budralazine's action using protocols similar to the one outlined above, and could explore potential antioxidant effects in endothelial cell cultures, drawing parallels from the more extensive research on hydralazine.

References

Method

Application Notes and Protocols for Utilizing Budralazine in Smooth Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of Budralazine, a direct-acting vasodilator, in smooth muscle contractility assays. The pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Budralazine, a direct-acting vasodilator, in smooth muscle contractility assays. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the effects of vasoactive compounds on smooth muscle function.

Introduction

Budralazine, a hydrazine derivative, is recognized for its vasodilatory properties, which are primarily attributed to its direct action on vascular smooth muscle.[1] Understanding its mechanism and quantifying its effects are crucial for its potential therapeutic applications. Like its analogue hydralazine, Budralazine is understood to function, at least in part, by inhibiting the influx of calcium (Ca2+) into vascular smooth muscle cells.[2][3] The primary molecular mechanism involves the inhibition of inositol trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum.[4][5] This reduction in intracellular calcium concentration impedes the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

Data Presentation: Efficacy of Budralazine Analogue (Hydralazine)

CompoundTissue/Cell PreparationPre-contraction AgentParameterValueReference
HydralazineIsolated mesenteric resistance arteries (from pregnant rats)PhenylephrineEC503.6 ± 0.3 μM
HydralazineIsolated mesenteric resistance arteries (from pregnant rats)PhenylephrineMaximal Relaxation75 ± 6.2%
HydralazineMyofibrils from bovine carotid arteries-IC50 (Ca2+-dependent ATPase and phosphorylation)20 μM

Signaling Pathway of Budralazine-Induced Smooth Muscle Relaxation

The vasodilatory effect of Budralazine is initiated by its direct action on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in relaxation.

Budralazine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Budralazine Budralazine IP3R IP3 Receptor Budralazine->IP3R Inhibits Relaxation Relaxation SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ IP3R->Ca_SR Release Ca_cyto [Ca2+]i Ca_SR->Ca_cyto IP3-mediated release Calmodulin Calmodulin Ca_cyto->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation MyosinLC Myosin Light Chain MLCK_active->MyosinLC MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction

Caption: Budralazine inhibits IP3-induced Ca2+ release from the sarcoplasmic reticulum, leading to smooth muscle relaxation.

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contractility

This protocol describes the measurement of isometric tension in isolated vascular smooth muscle rings, a standard method for assessing the effects of vasoactive compounds.

Isolated_Tissue_Workflow A 1. Tissue Isolation (e.g., Rat Aorta) B 2. Preparation of Aortic Rings (2-3 mm) A->B C 3. Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) B->C D 4. Equilibration (60-90 min, baseline tension adjustment) C->D E 5. Viability Test (e.g., 60 mM KCl) D->E F 6. Pre-contraction (e.g., Phenylephrine, Norepinephrine) E->F G 7. Cumulative Addition of Budralazine (Dose-response curve generation) F->G H 8. Data Acquisition & Analysis (Measure relaxation, calculate EC50) G->H

Caption: Workflow for isolated tissue bath smooth muscle contractility assay.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).

    • Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings. For endothelium-denuded studies, gently rub the luminal surface with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction using an agonist such as phenylephrine (e.g., 1 μM) or norepinephrine.

    • Once the contraction has plateaued, add Budralazine in a cumulative manner (e.g., from 1 nM to 100 μM) to generate a dose-response curve.

    • Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation at each Budralazine concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the dose-response curve and calculate the EC50 value (the concentration of Budralazine that produces 50% of the maximal relaxation).

Protocol 2: Cultured Smooth Muscle Cell Contraction Assay

This protocol utilizes cultured vascular smooth muscle cells (VSMCs) to assess contractility, offering a higher-throughput alternative to tissue-based assays.

Cell_Culture_Workflow A 1. Culture VSMCs (e.g., on collagen-coated plates) B 2. Serum Starvation (To induce a quiescent, contractile phenotype) A->B C 3. Pre-treatment (Optional) (Incubate with Budralazine) B->C D 4. Stimulation with Agonist (e.g., Angiotensin II, Endothelin-1) C->D E 5. Measurement of Contraction (e.g., Gel contraction, cell shortening, or Ca2+ imaging) D->E F 6. Data Analysis (Quantify changes in contraction) E->F

Caption: Workflow for cultured smooth muscle cell contraction assay.

  • Cell Culture:

    • Culture human or animal-derived vascular smooth muscle cells in an appropriate medium (e.g., DMEM with 10% FBS) until they reach confluence.

    • For contraction assays, seed the cells onto a suitable substrate, such as collagen-coated flexible silicone membranes or within a 3D collagen gel matrix.

    • Prior to the experiment, serum-starve the cells for 24-48 hours to promote a contractile phenotype.

  • Contraction Measurement:

    • Collagen Gel Contraction:

      • Embed a known number of VSMCs within a collagen gel solution and allow it to polymerize.

      • Gently release the gel from the sides of the well.

      • Treat the gels with a contractile agonist (e.g., endothelin-1) in the presence or absence of different concentrations of Budralazine.

      • Image the gels at different time points and measure the change in gel area or diameter as an index of contraction.

    • Cell Shortening Assay:

      • Plate VSMCs at a low density on a collagen-coated surface.

      • After pre-incubation with Budralazine, stimulate contraction with an agonist.

      • Capture images before and after stimulation using phase-contrast microscopy.

      • Measure the change in cell length using image analysis software.

    • Intracellular Calcium Imaging:

      • Load the cultured VSMCs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Measure baseline fluorescence.

      • Stimulate the cells with a contractile agonist in the presence or absence of Budralazine.

      • Monitor the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the degree of gel contraction, cell shortening, or the peak intracellular calcium response.

    • Express the inhibitory effect of Budralazine as a percentage of the control response (agonist alone).

    • Generate dose-response curves to determine the IC50 value (the concentration of Budralazine that causes 50% inhibition of the contractile response).

References

Technical Notes & Optimization

Troubleshooting

Budralazine Stability and Storage: A Technical Resource

Disclaimer: Publicly available stability and storage data for Budralazine is limited. The following information is substantially based on data for Hydralazine, a structurally related hydrazinophthalazine compound.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability and storage data for Budralazine is limited. The following information is substantially based on data for Hydralazine, a structurally related hydrazinophthalazine compound. This guidance should be considered as a starting point for establishing appropriate handling and storage protocols for Budralazine, and it is strongly recommended that users perform their own stability studies for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for Budralazine?

Q2: How sensitive is Budralazine to light?

Hydralazine, a similar compound, is known to be light-sensitive. Therefore, it is crucial to protect Budralazine from light to prevent photodegradation. Store the compound in amber vials or other light-resistant containers. When handling in the lab, minimize exposure to direct sunlight or strong artificial light.

Q3: What is the optimal pH for Budralazine stability in solution?

For Hydralazine, the maximum stability in aqueous solutions is observed at a pH of approximately 3.5. It is reasonable to infer that Budralazine may also exhibit greater stability in a slightly acidic environment. Conversely, alkaline conditions have been shown to significantly increase the degradation of related compounds.

Q4: Is Budralazine susceptible to oxidation?

Yes, compounds containing a hydrazine moiety, like Budralazine, are susceptible to oxidation. Oxidation can be catalyzed by factors such as exposure to air (oxygen), metal ions, and peroxidases. It is advisable to handle Budralazine solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when used in sensitive assays. Hydralazine has also been shown to be a scavenger of reactive oxygen species (ROS).

Q5: Are there any known incompatibilities for Budralazine in solution?

While specific incompatibilities for Budralazine are not documented, studies on Hydralazine have shown that its decomposition can be catalyzed by phosphate buffers. Additionally, Hydralazine has been found to be incompatible with certain sugars like dextrose, fructose, lactose, and maltose in aqueous vehicles, leading to accelerated degradation. It is advisable to use non-reactive buffer systems and vehicles when preparing Budralazine solutions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of potency in prepared solutions. Degradation due to improper storage conditions (light, temperature, pH).- Store stock solutions in small aliquots at -20°C or below. - Protect solutions from light at all times using amber vials or by wrapping containers in foil. - Ensure the pH of the solution is in the optimal range (likely slightly acidic, around 3.5, based on Hydralazine data). - Prepare fresh solutions for critical experiments.
Color change observed in the solid compound or solutions. Oxidation or degradation of the compound.- Store the solid compound under an inert atmosphere if possible. - For solutions, consider de-gassing the solvent and storing under nitrogen or argon. - Avoid sources of metal ion contamination.
Precipitation observed in refrigerated solutions. Poor solubility at lower temperatures.- Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. - If precipitation persists, consider preparing a fresh solution. - Check the solubility of Budralazine in your specific buffer or solvent system.
Inconsistent experimental results. Inconsistent concentration of active Budralazine due to degradation between experiments.- Use freshly prepared solutions for each experiment. - If using a stock solution, ensure it has been stored properly and for a validated period. - Perform a concentration determination (e.g., by UV-Vis spectrophotometry) before each critical experiment.

Quantitative Data Summary (Based on Hydralazine)

Table 1: Recommended Storage Conditions for Hydralazine Formulations

FormulationTemperatureLight ProtectionShelf Life
Powder for InjectionBelow 25°CProtect from light5 years
TabletsBelow 25°C or 30°C (product dependent)Protect from light2 to 4 years
Oral Solution (Compounded)Refrigerated (2-8°C)Not specifiedAt least 63 days for certain formulations
Powder (for research)-20°C (long-term)Protect from light3 years

Table 2: pH-Dependent Stability of Hydralazine in Aqueous Solution

pHStability
~3.5Maximum stability
>7Increased degradation

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (General Guidance)

  • Weighing: Accurately weigh the required amount of Budralazine powder in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution: Add a small amount of a suitable solvent (e.g., DMSO for initial dissolution, followed by dilution with an appropriate aqueous buffer). The choice of solvent and buffer should be determined by the specific experimental requirements and compatibility.

  • pH Adjustment: If preparing an aqueous solution, adjust the pH to a slightly acidic range (e.g., 3.5-4.5) using a compatible acid or buffer, based on the stability profile of related compounds.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • Storage: Aliquot the stock solution into amber, sterile cryovials and store at -20°C or -80°C for long-term storage. Protect from light at all times.

Visualizations

Logical Workflow for Handling Budralazine cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_solid Solid Form - Cool, dry, dark place - Tightly sealed container weighing Weighing - Fume hood - Appropriate PPE storage_solid->weighing storage_solution Solution Form - Aliquots at -20°C or -80°C - Amber vials pre_use Pre-Use Check - Warm to RT - Vortex - Check for precipitate storage_solution->pre_use dissolution Dissolution - pH ~3.5 - Avoid phosphate buffers weighing->dissolution dissolution->storage_solution use Use in Experiment - Minimize light exposure - Use freshly prepared/thawed solutions pre_use->use

Caption: Logical workflow for the proper storage and handling of Budralazine.

Potential Degradation Pathway for Budralazine cluster_factors Degradation Factors Budralazine Budralazine Degradation_Products Degradation Products Budralazine->Degradation_Products degrades to Light Light (UV/Vis) Light->Budralazine pH High pH (>7) pH->Budralazine Oxidation Oxidation (O2, Metal Ions) Oxidation->Budralazine Incompatible_Excipients Incompatible Excipients (e.g., Phosphate Buffers) Incompatible_Excipients->Budralazine

Caption: Factors potentially leading to the degradation of Budralazine.

References

Optimization

Technical Support Center: Budralazine Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine in animal studies. The informat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine in animal studies. The information is compiled from various preclinical investigations to address common challenges and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of Budralazine observed in animal models?

A1: Budralazine is a potent vasodilator that primarily induces a dose-dependent reduction in blood pressure (hypotension).[1][2] This is often accompanied by a reflex increase in heart rate (tachycardia), although Budralazine has been reported to be less potent in inducing tachycardia compared to its analog, hydralazine.[2] Studies in dogs have also shown an increase in cardiac output and regional blood flow following intravenous administration.[1] Depending on the experimental model, slight positive or negative chronotropic (heart rate) and inotropic (contractility) effects have been observed.[1]

Q2: What are the common non-cardiovascular side effects of Budralazine in animal studies?

A2: In toxicology studies involving different animal models, several non-cardiovascular side effects have been noted. In rats, at high intravenous doses, potential target organs for toxicity include the thymus, urinary system, and male reproductive system. Fetal effects, such as increased preimplantation loss and minor skeletal variations, have been observed in rats at high doses. When administered topically to the eyes of rabbits and dogs, Budralazine has been associated with mild and transient ocular irritation, manifesting as blinking and squinting.

Q3: Are there any observed effects of Budralazine on specific tissues?

A3: Yes, studies involving ocular administration in dogs and rabbits have identified the tongue as a potential target tissue. Findings include minimal granulomatous inflammation in dogs and a dose-dependent increase in myofiber regeneration in rabbits.

Q4: How does the duration of action of Budralazine compare to hydralazine?

A4: In renal hypertensive dogs, the hypotensive effect of orally administered Budralazine has been shown to have a longer duration of action compared to hydralazine at equihypotensive doses.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpectedly severe hypotension and tachycardia - Dose may be too high for the specific animal model or individual animal.- Rapid intravenous infusion.- Review and adjust the dosage based on dose-response studies. - Administer the drug via a slower infusion rate. - Ensure continuous and accurate blood pressure monitoring.
High variability in cardiovascular responses - Differences in anesthetic depth.- Individual differences in baroreflex sensitivity.- Underlying health status of the animals.- Standardize and monitor the depth of anesthesia throughout the experiment.- Use a larger sample size to account for individual variability.- Ensure all animals are properly acclimatized and in good health before the study.
Signs of ocular irritation (blinking, squinting) during topical studies - Direct irritant effect of the formulation.- Record the severity and duration of the irritation.- Consider using a lower concentration or a different vehicle if irritation is severe and persistent.- Perform a thorough ophthalmological examination.
Gastrointestinal distress (vomiting, loss of appetite) in dogs - A known side effect of hydralazine and its analogs.- Administer the drug with food to potentially reduce gastrointestinal upset.- Monitor food and water intake.- If severe, consider dose reduction or alternative administration routes.

Data on Cardiovascular Effects of Budralazine in Dogs

Parameter Animal Model Dose Route of Administration Observed Effect Reference
Blood Pressure Renal Hypertensive Dogs1 and 2.5 mg/kgOralGradual, progressive, and significant fall in blood pressure.
Heart Rate Renal Hypertensive Dogs1 and 2.5 mg/kgOralLess potent in producing tachycardia compared to hydralazine.
Cardiac Output Anesthetized DogsNot specifiedIntravenousIncrease in cardiac output.
Regional Blood Flow Anesthetized DogsNot specifiedIntravenousIncrease in regional blood flow.
Chronotropic/Inotropic Effects Isolated and cross-circulated dog atrial preparationsNot specifiedIntravenous (to donor dog)Slight positive chronotropic and biphasic inotropic effects.
Chronotropic/Inotropic Effects Isolated and cross-circulated dog atrial preparationsNot specifiedIntra-arterial (to sinus node artery)Slight negative chronotropic and inotropic responses.

Experimental Protocols

Representative Protocol for Intravenous Administration of Budralazine in Anesthetized Dogs

This protocol is a representative example based on common practices in canine cardiovascular studies.

  • Animal Model: Male beagle dogs (n=6 per group).

  • Anesthesia: Anesthesia can be induced with an appropriate agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane). The depth of anesthesia should be monitored and kept constant throughout the experiment.

  • Instrumentation:

    • An intravenous catheter is placed for drug administration.

    • A catheter is inserted into the femoral artery for direct blood pressure measurement.

    • ECG leads are attached for monitoring heart rate and rhythm.

    • A thermodilution catheter may be placed for cardiac output measurement.

  • Drug Administration:

    • A baseline period of at least 30 minutes is allowed for stabilization after instrumentation.

    • Budralazine is dissolved in a suitable vehicle (e.g., saline).

    • The drug is administered as a slow intravenous bolus or a controlled infusion at the desired dose.

  • Data Collection:

    • Continuous recording of arterial blood pressure, heart rate, and ECG.

    • Cardiac output measurements are taken at baseline and at specified time points after drug administration.

  • Post-Procedure:

    • Animals are monitored during recovery from anesthesia.

    • Appropriate analgesic care is provided as needed.

Diagram of Experimental Workflow for IV Budralazine Administration in Dogs

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment animal_model Select Animal Model (e.g., Beagle Dogs) anesthesia Induce and Maintain Anesthesia animal_model->anesthesia instrumentation Surgical Instrumentation (Catheters, ECG) anesthesia->instrumentation stabilization Stabilization Period (Baseline Recording) instrumentation->stabilization drug_admin Administer Budralazine (Intravenous) stabilization->drug_admin data_collection Continuous Data Collection drug_admin->data_collection recovery Recovery from Anesthesia data_collection->recovery monitoring Post-procedural Monitoring recovery->monitoring

Caption: Workflow for IV Budralazine administration in dogs.

Signaling Pathway

Proposed Vasodilatory Signaling Pathway of Budralazine

The exact molecular mechanism of Budralazine is not fully elucidated but is believed to be similar to its analog, hydralazine. It acts as a direct-acting smooth muscle relaxant.

budralazine_pathway cluster_cell Vascular Smooth Muscle Cell budralazine Budralazine ip3_receptor IP3 Receptor budralazine->ip3_receptor Inhibits relaxation Vasodilation budralazine->relaxation ca_release Ca2+ Release ip3_receptor->ca_release Stimulates sr Sarcoplasmic Reticulum (SR) ca_calmodulin Ca2+ - Calmodulin Complex ca_release->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Phosphorylates contraction Vasoconstriction mlc_p->contraction

Caption: Proposed mechanism of Budralazine-induced vasodilation.

References

Troubleshooting

Technical Support Center: Overcoming Budralazine Solubility Challenges

This technical support guide is designed for researchers, scientists, and drug development professionals working with Budralazine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed proto...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Budralazine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address issues related to its poor solubility.

Disclaimer: Publicly available data on the specific solubility properties of Budralazine is limited. The following guidance is based on established principles and techniques for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), particularly those in the Biopharmaceutics Classification System (BCS) Class II and IV.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solubility of Budralazine important?

A1: The aqueous solubility of an active pharmaceutical ingredient is a critical factor that influences its dissolution rate and, consequently, its absorption and bioavailability after oral administration.[3] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[4] Poorly water-soluble drugs often exhibit low and variable bioavailability, which can hinder their therapeutic efficacy.[5] Therefore, overcoming the poor solubility of Budralazine is essential for successful formulation development.

Q2: To which Biopharmaceutics Classification System (BCS) class does a poorly soluble drug like Budralazine likely belong?

A2: Poorly water-soluble drugs typically fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). The formulation strategies for these classes focus on improving the drug's dissolution rate and solubility. BCS Class II compounds are the most common category for new drug candidates with solubility issues.

Q3: What are the primary physicochemical reasons for poor aqueous solubility?

A3: Poor aqueous solubility often results from a combination of high molecular weight, high lipophilicity (hydrophobicity), and a strong crystalline lattice structure. Lipophilic molecules are insoluble in aqueous solutions but may show some solubility in lipid-based excipients. A high melting point can also indicate a strong crystal lattice that requires significant energy to break, thus reducing solubility.

Q4: What are the main strategies for enhancing the solubility of a compound like Budralazine?

A4: A variety of techniques can be employed, broadly categorized as physical and chemical modifications. These include:

  • pH adjustment for ionizable compounds.

  • Particle size reduction (micronization and nanonization) to increase surface area.

  • Use of co-solvents to alter the polarity of the solvent.

  • Addition of surfactants to form micelles that can encapsulate the drug.

  • Complexation with agents like cyclodextrins.

  • Formation of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix.

  • Lipid-based drug delivery systems (LBDDS) , such as self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guides

Q1: Issue - During my experiment, Budralazine precipitates when I dilute my stock solution with an aqueous buffer. How can I prevent this?

A1: This is a common issue when a drug is dissolved in a non-aqueous solvent and then introduced to an aqueous medium.

  • Immediate Fix: Try reducing the final concentration of Budralazine in the aqueous medium. The solution may be supersaturated.

  • Formulation Adjustment: This issue highlights the need for a robust formulation strategy. Consider using a precipitation inhibitor. Certain polymers used in amorphous solid dispersions can inhibit precipitation after dissolution. Alternatively, a co-solvent system or a surfactant-based formulation (micellar solution) can help maintain the drug in a solubilized state upon dilution. Using a lipid-based formulation like a microemulsion can also hold the drug in hydrophobic cores, preventing precipitation.

  • pH Control: If Budralazine is a weak base, ensure the pH of the aqueous buffer is sufficiently low to keep it in its more soluble, ionized form.

Q2: Issue - The dissolution rate of my Budralazine formulation is very slow and inconsistent across batches.

A2: Slow and variable dissolution is a classic sign of poor solubility and potential issues with the physical form of the API.

  • Check Particle Size: The dissolution rate is directly related to the surface area of the drug particles. Inconsistent particle size distribution between batches can lead to variable dissolution. Consider particle size reduction techniques like micronization or nanonization for a more uniform and smaller particle size.

  • Evaluate Physical Form: Different polymorphic forms of a drug can have different solubilities and dissolution behaviors. Ensure you are using a consistent solid form. Creating an amorphous solid dispersion can be an effective way to enhance the dissolution rate by avoiding the crystalline lattice energy.

  • Improve "Wettability": Poor wetting of the hydrophobic drug particles can slow dissolution. Including a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) or a hydrophilic carrier in your formulation can improve the wettability of Budralazine.

Q3: Issue - I see no significant solubility improvement after adding a cyclodextrin to my formulation.

A3: Complexation with cyclodextrins is a powerful technique, but its success depends on several factors.

  • Stoichiometry and Concentration: Ensure the molar ratio of cyclodextrin to Budralazine is optimized. There must be enough cyclodextrin to form inclusion complexes with the required amount of drug.

  • Goodness of Fit: The formation of an inclusion complex relies on the "guest" molecule (Budralazine) fitting into the hydrophobic cavity of the "host" (cyclodextrin). You may need to screen different types of cyclodextrins (e.g., α-CD, β-CD, HP-β-CD) to find one with a compatible cavity size.

  • Method of Preparation: The method used to prepare the complex is crucial. Simple physical mixing is often insufficient. Techniques like kneading, co-precipitation, freeze-drying, or spray drying are more effective at forming true inclusion complexes.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common approaches and excipients used to overcome poor solubility.

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionPotential AdvantagesPotential Disadvantages
pH Adjustment Converts the drug to its more soluble ionized (salt) form.Simple, cost-effective for ionizable drugs.Risk of in-vivo precipitation upon pH change in the GI tract; not for neutral compounds.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate.Broadly applicable; can significantly improve dissolution kinetics.May not increase equilibrium solubility; risk of particle agglomeration.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic drugs.Simple to formulate and evaluate.Potential for precipitation upon dilution; toxicity concerns with some solvents.
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier matrix.Significantly enhances dissolution rate and can create supersaturated solutions.Formulations can be physically unstable over time (recrystallization).
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's cavity.High efficiency; can improve both solubility and stability.Requires specific "fit"; can be expensive; potential for renal toxicity at high doses.
Lipid-Based Systems (LBDDS) Solubilizes the drug in a lipid vehicle, which can form emulsions or micelles in the GI tract.Enhances solubility and can improve absorption via lymphatic pathways.Formulation can be complex; potential for drug degradation in lipid excipients.

Table 2: Selected Excipients for Enhancing Solubility

Excipient ClassExamplesPrimary Mechanism
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween 80), Span 80.Reduce surface tension and form micelles to solubilize the drug.
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG).Act as carriers in solid dispersions, inhibit crystallization.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD).Form water-soluble inclusion complexes with the drug.
pH Modifiers Citric Acid, Tartaric Acid.Create a micro-environment where the pH favors the ionized, more soluble form of the drug.
Co-solvents Propylene Glycol, Ethanol, Glycerol.Increase solubility by reducing the polarity of the aqueous environment.
Superdisintegrants Croscarmellose Sodium, Sodium Starch Glycolate.Aid in the rapid breakdown of solid dosage forms, increasing the surface area for dissolution.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination via Saturation Shake-Flask Method

The shake-flask method is the gold standard for measuring equilibrium solubility. This protocol is adapted from established guidelines.

Objective: To determine the equilibrium solubility of Budralazine in a specific medium (e.g., phosphate buffer pH 7.4).

Materials:

  • Budralazine powder

  • Selected aqueous medium (e.g., buffer of desired pH)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of Budralazine powder to a vial. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.

  • Add Medium: Add a known volume of the pre-heated (37 °C) aqueous medium to the vial.

  • Equilibration: Seal the vials tightly and place them in the orbital shaker at 37 °C. Agitate at a constant speed (e.g., 100 rpm) for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but preliminary tests should be run to confirm the time needed to reach a plateau.

  • Phase Separation: After agitation, allow the samples to settle at 37 °C for a specified period (e.g., 1 hour). Alternatively, centrifugation can be used for phase separation. This step is critical to avoid contamination of the liquid phase with solid particles.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. The first portion of the filtrate should be discarded to saturate the filter and prevent drug adsorption.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the concentration of Budralazine in the diluted sample using a validated HPLC or other suitable method.

  • pH Measurement: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate.

Protocol 2: Preparation of a Budralazine-PVP Solid Dispersion via Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Budralazine to enhance its dissolution rate.

Materials:

  • Budralazine

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier

  • A common solvent in which both Budralazine and PVP are soluble (e.g., methanol, ethanol, or acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh Budralazine and PVP in a desired ratio (e.g., 1:4 drug-to-polymer). Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, solid film is formed on the inside of the flask and all solvent is removed.

  • Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the solid in a vacuum oven at 40 °C for 24 hours.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Recommended): The resulting solid dispersion should be characterized using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous state) and X-Ray Powder Diffraction (XRPD) to confirm the lack of crystallinity.

Visualizations

Diagram 1: Decision Workflow for Solubility Enhancement

G cluster_0 cluster_1 start Start: Budralazine has poor aqueous solubility is_ionizable Is the API ionizable? start->is_ionizable ph_adjust Strategy: pH Adjustment (Salt Formation) is_ionizable->ph_adjust Yes particle_reduction Strategy: Particle Size Reduction is_ionizable->particle_reduction No ph_fail pH adjustment insufficient or causes precipitation? ph_adjust->ph_fail end_node Optimized Formulation ph_adjust->end_node Sufficient & Stable ph_fail->particle_reduction Yes solid_dispersion Strategy: Amorphous Solid Dispersion complexation Strategy: Cyclodextrin Complexation solid_dispersion->complexation Stability issues solid_dispersion->end_node Sufficient & Stable lipid_based Strategy: Lipid-Based Formulation (LBDDS) complexation->lipid_based Complexation fails complexation->end_node Sufficient & Stable lipid_based->end_node particle_reduction->solid_dispersion Dissolution still limited particle_reduction->end_node Sufficient

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Diagram 2: Experimental Workflow for Shake-Flask Method

G prep 1. Add excess Budralazine and known volume of medium to vial equilibrate 2. Agitate at 37°C for 24-48 hours prep->equilibrate settle 3. Settle or Centrifuge to separate phases equilibrate->settle sample 4. Withdraw and filter supernatant settle->sample analyze 5. Dilute and analyze concentration via HPLC sample->analyze calculate 6. Calculate solubility and check final pH analyze->calculate

Caption: Procedural workflow for the equilibrium solubility shake-flask experiment.

Diagram 3: Mechanism of Cyclodextrin Complexation

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation drug Poorly Soluble Budralazine Crystal water1 Water drug->water1 Low Interaction cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Soluble Budralazine-CD Inclusion Complex water2 Water complex->water2 High Interaction drug_inside Budralazine

Caption: How cyclodextrin complexation enhances the solubility of a hydrophobic drug.

References

Optimization

Technical Support Center: Optimizing Budralazine Dosage for Specific Research Outcomes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine. The information is presented i...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Budralazine?

A1: Budralazine is a direct-acting vasodilator. Its primary mechanism involves the relaxation of arteriolar smooth muscle. This is achieved by interfering with calcium ion signaling, specifically by inhibiting the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2][3][4] Evidence also suggests that at clinically relevant concentrations, its vasodilatory effects in some vascular beds can be mediated by the prostacyclin (PGI2) pathway.[5]

Q2: What is a typical starting dosage for in vivo animal studies with Budralazine?

A2: For in vivo studies in rats, oral administration of Budralazine has been investigated. A study in spontaneously hypertensive rats showed that an effective oral dose was without significant effect on cyclic nucleotide levels in the aorta. In another study, doses of 80 and 120 mg/L of the related compound hydralazine in the drinking water of rats initially induced a clear antihypertensive effect. For dogs, oral doses of 1 and 2.5 mg/kg of budralazine have been shown to produce a significant fall in blood pressure. It is crucial to perform dose-response studies for your specific animal model and research question.

Q3: What are the key differences in the mechanism of action between Budralazine and Hydralazine?

A3: Budralazine and Hydralazine are structurally related and share a primary mechanism of action as direct vasodilators that interfere with intracellular calcium signaling in vascular smooth muscle. However, the duration of action and potency may differ. For instance, one study in dogs suggested that the hypotensive response of 1 mg/kg of Budralazine was comparable to 2.5 mg/kg of Hydralazine, but Budralazine had a longer duration of action.

Q4: How should I prepare Budralazine for in vitro experiments?

A4: The solubility and stability of Budralazine and its hydrochloride salt are important considerations. Hydralazine hydrochloride, a related compound, is soluble in water. Its stability in aqueous solutions is pH-dependent, with maximum stability observed around pH 3.5. It is recommended to prepare fresh solutions for each experiment and to be aware of potential degradation, which can be influenced by buffer composition. For example, phosphate buffers may catalyze the decomposition of hydralazine hydrochloride.

Troubleshooting Guides

Issue 1: Inconsistent or no vasorelaxation observed in ex vivo aortic ring assays.

  • Question: I am not seeing a consistent dose-dependent relaxation of my pre-contracted aortic rings with Budralazine. What could be the issue?

  • Answer:

    • Endothelium Integrity: The vasorelaxant effects of hydralazine, a related compound, have been shown to be partially dependent on an intact endothelium, especially at lower, clinically relevant concentrations (90 nM to 1 µM). Ensure that your vessel preparation technique preserves the endothelium. You can verify endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine.

    • Drug Stability: As mentioned in the FAQs, the stability of these compounds can be pH and buffer dependent. Prepare fresh solutions and consider the composition of your physiological salt solution (PSS).

    • Pre-constriction Agent: The choice and concentration of the agent used to pre-contract the aortic rings (e.g., phenylephrine, KCl) can influence the observed relaxation. Ensure you are using a consistent and appropriate level of pre-constriction.

    • Tachyphylaxis: Repeated applications of vasodilators can sometimes lead to diminished responses (tachyphylaxis). Ensure adequate washout periods between drug applications.

Issue 2: High variability in blood pressure readings in animal studies.

  • Question: I am observing high variability in the hypotensive response to Budralazine in my rat model. How can I reduce this variability?

  • Answer:

    • Animal Acclimatization: Ensure that animals are properly acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetics and, consequently, the observed effect. Ensure consistent administration.

    • Tolerance Development: Studies with hydralazine have shown that tolerance to its antihypertensive effects can develop over time, potentially due to increased plasma renin activity. Consider the duration of your study and the dosing schedule.

    • Acetylator Phenotype: The metabolism of hydralazine is subject to genetic polymorphism in N-acetyltransferase, leading to "slow" and "fast" acetylators. This can affect drug clearance and response. While not explicitly documented for Budralazine in the provided results, it is a possibility to consider if you observe bimodal distribution in your response data.

Issue 3: Unexpected cell toxicity in in vitro cell culture experiments.

  • Question: I am seeing a decrease in cell viability at concentrations of Budralazine where I expect to see a specific signaling effect. What could be the cause?

  • Answer:

    • Off-target Effects: While the primary target is vascular smooth muscle for vasodilation, Budralazine and related compounds can have other biological activities. For instance, hydralazine has been shown to induce apoptosis in certain cancer cell lines at micromolar concentrations.

    • Solvent Toxicity: If you are using a solvent like DMSO to dissolve Budralazine, ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell type.

    • Purity of the Compound: Impurities in the drug preparation could contribute to unexpected cytotoxicity. Ensure you are using a high-purity grade of Budralazine.

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay Using Rat Aortic Rings

This protocol is a synthesized methodology based on standard practices for assessing the vasodilatory effects of compounds on isolated arterial segments.

1. Materials:

  • Male Wistar rats (250-300g)
  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
  • Phenylephrine (PE)
  • Budralazine
  • Organ bath system with isometric force transducers

2. Aortic Ring Preparation: a. Euthanize the rat via an approved method. b. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Carefully remove adhering connective and adipose tissue. d. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.

3. Experimental Setup: a. Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Connect the rings to isometric force transducers to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

4. Vasorelaxation Protocol: a. After equilibration, contract the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM). b. Once the contraction has reached a stable plateau, add Budralazine cumulatively in increasing concentrations (e.g., 1 nM to 100 µM). c. Record the relaxation response at each concentration. d. At the end of the experiment, wash the rings and add a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue.

5. Data Analysis: a. Express the relaxation response as a percentage of the initial PE-induced contraction. b. Plot the concentration-response curve and calculate the EC50 value (the concentration of Budralazine that produces 50% of the maximal relaxation).

Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol outlines a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.

1. Materials:

  • Cultured vascular smooth muscle cells (VSMCs)
  • Fura-2 AM (acetoxymethyl ester)
  • Pluronic F-127
  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
  • Agonist (e.g., phenylephrine)
  • Budralazine
  • Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

2. Cell Preparation and Dye Loading: a. Plate VSMCs on glass coverslips and grow to the desired confluency. b. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). c. Wash the cells with HBSS and incubate them with the Fura-2 AM loading solution in the dark at room temperature for 30-60 minutes. d. After loading, wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

3. Calcium Measurement: a. Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence imaging system. b. Excite the cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. c. Establish a stable baseline [Ca2+]i recording. d. Stimulate the cells with an agonist (e.g., phenylephrine) to induce an increase in [Ca2+]i. e. After the initial response, introduce Budralazine at the desired concentration and observe its effect on the agonist-induced calcium signal.

4. Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). b. The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute [Ca2+]i values.

Data Presentation

Table 1: In Vitro Efficacy of Hydralazine on Aortic Preparations

PreparationAgonistEC50 / IC50Reference
Rabbit AortaPhenylephrineEC50: 20 ± 1 µM
Rabbit Pulmonary ArteryPhenylephrineEC50: 16 ± 2 µM
Rat Aortic RingsSodium Nitroprusside (inhibition)-

Table 2: In Vivo Effects of Budralazine and Hydralazine on Blood Pressure

CompoundAnimal ModelDoseRouteEffect on Mean Arterial Pressure (MAP)Reference
BudralazineRenal Hypertensive Dogs1 mg/kgp.o.Gradual and progressive fall, max at 3-4h, lasting 6-10h
BudralazineRenal Hypertensive Dogs2.5 mg/kgp.o.Gradual and progressive fall, max at 3-4h, lasting 6-10h
HydralazineTwo-Kidney, One-Clip Hypertensive Rats80 mg/L in drinking waterp.o.Initial decrease from 170-180 mmHg to 135-145 mmHg
HydralazineTwo-Kidney, One-Clip Hypertensive Rats120 mg/L in drinking waterp.o.Initial decrease from 170-180 mmHg to 135-145 mmHg

Visualizations

Signaling Pathways

IP3_Signaling_Pathway Agonist Vasoconstrictor Agonist (e.g., Phenylephrine) GPCR Gq/11-coupled Receptor Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ IP3R->Ca_SR Ca_cyto Increased Cytosolic Ca2+ Ca_SR->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to Budralazine Budralazine Budralazine->IP3R Inhibits

Caption: Budralazine's inhibitory effect on the IP3 signaling pathway in vascular smooth muscle.

Prostacyclin_Signaling_Pathway cluster_endo Endothelium cluster_smc Smooth Muscle Cell Budralazine Budralazine COX COX Budralazine->COX Activates PGI2 Prostacyclin (PGI2) COX->PGI2 Produces IPR IP Receptor PGI2->IPR Binds to AC Adenylyl Cyclase IPR->AC Activates cAMP Increased cAMP AC->cAMP Generates Relaxation Vasorelaxation cAMP->Relaxation Leads to

Caption: Proposed involvement of the prostacyclin pathway in Budralazine-induced vasorelaxation.

Experimental Workflow

Vasorelaxation_Workflow Start Start: Euthanize Rat & Excise Thoracic Aorta PrepareRings Prepare Aortic Rings (2-3 mm) Start->PrepareRings MountRings Mount Rings in Organ Bath PrepareRings->MountRings Equilibrate Equilibrate (60 min) under Resting Tension MountRings->Equilibrate PreContract Pre-contract with Phenylephrine (1 µM) Equilibrate->PreContract AddBudralazine Cumulatively Add Budralazine PreContract->AddBudralazine RecordResponse Record Relaxation Response AddBudralazine->RecordResponse RecordResponse->AddBudralazine Next Concentration AnalyzeData Analyze Data: Calculate EC50 RecordResponse->AnalyzeData

Caption: Experimental workflow for the ex vivo vasorelaxation assay.

References

Troubleshooting

Technical Support Center: Drug-Drug Interactions with Budralazine in a Lab Setting

Disclaimer on Budralazine Data Scarcity: Information regarding the in vitro drug-drug interaction profile of Budralazine is limited in publicly available scientific literature. Much of the data presented here is extrapol...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer on Budralazine Data Scarcity: Information regarding the in vitro drug-drug interaction profile of Budralazine is limited in publicly available scientific literature. Much of the data presented here is extrapolated from studies on Hydralazine, a structurally and pharmacologically similar hydrazine derivative. Researchers should use this information as a guiding resource and are encouraged to perform direct in vitro assessments for Budralazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Budralazine that might be relevant in a lab setting?

A1: The primary vasodilatory effect of Budralazine, similar to Hydralazine, is understood to be the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2][3] This disruption of calcium signaling leads to muscle relaxation and vasodilation. At clinically relevant concentrations, its vasodilatory effects in the splanchnic resistance vasculature are primarily endothelial in origin.[4]

Q2: Which metabolic pathways are most likely to be involved in Budralazine's drug-drug interactions?

A2: Based on data for the related compound Hydralazine, Budralazine is likely metabolized by N-acetyltransferase 2 (NAT2) and may also be a substrate and inhibitor of aldehyde oxidase (AO) and various cytochrome P450 (CYP) enzymes.[5]

Q3: Is there evidence of Budralazine or related compounds inhibiting CYP enzymes?

A3: Yes, studies on Hydralazine and Dihydralazine indicate an inhibitory potential against several key CYP enzymes. Dihydralazine has been shown to be a mechanism-based inactivator of CYP1A2 and CYP3A4. Hydralazine has been found to inhibit CYP1A2, CYP2B6, CYP2D6, and CYP3A in human suspension hepatocytes.

Q4: What are the known metabolites of drugs in this class?

A4: For Hydralazine, in vitro metabolism using microsomal enzymes produces phthalazine and phthalazin-1-one. In vivo, it can also form hydrazone metabolites by reacting with endogenous acids like pyruvate.

Troubleshooting Guides

Issue: Inconsistent results in our in vitro CYP inhibition assay with Budralazine.

  • Question: We are observing high variability in our IC₅₀ values for Budralazine with CYP enzymes. What could be the cause?

  • Answer:

    • Solubility Issues: Ensure that Budralazine is fully solubilized in the assay media. Poor solubility can lead to inaccurate concentrations and variable results.

    • Cytotoxicity: In cell-based assays, it's crucial to determine the cytotoxic concentration of Budralazine. If the drug is causing cell death, this will confound the measurement of enzyme inhibition.

    • Microsomal Binding: The absence of data correction for microsomal binding can lead to an underestimation of the drug's inhibitory potential.

    • Pre-incubation Times: For time-dependent inhibitors, like Hydralazine with CYP1A2, the pre-incubation time is a critical parameter that must be optimized and kept consistent.

    • Reagent Stability: Ensure all reagents, especially NADPH and enzyme preparations, are fresh and have been stored correctly to maintain their activity.

Issue: Unexpectedly high inhibition of a specific metabolic pathway.

  • Question: We are using Budralazine as a selective inhibitor for aldehyde oxidase (AO), but we are seeing inhibition of other pathways. Why might this be happening?

  • Answer: While Hydralazine is a potent AO inhibitor, it is not entirely selective. At concentrations typically used to inhibit AO (≥50 μM), Hydralazine can also inhibit several CYP enzymes, including CYP1A2, CYP2B6, CYP2D6, and CYP3A. This lack of selectivity can lead to an overestimation of the fraction of a drug metabolized by AO. It is advisable to use lower concentrations of Budralazine (25-50 µM) to achieve a better balance between AO inhibition and off-target effects on CYPs, or to use a panel of inhibitors to confirm the metabolic pathways of your compound of interest.

Issue: Difficulty in reproducing published protocols.

  • Question: We are trying to replicate a published in vitro metabolism study for a hydrazine derivative, but our results are different. What are some common pitfalls?

  • Answer:

    • Differences in In Vitro Systems: The choice of in vitro system (e.g., recombinant enzymes, human liver microsomes, hepatocytes) can significantly impact results. Ensure you are using a comparable system to the one described in the protocol.

    • Source of Biological Material: There can be significant lot-to-lot variability in enzyme activity in human liver microsomes and hepatocytes.

    • Substrate Concentration: The concentration of the probe substrate used in an inhibition assay can affect the apparent IC₅₀ value. Ensure you are using a substrate concentration at or below the Km of the enzyme.

    • Analytical Method Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the formation of the metabolite at the intended concentrations.

Quantitative Data on Drug-Drug Interactions

The following table summarizes known inhibitory constants for Hydralazine, which may serve as an estimate for Budralazine's potential interactions.

Interacting Drug/EnzymeParameterValueIn Vitro SystemNotes
Aldehyde Oxidase (AO)Kᵢ83 ± 27 µMCryopreserved human hepatocytesTime-dependent inhibitor.
Aldehyde Oxidase (AO)kᵢₙₐcₜ0.063 ± 0.007 min⁻¹Cryopreserved human hepatocytesTime-dependent inhibitor.
CYP1A2-Time-dependent inhibitorHuman suspension hepatocytesSpecific IC₅₀ not consistently reported, but inhibition is observed at concentrations ≥50 μM.
CYP2B6-InhibitorHuman suspension hepatocytesInhibition observed at concentrations ≥50 μM.
CYP2D6IC₅₀18 µMHuman hepatocytes
CYP3A-InhibitorHuman suspension hepatocytesInhibition observed at concentrations ≥50 μM.
CYP2C9-No significant inhibitionHuman liver microsomesStudied with Dihydralazine.

Experimental Protocols

Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Budralazine for a specific CYP enzyme using human liver microsomes.

1. Materials:

  • Budralazine

  • Human Liver Microsomes (HLM)

  • Specific CYP probe substrate (e.g., Phenacetin for CYP1A2)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well incubation plate

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of Budralazine in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve the desired final concentrations in the assay.

  • In a 96-well plate, add the phosphate buffer, HLM, and the Budralazine dilution series.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the formation of the specific metabolite of the probe substrate.

3. Data Analysis:

  • Calculate the percentage of inhibition of metabolite formation at each Budralazine concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Budralazine concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Vasodilation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Budralazine Budralazine Budralazine_int Budralazine (intracellular) Budralazine->Budralazine_int enters cell PLC Phospholipase C IP3 IP₃ PLC->IP3 produces IP3R IP₃ Receptor IP3->IP3R binds to SR Sarcoplasmic Reticulum Ca2_SR Ca²⁺ Ca2_cyto Cytosolic Ca²⁺ IP3R->Ca2_cyto releases Ca²⁺ from SR Contraction Muscle Contraction Ca2_cyto->Contraction leads to Relaxation Muscle Relaxation Budralazine_int->IP3R inhibits

Caption: Proposed signaling pathway for Budralazine-induced vasodilation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Budralazine dilutions, buffers, etc.) Incubation Incubate Budralazine with In Vitro System and Substrate Reagents->Incubation System Prepare In Vitro System (e.g., Human Liver Microsomes) System->Incubation Quench Quench Reaction Incubation->Quench Process Process Samples (e.g., Centrifugation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Interpretation (e.g., IC₅₀ calculation) LCMS->Data

Caption: General experimental workflow for an in vitro drug-drug interaction assay.

References

Optimization

Technical Support Center: Purity Analysis of Synthesized Budralazine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthesized Budralaz...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthesized Budralazine (commonly known as Hydralazine).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of synthesized Budralazine?

A1: The most widely accepted and utilized method for Budralazine purity analysis is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2][3][4] Other methods that have been reported include Gas Chromatography (GC), spectrophotometry, and spectrofluorometry.[1] However, HPLC is generally preferred for its high sensitivity, specificity, and ability to separate a wide range of potential impurities.

Q2: What are the potential impurities I should be aware of during Budralazine synthesis and analysis?

A2: Impurities in synthesized Budralazine can originate from the manufacturing process or degradation. Process-related impurities can include starting materials, intermediates, and by-products of side reactions. A known process-related impurity is 1-(2-phthalazin-1-ylhydrazino)phthalazine, sometimes referred to as Hazh Dimer. Degradation products can form under conditions of stress such as exposure to acid, base, oxidation, heat, or light. For instance, in basic conditions, Budralazine can be unstable. Nitrosamine impurities are also a potential concern that can arise during manufacturing or storage.

Q3: My chromatogram shows unexpected peaks. How can I identify them?

A3: The presence of unexpected peaks in your chromatogram indicates potential impurities. To identify these, a systematic approach is required. This typically involves:

  • Peak Purity Analysis: Using a Photo Diode Array (PDA) detector to check the spectral homogeneity of the peak.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) can provide molecular weight information of the unknown peak, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): For definitive structural elucidation of an isolated impurity, techniques like NMR and FTIR are invaluable.

  • Forced Degradation Studies: Subjecting the Budralazine sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any of the unknown peaks match.

Q4: What are the critical parameters for developing a robust HPLC method for Budralazine purity analysis?

A4: A robust HPLC method for Budralazine analysis requires careful optimization of several parameters:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for achieving good separation.

  • Detection Wavelength: Detection is often performed in the UV range, with common wavelengths being around 230 nm or 254 nm.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 30°C) is important for reproducibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase buffer. For a basic compound like Budralazine, a lower pH buffer can improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Replace the HPLC column with a new one of the same type.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent flow rate.Check the pump for leaks and perform a flow rate calibration.
Low Signal Intensity Incorrect detection wavelength.Verify that the detector is set to the optimal wavelength for Budralazine (e.g., 230 nm).
Low sample concentration.Prepare a more concentrated sample solution.
Detector lamp issue.Check the lamp's energy and replace it if necessary.
Baseline Noise or Drift Contaminated mobile phase or column.Prepare fresh mobile phase with high-purity solvents and water. Flush the column with a strong solvent.
Air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Detector fluctuation.Allow the detector to warm up and stabilize.
Extra Peaks in the Blank Run Contamination from the autosampler or injection port.Clean the autosampler needle and injection port.
Carryover from a previous injection.Inject a series of blank runs after a high-concentration sample.
Contaminated mobile phase.Prepare a fresh mobile phase.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis of Budralazine

This protocol provides a general starting point for the purity analysis of Budralazine. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A Phosphate buffer (pH 2.5).
Mobile Phase B Acetonitrile or Methanol.
Gradient A gradient program should be developed to ensure separation of all potential impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 230 nm.
Injection Volume 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized Budralazine in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase composition).

  • The final concentration should be within the linear range of the method.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

  • Acid Degradation: Treat the Budralazine sample with an acid solution (e.g., 1M HCl) and heat if necessary.

  • Base Degradation: Treat the Budralazine sample with a base solution (e.g., 1M NaOH) and heat if necessary.

  • Oxidative Degradation: Treat the Budralazine sample with an oxidizing agent (e.g., 3-10% H₂O₂).

  • Thermal Degradation: Expose the solid Budralazine sample to high temperatures (e.g., 105°C for 24 hours).

  • Photolytic Degradation: Expose the Budralazine solution to UV light.

After exposure to the stress conditions, analyze the samples using the developed HPLC method to observe any degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized Budralazine dissolution Dissolve in Diluent synthesis->dissolution filtration Filter through 0.45µm filter dissolution->filtration hplc Inject into HPLC System filtration->hplc detection UV/PDA Detection hplc->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for Budralazine Purity Analysis by HPLC.

troubleshooting_workflow start Unexpected Peak Detected check_blank Analyze Blank Injection start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contaminant Source of Contamination (Solvent, System) peak_in_blank->contaminant Yes no_peak_in_blank Peak Absent in Blank peak_in_blank->no_peak_in_blank No check_purity Check Peak Purity (PDA) no_peak_in_blank->check_purity is_pure Is Peak Spectrally Pure? check_purity->is_pure coelution Co-eluting Peaks (Optimize Method) is_pure->coelution No pure_peak Spectrally Pure Peak is_pure->pure_peak Yes lcms_analysis Perform LC-MS Analysis pure_peak->lcms_analysis identify_mw Identify Molecular Weight lcms_analysis->identify_mw structure_elucidation Isolate and Perform NMR/FTIR for Structure identify_mw->structure_elucidation Further Confirmation

Caption: Troubleshooting Workflow for Unexpected Peaks.

References

Troubleshooting

Technical Support Center: Enhancing the Antihypertensive Efficacy of Budralazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antihypertensive effects of Budra...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antihypertensive effects of Budralazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Budralazine's antihypertensive effect?

Budralazine is a direct-acting vasodilator.[1] It primarily relaxes the smooth muscle of arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2][3][4] This vasodilation is thought to result from the inhibition of calcium ion influx into vascular smooth muscle cells.

Q2: What are the main limitations observed when using Budralazine as a monotherapy for hypertension?

The primary limitation of Budralazine monotherapy is the induction of a reflex sympathetic stimulation of the heart, also known as the baroreceptor reflex. This can lead to an increased heart rate (tachycardia) and cardiac output, which can counteract the antihypertensive effect. In patients with coronary artery disease, this can potentially induce angina pectoris or myocardial infarction. Additionally, prolonged use may lead to fluid retention and, in some cases, a syndrome resembling lupus.

Q3: How can the antihypertensive effect of Budralazine be enhanced?

The most common and effective strategy to enhance the antihypertensive effect of Budralazine is to use it in combination with other antihypertensive agents. Specifically, co-administration with a beta-blocker (e.g., propranolol, oxprenolol) can counteract the reflex tachycardia. The addition of a diuretic helps to manage the fluid retention that can occur.

Q4: Are there any formulation strategies to improve Budralazine's efficacy and patient compliance?

Yes, developing controlled-release or sustained-release formulations of Budralazine and its analog hydralazine has been explored. These formulations aim to maintain a more consistent plasma drug concentration, which may help in reducing the peak-dose side effects and improving patient adherence by reducing the frequency of administration. Research has been conducted on developing floating tablets and bioadhesive hydrophilic matrices to achieve controlled drug release.

Q5: What are the common adverse effects associated with Budralazine that I should monitor in my experiments?

Common side effects include headache, rapid heart rate, and loss of appetite. More serious side effects to monitor for include chest pain, joint pain, fever, and skin rash, which could be indicative of a lupus-like syndrome. Nerve damage, manifesting as numbness or tingling, has also been reported.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Solution
Diminished Antihypertensive Effect Over Time Development of drug tolerance, possibly due to increased plasma renin activity and fluid retention.- Consider co-administration with a diuretic to counteract fluid retention.- Investigate combination therapy with a beta-blocker to address reflex tachycardia.
Significant Increase in Heart Rate (Reflex Tachycardia) Baroreceptor reflex activation in response to vasodilation.- Introduce a beta-adrenergic blocking agent (beta-blocker) into the experimental protocol to normalize heart rate.
Signs of Edema or Fluid Retention in Animal Models Increased plasma renin concentration leading to sodium and water retention.- Administer a diuretic in combination with Budralazine to manage fluid balance.
Inconsistent Plasma Concentrations of Budralazine Short half-life of the drug requiring frequent administration.- Explore the use of a sustained-release formulation to achieve more stable plasma levels.
Precipitation of Angina-like Symptoms in Animal Models with Pre-existing Cardiac Conditions Increased myocardial oxygen demand due to reflex tachycardia and increased cardiac output.- Immediately discontinue the experiment for that subject.- In future experiments with such models, co-administer a beta-blocker from the outset.

Experimental Protocols

Protocol 1: Evaluating the Synergistic Antihypertensive Effect of Budralazine and a Beta-Blocker in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Groups (n=8 per group):

    • Vehicle Control (Saline)

    • Budralazine (e.g., 5 mg/kg, oral)

    • Beta-blocker (e.g., Propranolol, 10 mg/kg, oral)

    • Budralazine (5 mg/kg) + Propranolol (10 mg/kg), oral

  • Procedure:

    • Acclimatize rats for 7 days and train for tail-cuff blood pressure measurement.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.

    • Administer the respective treatments orally once daily for 14 days.

    • Measure SBP, DBP, and HR at 1, 2, 4, 8, and 24 hours post-dosing on days 1, 7, and 14.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each group.

    • Use a two-way ANOVA followed by a post-hoc test to compare the effects between groups.

Protocol 2: Assessing the Efficacy of a Sustained-Release Budralazine Formulation
  • Formulation: Prepare a sustained-release formulation of Budralazine (e.g., using a hydrophilic matrix).

  • Animal Model: Beagle dogs (known to be a good model for oral drug absorption).

  • Groups (crossover design, n=6):

    • Immediate-Release Budralazine (e.g., 20 mg tablet)

    • Sustained-Release Budralazine (e.g., 20 mg tablet)

  • Procedure:

    • Fast dogs overnight before dosing.

    • Administer a single oral dose of either the immediate-release or sustained-release tablet.

    • Collect blood samples at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • A washout period of at least 7 days should be allowed between treatments.

  • Data Analysis:

    • Analyze plasma samples for Budralazine concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters: Cmax, Tmax, AUC(0-24), and half-life.

    • Compare the parameters between the two formulations using a paired t-test.

Visualizations

Budralazine_Mechanism_and_Compensation cluster_drug_action Budralazine Action cluster_compensatory_reflex Compensatory Reflex Budralazine Budralazine VascularSmoothMuscle Vascular Smooth Muscle Budralazine->VascularSmoothMuscle Acts on Ca_Influx Inhibition of Ca2+ Influx VascularSmoothMuscle->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation PeripheralResistance Decreased Peripheral Resistance Vasodilation->PeripheralResistance BloodPressure Decreased Blood Pressure PeripheralResistance->BloodPressure Baroreceptors Baroreceptors BloodPressure->Baroreceptors Sensed by SympatheticNervousSystem Sympathetic Nervous System Activation Baroreceptors->SympatheticNervousSystem Stimulates HeartRate Increased Heart Rate (Tachycardia) SympatheticNervousSystem->HeartRate CardiacOutput Increased Cardiac Output SympatheticNervousSystem->CardiacOutput

Caption: Mechanism of action of Budralazine and the resulting compensatory reflex.

Combination_Therapy_Workflow Start Start: Hypertensive Model (e.g., SHR) Budralazine Budralazine Administration Start->Budralazine Vasodilation Vasodilation & BP Decrease Budralazine->Vasodilation ReflexTachycardia Side Effect: Reflex Tachycardia Vasodilation->ReflexTachycardia FluidRetention Side Effect: Fluid Retention Vasodilation->FluidRetention EnhancedEffect Enhanced & Sustained Antihypertensive Effect Vasodilation->EnhancedEffect BetaBlocker Intervention: Add Beta-Blocker ReflexTachycardia->BetaBlocker Diuretic Intervention: Add Diuretic FluidRetention->Diuretic NormalizedHR Normalized Heart Rate BetaBlocker->NormalizedHR ReducedFluid Reduced Fluid Retention Diuretic->ReducedFluid NormalizedHR->EnhancedEffect ReducedFluid->EnhancedEffect

Caption: Workflow for improving Budralazine's antihypertensive effect with combination therapy.

References

Optimization

Reducing variability in Budralazine experimental results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Budralazine experimen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Budralazine experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Budralazine?

Budralazine is a direct-acting vasodilator. Its primary mechanism involves the relaxation of vascular smooth muscle. This is achieved, at least in part, by inhibiting calcium ion fluxes within the vascular smooth muscle cells, which is a critical step for muscle contraction.[1] Budralazine's vasodilatory effect is a direct action on the muscle tissue.[1]

Q2: How does the potency of Budralazine compare to Hydralazine?

In studies on DOCA/saline hypertensive rats, single oral administration of Budralazine demonstrated a dose-related and sustained antihypertensive effect that was 2-3 times less potent than that of Hydralazine.[2] However, over a 4-week treatment period in spontaneously hypertensive rats at higher doses, there were no significant differences in the hypotensive magnitude between the two drugs.[2]

Q3: What are the recommended starting concentrations for in vitro experiments?

A concentration of 10

5^{-5}−5
g/ml of Budralazine has been shown to slightly potentiate the contractile response of isolated guinea-pig vas deferens to noradrenaline and produce a nonspecific antagonism against the contractile response of isolated guinea-pig ileum to various spasmogens.[2] For vasorelaxation studies in isolated rabbit aorta, Budralazine has been shown to relax contractions induced by KCl or noradrenaline in a concentration-dependent manner. As a starting point, a concentration range of 1 µM to 100 µM is often a reasonable starting point for dose-response curves in in vitro vascular preparations, with the understanding that the optimal concentration will depend on the specific tissue and experimental conditions.

Q4: What are typical dosages for in vivo animal studies?

In DOCA/saline hypertensive rats, a single oral administration of Budralazine at doses between 4-15 mg/kg resulted in a dose-related and sustained antihypertensive effect. It is crucial to perform dose-escalation studies to determine the optimal dose for your specific animal model and experimental endpoint while monitoring for potential side effects.

Budralazine Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Budralazine-induced vasodilation.

Budralazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_SR Sarcoplasmic Reticulum (SR) Budralazine Budralazine Budralazine_entry Budralazine (Enters Cell) Budralazine->Budralazine_entry IP3_receptor IP₃ Receptor Budralazine_entry->IP3_receptor Inhibits Relaxation Muscle Relaxation (Vasodilation) Budralazine_entry->Relaxation Promotes Ca_SR Ca²⁺ Stores Ca_release Ca²⁺ Release Ca_SR->Ca_release IP₃-mediated Ca_cytosol Increased Cytosolic Ca²⁺ Ca_release->Ca_cytosol Contraction Muscle Contraction Ca_cytosol->Contraction

Budralazine-induced vasodilation pathway.

Quantitative Data Summary

Due to the limited availability of specific EC₅₀/IC₅₀ values for Budralazine in the reviewed literature, the following table includes relevant pharmacological data for both Budralazine and its analog, Hydralazine, for comparative purposes. Researchers should determine these values for their specific experimental systems.

CompoundAssay/ModelParameterValueReference
Budralazine DOCA/saline hypertensive rats (in vivo)Potency2-3 times less potent than Hydralazine
Budralazine Spontaneously hypertensive rats (4-week)EffectNo remarkable difference from Hydralazine
Budralazine Isolated guinea-pig ileum (in vitro)EffectNonspecific antagonism of spasmogens at 10
5^{-5}−5
g/ml
Hydralazine Phenylephrine-constricted mesenteric arteriesEC₅₀3.6 ± 0.3 µM

Troubleshooting Guide

Variability in experimental results with Budralazine can arise from several factors, from solution preparation to the experimental setup. This guide addresses common issues in a question-and-answer format.

Q: My Budralazine solution appears cloudy or precipitates upon dilution. What should I do?

A: This is likely a solubility issue.

  • Check your solvent: While information on Budralazine's solubility is limited, its analog Hydralazine hydrochloride is soluble in water and slightly soluble in ethanol. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for organic compounds.

  • Prepare fresh solutions: Do not use old stock solutions, as degradation can occur.

  • pH of the medium: The stability of Hydralazine is pH-dependent, with maximum stability around pH 3.5. While not ideal for all cell culture or physiological buffers, be aware that the pH of your experimental medium could affect solubility and stability.

  • Warm the solution: Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation at higher temperatures.

  • Filter sterilization: If you need to sterilize your Budralazine solution, use a 0.22 µm syringe filter compatible with your solvent.

Q: I am observing inconsistent vasodilation responses between experiments. What are the potential causes?

A: Inconsistent responses in vasodilation assays are a common challenge.

  • Tissue viability: Ensure that the isolated tissues (e.g., aortic rings) are healthy and handled carefully during preparation to avoid damage to the endothelium or smooth muscle layers.

  • Pre-constriction variability: The level of pre-constriction with agents like phenylephrine or KCl can significantly impact the observed relaxation. Ensure a stable and consistent pre-constriction plateau is reached before adding Budralazine.

  • Tachyphylaxis: Repeated application of Budralazine without adequate washout periods may lead to diminished responses.

  • Oxygenation of buffer: Inadequate oxygenation of the physiological salt solution can compromise tissue health and affect responses.

  • Temperature control: Maintain a constant and physiological temperature (e.g., 37°C) in your organ bath system.

Q: My in vivo results show high variability in blood pressure reduction. How can I minimize this?

A: In vivo experiments are subject to numerous sources of variability.

  • Animal strain and health: Use a consistent animal strain, age, and sex. Ensure the animals are healthy and properly acclimatized to the experimental conditions.

  • Route of administration: The method of administration (oral gavage, intravenous, intraperitoneal) can significantly affect bioavailability and pharmacokinetics. Ensure consistent and accurate dosing.

  • Stress: Animal stress can significantly impact blood pressure. Handle animals calmly and allow for an adaptation period before recording baseline measurements.

  • Anesthesia: If using an anesthetic, be aware that it can affect cardiovascular parameters and potentially interact with Budralazine. Use a consistent anesthetic regimen.

  • Metabolism: Be aware of potential metabolic differences between individual animals, which can affect drug efficacy.

Experimental Workflow for Troubleshooting Vasodilation Assays

The following diagram outlines a logical workflow for troubleshooting common issues in in vitro vasodilation experiments with Budralazine.

Troubleshooting_Workflow cluster_preparation Preparation & Reagents cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation start Inconsistent Vasodilation Response Observed check_solution Check Budralazine Solution (Freshness, Solubility) start->check_solution check_buffer Verify Buffer Composition (pH, Ions, Oxygenation) check_solution->check_buffer check_tissue Assess Tissue Preparation (Dissection, Viability) check_buffer->check_tissue check_preconstriction Evaluate Pre-constriction (Stability, Magnitude) check_tissue->check_preconstriction check_washout Review Washout Procedure (Duration, Completeness) check_preconstriction->check_washout check_environment Confirm Environmental Control (Temperature, pH) check_washout->check_environment analyze_controls Analyze Control Responses (Positive/Negative) check_environment->analyze_controls review_protocol Review Experimental Protocol for Deviations analyze_controls->review_protocol resolve Problem Resolved review_protocol->resolve

Workflow for troubleshooting vasodilation assays.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antihypertensive Effects of Hydralazine

An important note on the scope of this guide: Extensive research did not yield specific information on a compound named "budralazine." It is possible that this is a less common or historical name for a related compound,...

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the scope of this guide: Extensive research did not yield specific information on a compound named "budralazine." It is possible that this is a less common or historical name for a related compound, or a misspelling of hydralazine. Consequently, this guide provides a comprehensive overview of the antihypertensive effects of the well-documented vasodilator, hydralazine, against which other compounds can be compared.

Hydralazine: A Direct-Acting Vasodilator

Hydralazine is a medication used to treat high blood pressure and heart failure.[1] It functions by directly relaxing the smooth muscles in the walls of arteries and arterioles, leading to vasodilation (widening of the blood vessels).[1][2] This vasodilation primarily decreases peripheral resistance, which in turn lowers blood pressure.[1] Hydralazine is not typically a first-line treatment for essential hypertension due to its tendency to cause a reflex sympathetic stimulation of the heart.[1] To counteract this, it is often prescribed in combination with other medications like beta-blockers and diuretics.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antihypertensive effects and pharmacokinetics of hydralazine.

Table 1: Antihypertensive Efficacy of Hydralazine

ParameterValueReference
Onset of Action (IV)10-20 minutes
Peak Effect (IV)10-80 minutes
Duration of Action2-6 hours
Systolic Blood Pressure ReductionVariable, dependent on dose and patient factors
Diastolic Blood Pressure ReductionGenerally greater than systolic reduction

Table 2: Pharmacokinetic Properties of Hydralazine

ParameterValueReference
Bioavailability26-50% (oral)
Protein Binding87%
MetabolismHepatic (acetylation)
Elimination Half-Life2-8 hours
ExcretionPrimarily renal

Mechanism of Action: Signaling Pathways

The precise molecular mechanism of hydralazine is not fully elucidated, but it is known to interfere with calcium metabolism in vascular smooth muscle cells. By inhibiting the release of calcium from the sarcoplasmic reticulum, it prevents the activation of the contractile apparatus, leading to muscle relaxation and vasodilation.

Below is a diagram illustrating the proposed signaling pathway for hydralazine's vasodilatory effect.

Hydralazine_Mechanism cluster_0 Inside Vascular Smooth Muscle Cell Hydralazine Hydralazine VascularSmoothMuscleCell Vascular Smooth Muscle Cell CalciumRelease Ca²⁺ Release Hydralazine->CalciumRelease inhibits SarcoplasmicReticulum Sarcoplasmic Reticulum IP3 Inositol Trisphosphate (IP3) IP3->CalciumRelease stimulates Contraction Muscle Contraction CalciumRelease->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to (inhibition of) Experimental_Workflow Start Start: Select SHR Acclimatization Acclimatization & Training Start->Acclimatization BaselineBP Measure Baseline Blood Pressure Acclimatization->BaselineBP Grouping Group Allocation (Vehicle & Drug Doses) BaselineBP->Grouping DrugAdmin Administer Compound/Vehicle Grouping->DrugAdmin DataCollection Record Blood Pressure & Heart Rate (Multiple Time Points) DrugAdmin->DataCollection Analysis Data Analysis (Statistical Comparison) DataCollection->Analysis End End: Determine Antihypertensive Effect Analysis->End

References

Comparative

A Comparative Analysis of Budralazine and Other Direct-Acting Vasodilators for Preclinical Research

This guide provides a comprehensive comparison of Budralazine with other direct-acting vasodilators, namely Hydralazine, Minoxidil, and Sodium Nitroprusside. The information is tailored for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Budralazine with other direct-acting vasodilators, namely Hydralazine, Minoxidil, and Sodium Nitroprusside. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy from available experimental data, and relevant experimental protocols.

Overview of Direct-Acting Vasodilators

Direct-acting vasodilators are a class of antihypertensive agents that exert their effects by directly relaxing the smooth muscle of blood vessels, leading to vasodilation and a decrease in peripheral resistance. This guide focuses on Budralazine and compares it with three other well-established direct-acting vasodilators, each with a distinct primary mechanism of action.

  • Budralazine: A hydrazine derivative, similar in structure to Hydralazine. Its primary mechanism is believed to be the inhibition of calcium ion (Ca²⁺) fluxes in vascular smooth muscle.

  • Hydralazine: Another hydrazine derivative that acts primarily on arterial smooth muscle. Its mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum and potentially the opening of potassium channels.[1][2][3]

  • Minoxidil: A potent arterial vasodilator that functions as a potassium channel opener.[4][5] By opening ATP-sensitive potassium channels in vascular smooth muscle cells, it causes hyperpolarization, which in turn closes voltage-gated calcium channels and reduces intracellular Ca²⁺.

  • Sodium Nitroprusside: A powerful vasodilator that acts by releasing nitric oxide (NO). NO activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of both arteries and veins.

Comparative Efficacy and Potency

The following table summarizes available quantitative data from preclinical studies to facilitate a comparison of the vasodilatory and antihypertensive effects of these compounds. It is important to note that direct comparative studies for Budralazine against all listed vasodilators with uniform experimental conditions are limited.

ParameterBudralazineHydralazineMinoxidilSodium Nitroprusside
In Vivo Antihypertensive Effect (DOCA/saline hypertensive rats, oral admin.) 2-3 times less potent than Hydralazine.More potent than Budralazine.Data not directly comparable from the same study.Not typically administered orally for chronic hypertension.
In Vitro Vasodilation (Isolated Rabbit Aorta) Concentration-dependent relaxation of KCl- and noradrenaline-induced contractions.EC₅₀: ~20 µM (phenylephrine-induced contraction).Data not available in a directly comparable format.Potent vasodilator, acts via NO-cGMP pathway.
Effect on Plasma Renin Activity (Normotensive rats, oral admin.) ~8 times less potent in increasing plasma renin activity compared to Hydralazine.More potent in increasing plasma renin activity than Budralazine.Known to increase plasma renin activity.Not applicable for chronic oral administration.

Mechanism of Action Signaling Pathways

The signaling pathways for these vasodilators illustrate their distinct molecular mechanisms.

cluster_Budralazine Budralazine cluster_Hydralazine Hydralazine cluster_Minoxidil Minoxidil cluster_Nitroprusside Sodium Nitroprusside Budralazine Budralazine Bud_VSMC Vascular Smooth Muscle Cell Budralazine->Bud_VSMC Direct action Bud_Ca_flux Inhibition of Ca²⁺ Influx Bud_Relax Vasodilation Bud_Ca_flux->Bud_Relax Bud_VSMC->Bud_Ca_flux Hydralazine Hydralazine Hyd_VSMC Vascular Smooth Muscle Cell Hydralazine->Hyd_VSMC Direct action Hyd_SR Sarcoplasmic Reticulum Hyd_IP3 IP₃-induced Ca²⁺ Release Hyd_SR->Hyd_IP3 Hyd_Relax Vasodilation Hyd_IP3->Hyd_Relax Hyd_K K⁺ Channel Opening Hyd_K->Hyd_Relax Hyd_VSMC->Hyd_SR Hyd_VSMC->Hyd_K Minoxidil Minoxidil Min_K_ATP ATP-sensitive K⁺ Channel Opening Minoxidil->Min_K_ATP Min_Hyper Hyperpolarization Min_K_ATP->Min_Hyper Min_Ca_ch Voltage-gated Ca²⁺ Channels Min_Hyper->Min_Ca_ch Inhibition Min_Relax Vasodilation Min_Ca_ch->Min_Relax Nitroprusside Sodium Nitroprusside NO_release Nitric Oxide (NO) Release Nitroprusside->NO_release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activation cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Nitro_Relax Vasodilation PKG->Nitro_Relax

Caption: Signaling pathways of direct-acting vasodilators.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of vasodilator activity. Below are standardized protocols for key experiments cited in the comparison.

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.

Objective: To determine the dose-response relationship of a vasodilator on isolated arterial segments.

Methodology:

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from an anesthetized rat and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The aorta is cleaned of adherent connective and adipose tissue, and 2-3 mm wide rings are prepared.

  • Mounting: The aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. The viability of the rings and the integrity of the endothelium are assessed by contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

  • Dose-Response Curve Generation: After a washout period, the aortic rings are pre-contracted again with phenylephrine or KCl. Once a stable contraction plateau is reached, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An EC₅₀ (half-maximal effective concentration) value is calculated from the resulting dose-response curve.

Measurement of Blood Pressure in Conscious Rats

This protocol describes a common method for evaluating the in vivo antihypertensive effects of a compound.

Objective: To measure the effect of a vasodilator on the arterial blood pressure of conscious, unrestrained rats.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats are commonly used.

  • Catheter Implantation (Telemetry or Direct Measurement):

    • Telemetry (Preferred): A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta of the anesthetized rat. The transmitter is placed in the abdominal cavity. This allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress artifacts.

    • Direct Arterial Cannulation: A catheter is implanted in the carotid or femoral artery and exteriorized at the back of the neck. This method allows for direct blood pressure measurement via a pressure transducer but may restrict the animal's movement and can be more prone to clotting and infection.

  • Recovery: Animals are allowed to recover from surgery for at least 5-7 days before any measurements are taken.

  • Drug Administration: The vasodilator is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A vehicle control group is always included.

  • Data Acquisition and Analysis: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded continuously or at specified time points after drug administration. The data is analyzed to determine the magnitude and duration of the antihypertensive effect compared to the vehicle control.

A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration & Viability Check B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Vasodilator D->E F Record Relaxation Response E->F G Data Analysis (Dose-Response Curve, EC₅₀) F->G

Caption: Experimental workflow for in vitro vasodilation assay.

Conclusion

Budralazine is a direct-acting vasodilator that, like its analogue Hydralazine, appears to function through the modulation of intracellular calcium in vascular smooth muscle. Available preclinical data suggests it is a less potent antihypertensive agent than Hydralazine and has a reduced effect on plasma renin activity. Compared to other direct-acting vasodilators like Minoxidil and Sodium Nitroprusside, Budralazine's mechanism of action is distinct from potassium channel opening and nitric oxide donation.

For researchers and drug development professionals, the choice of a direct-acting vasodilator for further investigation will depend on the desired pharmacological profile, including potency, mechanism of action, and potential side effects. While this guide provides a comparative overview, further head-to-head studies with standardized experimental protocols are necessary to fully elucidate the comparative efficacy and safety profile of Budralazine.

References

Validation

Budralazine vs. Calcium Channel Blockers: A Comparative Analysis of Efficacy in Hypertension

In the management of hypertension, both budralazine and calcium channel blockers (CCBs) represent established therapeutic options, each with distinct mechanisms of action and clinical profiles. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hypertension, both budralazine and calcium channel blockers (CCBs) represent established therapeutic options, each with distinct mechanisms of action and clinical profiles. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative trials for budralazine, data from studies on hydralazine, a structurally and functionally similar direct-acting vasodilator, is utilized as a proxy to provide a comprehensive overview.

Mechanism of Action: Divergent Pathways to Vasodilation

Budralazine, a derivative of hydrazine, exerts its antihypertensive effect through direct relaxation of arteriolar smooth muscle.[1][2] Its mechanism is not fully elucidated but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells.[3][4] This reduction in intracellular calcium concentration leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.[2]

Calcium channel blockers, in contrast, lower blood pressure by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and, in some cases, the heart. This blockade of calcium entry results in arterial vasodilation, reduced cardiac contractility, and a slower heart rate, depending on the specific class of CCB (dihydropyridines vs. non-dihydropyridines).

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways for budralazine (hydralazine) and calcium channel blockers.

cluster_Budralazine Budralazine (Hydralazine) Signaling Pathway Budralazine Budralazine IP3 Inositol Trisphosphate (IP3) Budralazine->IP3 Inhibits IP3-induced Ca²⁺ release PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Activates receptor Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Cytosol ↓ Cytosolic Ca²⁺ Ca_SR->Ca_Cytosol MLCK Myosin Light Chain Kinase (MLCK) Ca_Cytosol->MLCK Activates Vasodilation Vasodilation Ca_Cytosol->Vasodilation Leads to Contraction Smooth Muscle Contraction MLCK->Contraction

Budralazine (Hydralazine) Signaling Pathway

cluster_CCB Calcium Channel Blocker Signaling Pathway CCB Calcium Channel Blocker L_type L-type Ca²⁺ Channel CCB->L_type Blocks Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Ca_Cytosol ↓ Cytosolic Ca²⁺ Ca_influx->Ca_Cytosol MLCK Myosin Light Chain Kinase (MLCK) Ca_Cytosol->MLCK Activates Vasodilation Vasodilation Ca_Cytosol->Vasodilation Leads to Contraction Smooth Muscle Contraction MLCK->Contraction

Calcium Channel Blocker Signaling Pathway

Comparative Efficacy in Blood Pressure Reduction

Clinical trials comparing hydralazine with various calcium channel blockers have demonstrated comparable efficacy in lowering blood pressure, although some differences in the magnitude and onset of action have been observed.

Drug ComparisonStudy DesignPatient PopulationDosageKey Findings on Blood Pressure Reduction
Hydralazine vs. Nifedipine Randomized, Double-Blind, Placebo-Controlled19 patients with diastolic BP 95-120 mmHg despite diuretic and beta-blocker therapy.Hydralazine: 25-100 mg b.i.d.; Nifedipine: 20-60 mg b.i.d.Both significantly lowered supine BP. Nifedipine produced a significantly greater reduction in systolic BP at 9 weeks.
Hydralazine vs. Nifedipine Randomized Clinical Trial50 hypertensive pregnant women.Hydralazine: IV; Nifedipine: OralTime to achieve desired blood pressure was shorter for nifedipine (24.0 ± 10.0 min) compared to hydralazine (34.8 ± 18.8 min).
Hydralazine vs. Amlodipine Retrospective Cohort Study23,147 hospitalized patients with severe hypertension.Standard hospital protocols.IV hydralazine resulted in the most significant drop in BP compared to other antihypertensives, including amlodipine, which did not show a significant immediate reduction.
Hydralazine vs. Felodipine Double-Blind, Randomized120 patients with essential hypertension on beta-blockers.Hydralazine: up to 100 mg b.i.d.; Felodipine: up to 10 mg b.i.d.Felodipine was significantly more effective in reducing both systolic (10-19 mmHg more) and diastolic (5-11 mmHg more) blood pressure.
Hydralazine vs. Nitrendipine Double-Blind, Randomized105 patients with mild to moderate hypertension.Hydralazine: 50-200 mg/day; Nitrendipine: 10-40 mg/dayBoth were equally effective in reducing supine and standing blood pressure.

Experimental Protocols

The methodologies of key comparative studies provide insight into the conditions under which these efficacy data were generated.

Randomized, Double-Blind, Placebo-Controlled Trial: Hydralazine vs. Nifedipine
  • Objective: To compare the antihypertensive effects of nifedipine and hydralazine in patients with persistent hypertension despite combined diuretic and beta-blocker therapy.

  • Patient Population: 19 patients with a diastolic blood pressure between 95 and 120 mmHg.

  • Methodology:

    • A 2-week placebo run-in period.

    • Patients were randomized to receive either hydralazine or nifedipine.

    • Dosages were titrated upwards (hydralazine: 25, 50, and 100 mg twice daily; nifedipine: 20, 40, and 60 mg twice daily) to achieve a goal supine and standing diastolic BP of less than 85 mmHg.

    • Blood pressure and heart rate were monitored at regular intervals.

cluster_Workflow Experimental Workflow: Hydralazine vs. Nifedipine Trial Start Patient Recruitment (N=19) Diastolic BP 95-120 mmHg Placebo 2-Week Placebo Run-in Start->Placebo Randomization Randomization Placebo->Randomization GroupH Hydralazine Group (25-100 mg b.i.d.) Randomization->GroupH GroupN Nifedipine Group (20-60 mg b.i.d.) Randomization->GroupN Titration Dose Titration to Goal BP (<85 mmHg diastolic) GroupH->Titration GroupN->Titration Endpoint 9-Week Follow-up BP & Heart Rate Monitoring Titration->Endpoint

Experimental Workflow: Hydralazine vs. Nifedipine Trial
Randomized Clinical Trial: Hydralazine vs. Nifedipine in Hypertensive Crisis of Pregnancy

  • Objective: To compare the efficacy of intravenous hydralazine and oral nifedipine in controlling severe hypertension in pregnancy.

  • Patient Population: 50 pregnant women with hypertensive crisis.

  • Methodology:

    • Patients were randomly assigned to one of two groups.

    • The hydralazine group received intravenous doses.

    • The nifedipine group received oral doses.

    • The primary outcomes measured were the time and number of doses required to achieve the target blood pressure.

    • Secondary outcomes included urinary output and maternal and neonatal side effects.

Side Effect Profiles

While both classes of drugs are effective antihypertensives, their side effect profiles differ, which can influence treatment selection.

Adverse EffectBudralazine (Hydralazine)Calcium Channel Blockers
Common Headache, tachycardia, palpitations, flushing, nausea, vomiting.Peripheral edema (especially dihydropyridines), headache, flushing, dizziness.
Less Common/Serious Drug-induced lupus-like syndrome (dose-dependent), peripheral neuritis, blood dyscrasias.Gingival hyperplasia, constipation (especially verapamil), bradycardia and AV block (non-dihydropyridines).

A systematic review and meta-analysis of seven randomized controlled trials comparing nifedipine and intravenous hydralazine found that while both showed comparable efficacy in blood pressure control, nifedipine was associated with significantly fewer maternal adverse effects.

Conclusion

Both budralazine (represented by hydralazine) and calcium channel blockers are effective in lowering blood pressure. The choice between these agents may depend on the clinical context, including the desired onset of action, the presence of comorbidities, and the patient's tolerability to potential side effects. Calcium channel blockers, particularly newer generations, are often favored for long-term management due to their once-daily dosing and well-established cardiovascular outcome data. Budralazine and its analogues remain valuable in specific situations, such as hypertensive emergencies and in certain patient populations. Further head-to-head trials of budralazine against various calcium channel blockers are warranted to provide more direct comparative data.

References

Comparative

In Vitro Validation of Budralazine's Effect on Vascular Smooth Muscle: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Budralazine's performance with its structural analog, Hydralazine, focusing on their in vitro effects on vasc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Budralazine's performance with its structural analog, Hydralazine, focusing on their in vitro effects on vascular smooth muscle. The information is supported by experimental data from published studies to aid in research and drug development.

Executive Summary

Budralazine is a direct-acting vasodilator that induces relaxation of vascular smooth muscle. Its mechanism of action is believed to be similar to that of Hydralazine, primarily involving the inhibition of calcium ion (Ca²⁺) fluxes within vascular smooth muscle cells. In vitro studies have demonstrated that Budralazine effectively relaxes arterial preparations pre-contracted with high potassium (KCl) or noradrenaline in a concentration-dependent manner.[1] While the qualitative effects of Budralazine are documented, publicly available literature lacks specific quantitative data on its potency, such as IC50 or EC50 values.

In contrast, Hydralazine has been more extensively studied, with reported EC50 values for vasorelaxation typically in the micromolar range. Its complex mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum, and potentially the opening of potassium channels. Some evidence also suggests an endothelium-dependent component to its action under certain conditions.

This guide will delve into the available data for both compounds, present detailed experimental protocols for assessing vascular smooth muscle function, and visualize the key signaling pathways involved.

Comparative Data on Vasodilatory Effects

Due to the limited availability of quantitative data for Budralazine, a direct numerical comparison of potency is challenging. The following table summarizes the available qualitative and quantitative findings for Budralazine and Hydralazine.

FeatureBudralazineHydralazine
Mechanism of Action Direct vasodilator; inhibits vascular Ca²⁺ fluxes.[1]Direct vasodilator; inhibits IP₃-induced Ca²⁺ release from sarcoplasmic reticulum[2][3]; may open high-conductance Ca²⁺-activated K⁺ channels; potential endothelium-dependent mechanisms.
Effect on Pre-Contracted Arteries Relaxes KCl- and noradrenaline-induced contractions in a concentration-dependent manner.[1]Relaxes contractions induced by various agonists including phenylephrine, KCl, and 5-HT.
Potency (EC50/IC50) Specific values not reported in reviewed literature.- 16-20 µM on phenylephrine-contracted rabbit pulmonary artery and aorta. - Threshold concentration: ~11.9 µM on K⁺-induced contractions in rabbit aorta.
Endothelium-Dependence Action is primarily directly on vascular smooth muscle.Primarily endothelium-independent, but some studies suggest an endothelial component at lower concentrations.
Effect on Cyclic Nucleotides No significant effect on cyclic nucleotide levels.Generally considered not to act via elevation of cyclic nucleotides.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the effects of vasodilators on vascular smooth muscle.

Isolated Aortic Ring Contraction Assay

This ex vivo method is a standard for evaluating the contractile and relaxant properties of compounds on vascular smooth muscle.

Objective: To measure the isometric tension of isolated arterial rings in response to vasoconstrictors and the subsequent relaxation induced by vasodilator compounds.

Materials:

  • Aorta (e.g., from rabbit or rat)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., Phenylephrine, Noradrenaline, KCl)

  • Test compound (Budralazine, Hydralazine)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.

  • Ring Preparation: Remove adherent connective tissue and fat. Cut the aorta into rings of 2-4 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface, if required for the study.

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. Check the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Contraction Induction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., phenylephrine at 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add the vasodilator test compound (Budralazine or Hydralazine) in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 or IC50 value if possible.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This experiment directly assesses the effect of a compound on the intracellular calcium concentration in vascular smooth muscle cells (VSMCs).

Objective: To determine if a vasodilator agent alters the intracellular calcium levels in VSMCs following stimulation with a vasoconstrictor.

Materials:

  • Primary cultured vascular smooth muscle cells

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

  • Physiological salt solution (PSS)

  • Vasoconstrictor agent

  • Test compound

  • Fluorescence imaging system (e.g., fluorescence microscope with a ratiometric imaging setup or a plate reader)

Procedure:

  • Cell Culture: Culture VSMCs on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a membrane-permeant form of the Ca²⁺ indicator dye (e.g., Fura-2 AM) in PSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Washing: Wash the cells with PSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on the stage of the fluorescence imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).

  • Stimulation and Treatment: Perfuse the cells with a vasoconstrictor agent to induce an increase in [Ca²⁺]i. Once a stable response is observed, introduce the test compound (Budralazine or Hydralazine) and continue to record the fluorescence ratio.

  • Data Analysis: The change in the fluorescence ratio over time reflects the change in [Ca²⁺]i. Analyze the effect of the test compound on both the peak and sustained phases of the Ca²⁺ signal.

Signaling Pathways and Mechanisms

The vasodilatory effects of Budralazine and Hydralazine are primarily mediated through their actions on the calcium signaling cascade in vascular smooth muscle cells.

Budralazine's Proposed Mechanism of Action

Budralazine is thought to act similarly to Hydralazine by directly interfering with calcium mobilization in vascular smooth muscle cells, leading to vasodilation.

Budralazine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Receptor Receptor (e.g., α1-adrenergic) PLC Phospholipase C Receptor->PLC Vocc Voltage-Operated Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i Vocc->Ca_Cytosol Ca²⁺ Influx IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R Calmodulin Calmodulin Ca_Cytosol->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction Relaxation Relaxation Budralazine Budralazine Budralazine->Vocc Inhibition (?) Budralazine->Relaxation Budralazine->IP3R Inhibition (?) IP3R->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->IP3R Agonist Agonist (e.g., Noradrenaline) Agonist->Receptor Depolarization Depolarization (e.g., High K⁺) Depolarization->Vocc

Caption: Proposed mechanism of Budralazine-induced vasorelaxation.

Hydralazine's Multifaceted Mechanism of Action

Hydralazine's mechanism is more extensively characterized and appears to involve multiple pathways that converge on reducing intracellular calcium availability and sensitivity.

Hydralazine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Receptor Receptor (e.g., α1-adrenergic) PLC Phospholipase C Receptor->PLC K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R Ca_Cytosol [Ca²⁺]i Contraction Contraction Ca_Cytosol->Contraction Relaxation Relaxation Hydralazine Hydralazine Hydralazine->K_channel Activation (?) Hydralazine->Relaxation Hydralazine->IP3R Inhibition Hyperpolarization->Relaxation IP3R->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->IP3R Agonist Agonist (e.g., Noradrenaline) Agonist->Receptor

Caption: Key mechanisms of Hydralazine-induced vasorelaxation.

Experimental Workflow for In Vitro Vasodilator Screening

The following diagram illustrates a typical workflow for the in vitro validation of a potential vasodilator like Budralazine.

Experimental_Workflow start Start: Hypothesis (Compound has vasodilator properties) prep Tissue Preparation (e.g., Aortic Ring Isolation) start->prep viability Viability & Equilibration (KCl Contraction) prep->viability contraction Induce Stable Contraction (e.g., with Phenylephrine) viability->contraction treatment Cumulative Addition of Test Compound (Budralazine) contraction->treatment data_acq Data Acquisition (Measure Isometric Tension) treatment->data_acq analysis Data Analysis (Concentration-Response Curve) data_acq->analysis comparison Comparison with Reference Compound (Hydralazine) analysis->comparison mechanism Mechanistic Studies (e.g., [Ca²⁺]i Measurement, Pathway Analysis) comparison->mechanism conclusion Conclusion on In Vitro Efficacy & Mechanism mechanism->conclusion

Caption: Workflow for in vitro validation of vasodilator effects.

References

Validation

Budralazine and Hydralazine: A Comparative Analysis of Their Effects on Plasma Renin Activity

For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on the renin-angiotensin-aldosterone system (RAAS) is critical. This guide provides a detailed compariso...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on the renin-angiotensin-aldosterone system (RAAS) is critical. This guide provides a detailed comparison of Budralazine and Hydralazine, focusing on their differential impacts on plasma renin activity (PRA), supported by experimental data and methodologies.

Executive Summary

Both Budralazine and Hydralazine are direct-acting vasodilators that effectively lower blood pressure. Their mechanism of action, however, triggers a compensatory physiological response involving the RAAS, leading to an increase in plasma renin activity. This guide reveals that while both drugs stimulate renin release, Hydralazine exhibits a significantly more potent effect on PRA compared to Budralazine.

Quantitative Comparison of Effects on Plasma Renin Activity

The following table summarizes the quantitative data gathered from comparative studies on the effects of Budralazine and Hydralazine on plasma renin activity.

DrugSubjectDosageChange in Plasma Renin ActivityReference
Budralazine Normotensive RatsSingle oral administrationApproximately 8 times less potent in increasing PRA compared to Hydralazine.[1]
Hydralazine Normotensive RatsSingle oral administrationPotent increase in PRA.[1]
Hydralazine Hypertensive PatientsNot specifiedIncrease of 2.20 ng/ml per hour.[2]
Hydralazine Essential Hypertensive ParticipantsMedian dosage of 150 mg per dayRose from 19 ± 3 to 25 ± 4 mIU/L (borderline statistical significance, p=0.067).[3][4]
Hydralazine Two-Kidney, One-Clip Hypertensive Rats80 and 120 mg/L in drinking waterSignificant increases during the initial 1-3 weeks of treatment.

Mechanism of Action and Signaling Pathways

Both Budralazine and Hydralazine are phthalazine derivatives that induce vasodilation by directly relaxing arteriolar smooth muscle. This vasodilation leads to a decrease in peripheral resistance and a subsequent drop in blood pressure. The body's baroreceptor reflex detects this hypotension and initiates a compensatory response to restore normal blood pressure. This reflex involves an increase in sympathetic nervous system outflow, which in turn stimulates the release of renin from the juxtaglomerular cells of the kidneys. Renin then catalyzes the conversion of angiotensinogen to angiotensin I, the precursor to the potent vasoconstrictor angiotensin II, thus activating the RAAS.

While the overarching mechanism is similar, the molecular interactions of each drug contribute to the observed difference in their potency on PRA.

Hydralazine's Signaling Pathway

Hydralazine's vasodilatory effect is thought to be mediated through multiple mechanisms, including the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells and the potential modulation of nitric oxide pathways. The pronounced hypotensive effect of Hydralazine leads to a strong activation of the baroreceptor reflex, resulting in a significant increase in sympathetic tone and subsequent renin release.

cluster_Hydralazine Hydralazine Pathway Hydralazine Hydralazine VSMC Vascular Smooth Muscle Cells Hydralazine->VSMC Direct Relaxation Vasodilation Arteriolar Vasodilation VSMC->Vasodilation BP Decreased Blood Pressure Vasodilation->BP Baroreceptors Baroreceptor Reflex Activation BP->Baroreceptors SNS Increased Sympathetic Nervous System Outflow Baroreceptors->SNS Kidney Juxtaglomerular Cells (Kidney) SNS->Kidney Stimulation Renin Increased Plasma Renin Activity Kidney->Renin Release of Renin cluster_Budralazine Budralazine Pathway Budralazine Budralazine VSMC_B Vascular Smooth Muscle Cells Budralazine->VSMC_B Direct Relaxation Vasodilation_B Arteriolar Vasodilation VSMC_B->Vasodilation_B BP_B Decreased Blood Pressure Vasodilation_B->BP_B Baroreceptors_B Baroreceptor Reflex Activation BP_B->Baroreceptors_B SNS_B Increased Sympathetic Nervous System Outflow Baroreceptors_B->SNS_B Kidney_B Juxtaglomerular Cells (Kidney) SNS_B->Kidney_B Stimulation Renin_B Increased Plasma Renin Activity (less potent than Hydralazine) Kidney_B->Renin_B Release of Renin cluster_Workflow Experimental Workflow: Measurement of Plasma Renin Activity Start Start: Blood Sample Collection (with Anticoagulant) Centrifugation Centrifugation to separate plasma Start->Centrifugation Incubation Plasma Incubation at 37°C (with ACE and Angiotensinase Inhibitors) Centrifugation->Incubation AngI_Generation Generation of Angiotensin I Incubation->AngI_Generation RIA Radioimmunoassay (RIA) for Angiotensin I AngI_Generation->RIA Separation Separation of Bound and Free ¹²⁵I-Angiotensin I RIA->Separation Measurement Measurement of Radioactivity (Gamma Counter) Separation->Measurement Quantification Quantification using Standard Curve Measurement->Quantification End End: Determination of Plasma Renin Activity (ng/mL/hour) Quantification->End

References

Comparative

A Proactive Guide to Assessing Budralazine Cross-reactivity in Immunoassays

For Researchers, Scientists, and Drug Development Professionals Introduction This guide provides a proactive approach for researchers to assess the potential for budralazine cross-reactivity. It offers a comparative stru...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a proactive approach for researchers to assess the potential for budralazine cross-reactivity. It offers a comparative structural analysis, a detailed experimental protocol for determining cross-reactivity, and visual tools to aid in experimental design and data interpretation. The information presented here is intended to be a predictive and precautionary resource, emphasizing the necessity for in-house validation to ensure assay specificity.

Structural Comparison: Budralazine and Related Compounds

The potential for cross-reactivity is primarily rooted in the structural similarity between the target analyte and other compounds present in the sample. Antibodies developed for an immunoassay may recognize and bind to epitopes shared between these molecules.

Key Structural Features:

  • Phthalazine Core: Budralazine, hydralazine, and dihydralazine all share a common phthalazine core structure. This bicyclic aromatic system is a likely contributor to shared epitopes.

  • Hydrazine Group: Hydralazine and dihydralazine both possess one or two hydrazine (-NHNH2) groups, which are highly reactive and can be key components of an antigenic determinant.

  • Budralazine's Side Chain: Budralazine is distinguished by the presence of a 1-(2-(1,3-dimethyl-2-butenylidene)hydrazino) side chain attached to the phthalazine ring. While this side chain is a major structural difference, the core phthalazine moiety remains a potential source of cross-reactivity with antibodies raised against other phthalazine derivatives.

Below is a visual representation of the chemical structures of budralazine, hydralazine, and dihydralazine to highlight their similarities and differences.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA for Cross-Reactivity start Start coating Coat Plate with Coating Antigen start->coating 1. Plate Preparation blocking Block Wells coating->blocking competition Add Antibody and Analyte/Cross-Reactant blocking->competition 2. Competitive Binding secondary_ab Add Enzyme-Conjugated Secondary Antibody competition->secondary_ab 3. Detection substrate Add Substrate secondary_ab->substrate read Read Absorbance substrate->read analysis Calculate % Cross-Reactivity read->analysis 4. Data Analysis end_node End analysis->end_node

Validation

Comparative Analysis of Budralazine's Vasodilatory Action Across Diverse Arterial Beds

A comprehensive review of the vasodilatory properties of Budralazine, benchmarked against its structural analog Hydralazine, reveals a direct-acting mechanism on vascular smooth muscle, leading to arterial relaxation. Wh...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the vasodilatory properties of Budralazine, benchmarked against its structural analog Hydralazine, reveals a direct-acting mechanism on vascular smooth muscle, leading to arterial relaxation. While data on Budralazine is less extensive, existing studies and comparative analysis with Hydralazine provide valuable insights for researchers and drug development professionals.

This guide synthesizes available experimental data to validate the vasodilatory action of Budralazine in different arterial beds. Due to the limited availability of direct comparative studies for Budralazine, the well-characterized vasodilator Hydralazine is used as a primary benchmark.

Executive Summary

Budralazine, a phthalazine derivative, elicits a dose-dependent vasodilatory response in various arterial beds, including the femoral, aortic, and peripheral arteries.[1] Its mechanism of action is believed to mirror that of its close analog, Hydralazine, primarily through the inhibition of intracellular calcium release within vascular smooth muscle cells.[1][2] This direct action on the arterial musculature leads to a reduction in peripheral resistance and a subsequent lowering of blood pressure.

Comparative Vasodilatory Efficacy

The vasodilatory effects of Budralazine and its primary comparator, Hydralazine, have been evaluated in several key arterial beds. The following tables summarize the available quantitative data from in vivo and in vitro studies.

Table 1: In Vivo Vasodilatory Effects of Budralazine and Hydralazine

DrugArterial BedSpeciesMethodKey Findings
Budralazine Femoral ArteryDog (anesthetized)Intra-arterial injectionProduced a dose-related increase in femoral blood flow.[1]
Hydralazine Gracilis MuscleDog (anesthetized)Intra-arterial injectionDose-dependent decrease in perfusion pressure.

Table 2: In Vitro Vasodilatory Effects of Budralazine and Hydralazine

DrugArterial BedSpeciesPreparationKey Findings
Budralazine AortaRabbitIsolated aortic stripsRelaxed noradrenaline- and KCl-induced contractions in a concentration-dependent manner.[1]
Budralazine Ear ArteryRabbitIsolated perfused vascular bedDilated noradrenaline- and KCl-constricted arteries in a dose-dependent manner.
Hydralazine AortaRabbitIsolated aortic stripsEC50: 20±1 μM for relaxation of phenylephrine-induced contraction.
Hydralazine Pulmonary ArteryRabbitIsolated arterial ringsEC50: 16±2 μM for relaxation of phenylephrine-induced contraction.
Hydralazine Mesenteric ArteryRat (pregnant)Isolated resistance arteriesEC50: 3.6 ± 0.3 μM for relaxation of phenylephrine-constricted arteries.
Hydralazine Renal ArteryRabbitHelical stripsThreshold for relaxation (IC10): 3.9 x 10-8 M; IC50: 1.4 x 10-7 M against norepinephrine-induced contraction.

Experimental Protocols

Isolated Arterial Ring Preparation and Vasodilation Assay

This protocol is a standard method for assessing the direct effect of vasoactive compounds on arterial tissue.

  • Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta or pulmonary artery is carefully excised. The artery is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in width. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to a stable plateau.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the vasodilator drug (e.g., Budralazine or Hydralazine) are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

  • Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasodilator.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Vasodilation Assay cluster_analysis Data Analysis animal Euthanize Animal (e.g., Rabbit) excision Excise Artery (e.g., Aorta) animal->excision cleaning Clean Connective Tissue excision->cleaning rings Cut into Rings (2-3mm) cleaning->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate (60-90 min) under Resting Tension mount->equilibrate precontract Pre-contract with Vasoconstrictor equilibrate->precontract add_drug Add Cumulative Concentrations of Vasodilator precontract->add_drug record Record Relaxation add_drug->record plot Plot Concentration-Response Curve record->plot calculate Calculate EC50 plot->calculate

Experimental workflow for isolated artery vasodilation assay.

Signaling Pathway of Budralazine-Induced Vasodilation

The proposed mechanism of action for Budralazine, inferred from studies on its analog Hydralazine, involves a direct effect on vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration.

  • Inhibition of IP3-Mediated Calcium Release: Budralazine is thought to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.

  • Reduced Intracellular Calcium: This inhibition leads to a lower concentration of free cytosolic calcium ([Ca2+]i).

  • Decreased Myosin Light Chain Kinase Activity: The reduction in [Ca2+]i results in decreased activation of myosin light chain kinase (MLCK).

  • Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, there is less phosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Budralazine Budralazine IP3R IP3 Receptor Budralazine->IP3R Inhibits SR Sarcoplasmic Reticulum (SR) SR->IP3R Ca_release Ca2+ Release IP3R->Ca_release Ca_cytosol [Ca2+]i Ca_release->Ca_cytosol MLCK Myosin Light Chain Kinase (MLCK) Ca_cytosol->MLCK pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Relaxation Vasodilation pMLC->Relaxation

Proposed signaling pathway of Budralazine-induced vasodilation.

Conclusion

Budralazine is an effective direct-acting vasodilator with a mechanism of action that is likely analogous to that of Hydralazine. The available data confirms its ability to relax various arterial beds. However, to provide a more definitive and comprehensive comparison with other vasodilators, further research is warranted to generate more extensive quantitative data, particularly direct comparative studies in a wider range of arterial models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Comparative

Budralazine's Antihypertensive Efficacy and Mechanism of Action: A Review of Preclinical Animal Studies

Budralazine, a phthalazine derivative, has been investigated for its potential as an antihypertensive agent. This guide provides a comparative analysis of its pharmacological effects based on data from controlled animal...

Author: BenchChem Technical Support Team. Date: November 2025

Budralazine, a phthalazine derivative, has been investigated for its potential as an antihypertensive agent. This guide provides a comparative analysis of its pharmacological effects based on data from controlled animal studies. The following sections detail the quantitative effects of budralazine on various physiological parameters, the experimental protocols employed in these studies, and the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from animal studies investigating the effects of budralazine.

Table 1: Effects of Budralazine on Blood Pressure and Heart Rate in Hypertensive Rats

Animal ModelDrug & DosageRoute of AdministrationChange in Mean Blood PressureDuration of ActionReference
DOCA/saline hypertensive ratsBudralazine (4-15 mg/kg)OralDose-related decreaseSustained[1]
Spontaneously Hypertensive Rats (SHR)Budralazine (higher doses)OralSignificant hypotensive effect (comparable to hydralazine after 4 weeks)4 weeks[1]
Renal hypertensive dogsBudralazine (1 and 2.5 mg/kg)OralGradual, progressive, and significant fall6-10 hours[2]

Table 2: Hemodynamic Effects of Budralazine in Anesthetized Dogs

ParameterDrug & DosageRoute of AdministrationObserved EffectReference
Mean Blood PressureBudralazine (unspecified)IntravenousDecrease[3]
Cardiac OutputBudralazine (unspecified)IntravenousIncrease[3]
Regional Blood FlowBudralazine (unspecified)IntravenousIncrease in various vascular beds
Total Vascular ResistanceBudralazine (unspecified)IntravenousDecrease
Femoral Blood FlowBudralazine (unspecified)Intra-arterialDose-related increase
Renal Blood FlowBudralazine (1 mg/kg)OralSignificant increase
Coronary Blood FlowBudralazine (1 mg/kg)OralTendency for increase

Table 3: In Vitro Effects of Budralazine on Vascular Smooth Muscle

PreparationConditionBudralazine ConcentrationObserved EffectReference
Isolated rabbit aortaKCl-induced contractionConcentration-dependentRelaxation
Isolated rabbit aortaNoradrenaline-induced contractionConcentration-dependentRelaxation
K+-depolarized rabbit aortaCumulative addition of Ca2+Concentration-dependentInhibition of contractile response
Isolated perfused rabbit ear vascular bedConstricted by K+ or NoradrenalineDose-dependentDilation

Experimental Protocols

Antihypertensive Effects in Hypertensive Rats
  • Animal Model: Studies utilized both DOCA/saline-induced hypertensive rats and Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: Budralazine was administered orally as a single dose (4-15 mg/kg) in DOCA/saline rats and in higher doses over a 4-week period in SHR.

  • Measurements: The primary endpoint was the measurement of blood pressure to determine the antihypertensive effect.

Hemodynamic Studies in Anesthetized and Unanesthetized Dogs
  • Animal Model: Anesthetized and unanesthetized dogs, including a model of renal hypertension, were used.

  • Drug Administration: Budralazine was administered intravenously or intra-arterially in anesthetized dogs and orally (1 and 2.5 mg/kg) in unanesthetized renal hypertensive dogs.

  • Measurements: A range of cardiovascular parameters were measured, including mean blood pressure, cardiac output, regional blood flow (femoral, renal, coronary), and vascular resistance.

In Vitro Vasodilator Action
  • Preparation: Isolated rabbit aorta and the isolated perfused vascular bed of the rabbit ear were used to assess direct effects on vascular smooth muscle.

  • Experimental Conditions: Contractions of the aortic preparations were induced by potassium chloride (KCl) or noradrenaline. The ability of budralazine to relax these pre-contracted tissues was then measured. In K+-depolarized aorta, the inhibitory effect of budralazine on calcium-induced contractions was also assessed.

  • Measurements: The degree of relaxation or dilation in response to budralazine was quantified.

Mechanism of Action & Signaling Pathways

Budralazine exerts its antihypertensive effect primarily through direct vasodilation of vascular smooth muscle. The underlying mechanism appears to involve the inhibition of calcium influx into vascular smooth muscle cells. This is supported by findings that budralazine inhibits contractile responses induced by the cumulative addition of Ca2+ in K+-depolarized aortic strips. While it shares this mechanism with hydralazine, budralazine's effects on cyclic nucleotide levels (cAMP and cGMP) in the aorta of spontaneously hypertensive rats were not significant at effective antihypertensive oral doses.

The proposed mechanism of action for the related compound, hydralazine, involves the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. It is plausible that budralazine shares a similar intracellular mechanism.

Below are diagrams illustrating the proposed vasodilatory signaling pathway and a typical experimental workflow for assessing vasodilator properties.

G cluster_0 Vascular Smooth Muscle Cell Budralazine Budralazine Ca_Channel Voltage-gated Ca2+ Channels Budralazine->Ca_Channel Inhibits Relaxation Vasodilation Budralazine->Relaxation Promotes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Contraction Vasoconstriction Ca_Influx->Contraction Leads to

Caption: Proposed mechanism of budralazine-induced vasodilation.

G start Isolate Rabbit Aorta induce_contraction Induce Contraction (e.g., with KCl or Noradrenaline) start->induce_contraction add_budralazine Administer Budralazine (Concentration-response) induce_contraction->add_budralazine measure_relaxation Measure Relaxation add_budralazine->measure_relaxation data_analysis Data Analysis measure_relaxation->data_analysis

Caption: Experimental workflow for in vitro vasodilation assay.

References

Validation

A Comparative Analysis of Budralazine and Diazoxide in Vasodilation

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Budralazine and Diazoxide, two potent vasodilators. The information presented herein is intended to s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Budralazine and Diazoxide, two potent vasodilators. The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their mechanisms of action, pharmacological effects, and the experimental methodologies used to evaluate them.

Introduction

Budralazine and Diazoxide are both recognized for their ability to induce vasodilation, a critical physiological process in the regulation of blood pressure and tissue perfusion. While both drugs achieve this outcome, their underlying molecular mechanisms, and consequently their broader pharmacological profiles, differ significantly. Budralazine, a hydrazine derivative, is structurally and functionally related to hydralazine, acting as a direct smooth muscle relaxant. In contrast, Diazoxide is a benzothiadiazine derivative known for its specific action as a potassium channel opener. This guide will delve into a comparative analysis of their properties, supported by experimental data and detailed methodologies.

Mechanism of Action

The vasodilatory effects of Budralazine and Diazoxide stem from distinct molecular interactions within vascular smooth muscle cells.

Budralazine: The precise mechanism of Budralazine's vasodilatory action is not fully elucidated but is understood to be a direct effect on vascular smooth muscle.[1][2] It is believed to interfere with calcium ion (Ca2+) fluxes within these cells.[1] Specifically, it may inhibit the release of calcium from the sarcoplasmic reticulum, a critical step in the initiation of muscle contraction.[3][4] This reduction in intracellular calcium availability leads to the relaxation of the arterial smooth muscle, resulting in vasodilation. Its action is considered to be largely independent of the vascular endothelium.

Diazoxide: Diazoxide's primary mechanism of action is the activation of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. By opening these channels, Diazoxide increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular calcium concentration triggers smooth muscle relaxation and vasodilation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Budralazine and Diazoxide.

Budralazine_Pathway Budralazine Budralazine VSMC Vascular Smooth Muscle Cell Budralazine->VSMC Enters SR Sarcoplasmic Reticulum VSMC->SR Ca_Release Ca²⁺ Release (Inhibited) SR->Ca_Release Inhibits Contraction Muscle Contraction Ca_Release->Contraction Leads to reduced Vasodilation Vasodilation Contraction->Vasodilation Resulting in

Caption: Proposed signaling pathway for Budralazine-induced vasodilation.

Diazoxide_Pathway Diazoxide Diazoxide KATP_Channel ATP-sensitive K⁺ Channel (K-ATP) Diazoxide->KATP_Channel Activates K_Efflux K⁺ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-gated Ca²⁺ Channel (Inhibited) Hyperpolarization->VGCC Inhibits Ca_Influx Ca²⁺ Influx (Reduced) VGCC->Ca_Influx Reduces Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to

Caption: Signaling pathway for Diazoxide-induced vasodilation.

Comparative Pharmacological Data

The following tables summarize key quantitative data comparing the pharmacological properties of Budralazine and Diazoxide.

Table 1: In Vitro Vasorelaxant Effects

ParameterBudralazineDiazoxideReference
Target Vascular Smooth Muscle (Ca²⁺ flux)ATP-sensitive K⁺ Channels,
Potency (vs. Hydralazine) 2-3 times less potentNot directly compared
Effect on K⁺-induced contraction RelaxationRelaxation
Effect on Noradrenaline-induced contraction RelaxationRelaxation

Table 2: In Vivo Hemodynamic Effects in Animal Models

ParameterBudralazineDiazoxideReference
Mean Arterial Pressure Dose-dependent decreaseProfound decrease,
Heart Rate Increase (reflex tachycardia)Increase (reflex tachycardia),
Cardiac Output IncreaseIncrease,
Total Peripheral Resistance DecreaseDecrease,

Table 3: Clinical Applications and Efficacy

IndicationBudralazineDiazoxideReference
Hypertension EffectiveEffective in hypertensive crises,
Hypoglycemia Not indicatedPrimary indication
Comparative Efficacy (vs. Hydralazine in hypertensive emergencies in pregnancy) Slower onset of actionFaster onset of action

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Vasorelaxation Studies (Aortic Ring Assay)

This protocol is a standard method for assessing the direct effect of vasoactive compounds on isolated blood vessels.

Experimental Workflow:

Vasorelaxation_Workflow A 1. Aorta Isolation (e.g., from rat) B 2. Preparation of Aortic Rings (2-3 mm width) A->B C 3. Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) B->C D 4. Equilibration (60-90 minutes under optimal tension) C->D E 5. Viability Check (e.g., with KCl) D->E F 6. Pre-contraction (e.g., with phenylephrine or noradrenaline) E->F G 7. Cumulative Addition of Test Compound (Budralazine or Diazoxide) F->G H 8. Data Acquisition (Isometric tension recording) G->H

Caption: Experimental workflow for the in vitro vasorelaxation assay.

Detailed Steps:

  • Aorta Isolation: Thoracic aortas are carefully dissected from euthanized laboratory animals (e.g., Wistar rats).

  • Preparation of Aortic Rings: The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.

  • Mounting in Organ Bath: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a determined optimal resting tension.

  • Viability Check: The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). The integrity of the endothelium can be assessed by observing relaxation in response to acetylcholine in pre-contracted rings.

  • Pre-contraction: Once a stable baseline is achieved, the aortic rings are pre-contracted to a submaximal level with a vasoconstrictor agent such as phenylephrine or noradrenaline.

  • Cumulative Addition of Test Compound: Budralazine or Diazoxide is added to the organ bath in a cumulative manner, with increasing concentrations, to generate a dose-response curve.

  • Data Acquisition: Changes in isometric tension are continuously recorded using a force transducer connected to a data acquisition system. The relaxation response is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

In Vivo Blood Pressure Measurement (Telemetry)

Telemetry is considered the gold standard for measuring blood pressure in conscious, freely moving laboratory animals, as it minimizes stress-induced artifacts.

Experimental Workflow:

Telemetry_Workflow A 1. Surgical Implantation of Telemetry Transmitter (e.g., in rat abdominal aorta) B 2. Post-operative Recovery (Typically 7-10 days) A->B C 3. Acclimatization to Housing (Single housing in specialized cages) B->C D 4. Baseline Blood Pressure Recording (Continuous or intermittent) C->D E 5. Administration of Test Compound (e.g., oral gavage or intravenous) D->E F 6. Continuous Blood Pressure Monitoring (Post-dosing) E->F G 7. Data Analysis (Changes in systolic, diastolic, and mean arterial pressure) F->G

Caption: Experimental workflow for in vivo blood pressure measurement using telemetry.

Detailed Steps:

  • Surgical Implantation of Telemetry Transmitter: A telemetry transmitter with a pressure-sensing catheter is surgically implanted into the abdominal aorta of the animal (e.g., a rat) under anesthesia. The body of the transmitter is secured in the abdominal cavity.

  • Post-operative Recovery: Animals are allowed to recover from surgery for a period of 7-10 days to ensure stabilization of hemodynamic parameters.

  • Acclimatization to Housing: Animals are housed individually in cages placed on receiver platforms that detect the signals from the implanted transmitters.

  • Baseline Blood Pressure Recording: Baseline blood pressure and heart rate are recorded continuously or at regular intervals for a defined period before drug administration.

  • Administration of Test Compound: Budralazine or Diazoxide is administered to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Continuous Blood Pressure Monitoring: Blood pressure, heart rate, and activity are continuously monitored and recorded for a specified duration after drug administration.

  • Data Analysis: The collected data is analyzed to determine the magnitude and duration of the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, in response to the test compound.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

The patch-clamp technique is a powerful tool for studying the activity of ion channels, such as the K-ATP channels targeted by Diazoxide, at the single-channel or whole-cell level.

Experimental Workflow:

PatchClamp_Workflow A 1. Cell Preparation (e.g., isolated vascular smooth muscle cells or transfected cell lines) B 2. Pipette Fabrication and Filling (Borosilicate glass microelectrodes with appropriate intracellular solution) A->B C 3. Formation of a Gigaseal (High-resistance seal between pipette tip and cell membrane) B->C D 4. Configuration Establishment (e.g., whole-cell or inside-out patch) C->D E 5. Baseline Current Recording (Measurement of K-ATP channel activity at baseline) D->E F 6. Application of Test Compound (Diazoxide) E->F G 7. Recording of Channel Activity (Changes in current in response to the compound) F->G H 8. Data Analysis (Current-voltage relationships, open probability) G->H

References

Comparative

A Head-to-Head Comparison of Hydralazine and Minoxidil in the Management of Hypertension

For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents is paramount. This guide provides a comprehensive, data-driven comparison of two potent vasodil...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents is paramount. This guide provides a comprehensive, data-driven comparison of two potent vasodilators: Hydralazine and Minoxidil. While both drugs effectively lower blood pressure by relaxing vascular smooth muscle, their distinct mechanisms of action, efficacy, and safety profiles warrant a detailed examination.

Mechanism of Action: A Tale of Two Pathways

Hydralazine and Minoxidil, while both classified as direct-acting vasodilators, employ different molecular strategies to achieve their therapeutic effect.

Hydralazine primarily acts on arterial smooth muscle. Its exact mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[1][2][3] This reduction in intracellular calcium availability leads to smooth muscle relaxation and subsequent vasodilation. There is also evidence to suggest that Hydralazine may stimulate the release of nitric oxide from the endothelium and increase cyclic guanosine monophosphate (cGMP) levels, further contributing to its vasodilatory effect.[2][4]

Minoxidil , on the other hand, functions as a potassium channel opener. Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and reduces intracellular calcium, resulting in vasodilation. This mechanism is highly effective in relaxing resistance arterioles.

G cluster_hydralazine Hydralazine Signaling Pathway cluster_minoxidil Minoxidil Signaling Pathway Hydralazine Hydralazine Endothelium Endothelial Cell Hydralazine->Endothelium Stimulates SMC_H Arterial Smooth Muscle Cell Hydralazine->SMC_H NO Nitric Oxide (NO) Endothelium->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation_H Vasodilation PKG->Vasodilation_H Ca_Release_Inhibition Inhibition of IP3-induced Ca2+ Release Ca_Release_Inhibition->Vasodilation_H Leads to SMC_H->Ca_Release_Inhibition Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Metabolized to SMC_M Vascular Smooth Muscle Cell Minoxidil->SMC_M K_ATP ATP-Sensitive K+ Channel Minoxidil_Sulfate->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inactivates Ca_Influx_Inhibition Inhibition of Ca2+ Influx Ca_Channel->Ca_Influx_Inhibition Vasodilation_M Vasodilation Ca_Influx_Inhibition->Vasodilation_M Leads to SMC_M->K_ATP

Diagram 1: Signaling pathways of Hydralazine and Minoxidil.

Comparative Efficacy in Hypertension

Clinical studies have consistently demonstrated that Minoxidil is a more potent antihypertensive agent than Hydralazine.

ParameterHydralazineMinoxidilSource
Dosage for Hypertension 25-200 mg/day in divided doses5-40 mg/day, often once daily
Blood Pressure Control Satisfactory, but may require more frequent dosingMore effective and consistent control throughout the day
Long-term Control GoodBetter than Hydralazine
Patient Response 35% of patients with diastolic BP < 90 mmHg at 4 weeks69% of patients with diastolic BP < 90 mmHg at 4 weeks
40% of patients with diastolic BP < 90 mmHg at 28 weeks55% of patients with diastolic BP < 90 mmHg at 28 weeks

A double-blind comparative study of thirty moderately to severely hypertensive patients showed that while blood pressure control was satisfactory in both groups, long-term control appeared to be better in the minoxidil group. Another double-blind trial in 36 patients with normal renal function demonstrated that Minoxidil was more effective than Hydralazine in reducing blood pressure.

Experimental Protocols

The following outlines a typical experimental design for a comparative clinical trial of Hydralazine and Minoxidil, based on methodologies from published studies.

G cluster_workflow Experimental Workflow: Comparative Clinical Trial start Patient Recruitment (Hypertensive, Inadequately Controlled) washout Washout Period (Standardized Background Therapy e.g., Diuretic + Beta-blocker) start->washout randomization Randomization (Double-blind) washout->randomization group_h Group 1: Hydralazine + Background Therapy randomization->group_h Arm A group_m Group 2: Minoxidil + Background Therapy randomization->group_m Arm B titration Dose Titration Period (To achieve target blood pressure) group_h->titration group_m->titration maintenance Maintenance Period (Fixed dose) titration->maintenance followup Follow-up Assessments (e.g., 4, 12, 28 weeks) maintenance->followup data_collection Data Collection: - Blood Pressure (Supine & Standing) - Heart Rate - Adverse Events - Renal Function (Creatinine) - Plasma Renin Activity followup->data_collection analysis Statistical Analysis data_collection->analysis

Diagram 2: Generalized workflow for a comparative clinical trial.

Safety and Side Effect Profiles

While both drugs are effective, their use is often limited by their side effect profiles.

Side EffectHydralazineMinoxidilSource
Reflex Tachycardia CommonCommon, and often more pronounced
Fluid Retention CommonMore significant, often requiring higher diuretic doses
Drug-Induced Lupus Can occur with prolonged use, especially in "slow acetylators"Not reported
Hypertrichosis Not a common side effectVery common with oral use
Pericardial Effusion RareCan occur, particularly in patients with renal impairment
Adverse Effect Profile Generally considered to have fewer adverse effects than MinoxidilCauses more adverse effects overall

It is crucial to note that both medications are typically co-prescribed with a beta-blocker to counteract reflex tachycardia and a diuretic to manage fluid retention.

Conclusion

In the head-to-head comparison of Hydralazine and Minoxidil for the treatment of hypertension, Minoxidil emerges as the more potent agent, providing more consistent and effective blood pressure control. However, this increased efficacy comes at the cost of a more challenging side effect profile, including more pronounced reflex tachycardia, significant fluid retention, and hypertrichosis.

The choice between these two vasodilators depends on the clinical scenario. Hydralazine may be a suitable option for patients with less severe hypertension or as a third-line agent. Minoxidil is often reserved for severe and refractory hypertension due to its potency and side effects. For drug development professionals, the distinct mechanisms of these drugs offer valuable insights into the design of novel antihypertensive therapies with improved efficacy and safety.

References

Validation

Evaluating the Anti-Angiogenic Potential of Budralazine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the anti-angiogenic potential of Budralazine, a compound with a complex and debated role in angiogenesis....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-angiogenic potential of Budralazine, a compound with a complex and debated role in angiogenesis. This document compares its performance with established anti-angiogenic agents, presents supporting experimental data, and provides detailed methodologies for key assays. The paradoxical nature of Budralazine's effects, exhibiting both pro- and anti-angiogenic properties under different contexts, is a central theme of this analysis.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic efficacy of Budralazine is compared with representative inhibitors of key pro-angiogenic signaling pathways: Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF).

It is crucial to note the conflicting reports regarding Budralazine's (commonly referred to as Hydralazine) impact on angiogenesis. Some studies report pro-angiogenic effects, primarily through the induction of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent upregulation of VEGF[1][2][3][4][5]. Conversely, other research demonstrates clear anti-angiogenic properties, including inhibition of endothelial cell proliferation, migration, and tube formation, as well as reduced secretion of VEGF and basic Fibroblast Growth Factor (bFGF). This dual activity suggests that the net effect of Hydralazine on angiogenesis may be highly context-dependent, influenced by the specific cellular environment and experimental conditions.

CompoundTarget PathwayAssayMetricResultReference
Budralazine (Hydralazine) VEGF, bFGF (inhibition) / HIF-1α (induction)HUVEC ProliferationInhibitionSignificant inhibition observed
HUVEC MigrationInhibitionSignificant inhibition observed
HUVEC Tube FormationInhibitionSignificant inhibition observed
Rat Aortic Ring AssayMicrovessel OutgrowthSuppression of microvessel outgrowth
Chicken Chorioallantoic Membrane (CAM) AssayNeovascularizationInhibition of neovascularization
Sponge Angiogenesis AssayBlood Vessel DensityIncreased blood vessel density
Sunitinib VEGFR, PDGFR, c-KitHUVEC ProliferationIC5040 nM
Sorafenib VEGFR, PDGFR, RafHUVEC ProliferationIC50~1.5 µM
Bevacizumab VEGF-AHUVEC ProliferationInhibitionDose-dependent inhibition

Note: Specific IC50 values for Budralazine's anti-angiogenic effects in migration and tube formation assays are not consistently reported in the reviewed literature, highlighting an area for further investigation.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to facilitate the replication and further investigation of Budralazine's anti-angiogenic potential.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of endothelial cells.

Protocol:

  • Cell Culture: Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with growth factors and 2% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh EGM containing various concentrations of the test compound (e.g., Budralazine) or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification: Assess cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).

Rat Aortic Ring Assay

Objective: To evaluate the effect of a test compound on the sprouting of new microvessels from a section of an intact blood vessel ex vivo.

Protocol:

  • Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.

  • Embedding: Place the aortic rings in a 24-well plate coated with a layer of Matrigel or collagen gel. Cover the rings with another layer of the same matrix.

  • Culture: Add endothelial cell basal medium (EBM) supplemented with growth factors and the test compound at various concentrations or a vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days.

  • Quantification: Observe the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the extent of angiogenesis by measuring the number and length of the sprouts.

  • Data Analysis: Compare the microvessel outgrowth in the treated groups to the control group to determine the inhibitory effect of the compound.

Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To assess the in vivo angiogenic or anti-angiogenic activity of a compound on the developing vasculature of a chicken embryo.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a sterile filter paper disc or a carrier of choice soaked with the test compound solution or vehicle control onto the CAM.

  • Incubation: Seal the window with sterile tape and continue to incubate the eggs.

  • Observation and Quantification: After 48-72 hours, observe the CAM for the formation of new blood vessels around the application site. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by using a scoring system.

  • Data Analysis: Compare the angiogenic response in the treated groups to the control group to determine the effect of the compound on neovascularization.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in the dual angiogenic effects of Budralazine and the mechanisms of the comparative anti-angiogenic agents.

Pro_Angiogenic_Pathway_of_Hydralazine cluster_Nucleus Nucleus Hydralazine Budralazine (Hydralazine) PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD Inhibits HIF1a_hydroxylation HIF-1α (hydroxylated) PHD->HIF1a_hydroxylation Hydroxylates Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylation->Proteasomal_Degradation HIF1a_stabilized HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to VEGF_Gene VEGF Gene HRE->VEGF_Gene Activates VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Transcription & Translation Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes

Caption: Pro-angiogenic signaling pathway of Budralazine (Hydralazine).

Anti_Angiogenic_Pathway_of_Hydralazine Hydralazine Budralazine (Hydralazine) VEGF_Secretion VEGF Secretion Hydralazine->VEGF_Secretion Reduces bFGF_Secretion bFGF Secretion Hydralazine->bFGF_Secretion Reduces EC_Proliferation Endothelial Cell Proliferation Hydralazine->EC_Proliferation Inhibits EC_Migration Endothelial Cell Migration Hydralazine->EC_Migration Inhibits Tube_Formation Tube Formation Hydralazine->Tube_Formation Inhibits Tumor_Cells Tumor Cells Tumor_Cells->VEGF_Secretion Produces Tumor_Cells->bFGF_Secretion Produces Endothelial_Cells Endothelial Cells VEGF_Secretion->EC_Proliferation VEGF_Secretion->EC_Migration bFGF_Secretion->EC_Proliferation bFGF_Secretion->EC_Migration EC_Proliferation->Tube_Formation EC_Migration->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

Caption: Anti-angiogenic mechanisms of Budralazine (Hydralazine).

Anti_Angiogenic_Drug_Pathways cluster_VEGF VEGF Pathway cluster_FGF FGF Pathway cluster_PDGF PDGF Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGF_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->VEGF_Signaling Activates Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGF Binds to & Sequesters Sunitinib_VEGF Sunitinib Sunitinib_VEGF->VEGFR Inhibits Kinase Activity Sorafenib_VEGF Sorafenib Sorafenib_VEGF->VEGFR Inhibits Kinase Activity FGF FGF FGFR FGFR FGF->FGFR Binds FGF_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) FGFR->FGF_Signaling Activates FGF_Signaling->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGF_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) PDGFR->PDGF_Signaling Activates PDGF_Signaling->Angiogenesis Sunitinib_PDGF Sunitinib Sunitinib_PDGF->PDGFR Inhibits Kinase Activity Sorafenib_PDGF Sorafenib Sorafenib_PDGF->PDGFR Inhibits Kinase Activity

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Budralazine: A Guide for Laboratory Professionals

For immediate release This document provides essential safety and logistical information for the proper disposal of Budralazine, a derivative of hydrazine. Researchers, scientists, and drug development professionals must...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Budralazine, a derivative of hydrazine. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with regulations. The information is based on safety data for closely related hydrazine compounds and general best practices for hazardous pharmaceutical waste management.

Immediate Safety and Handling Precautions

Budralazine, like other hydrazine derivatives, should be handled as a hazardous chemical. It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Budralazine should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. In case of accidental exposure, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management

In the event of a Budralazine spill, the area should be evacuated and ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable cleaning agent. All materials used for cleanup should also be treated as hazardous waste.

Budralazine Disposal Procedures

The primary and preferred method for the disposal of unused or expired Budralazine is through a licensed hazardous waste disposal contractor. This ensures compliance with all federal, state, and local regulations. If a licensed contractor is not immediately available, the following steps provide an interim on-site neutralization protocol for small quantities, based on procedures for similar hydrazine compounds.

Experimental Protocol: On-Site Neutralization for Small Quantities

This protocol is adapted from safety guidelines for hydrazine compounds and should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Unused or waste Budralazine

  • Sodium hypochlorite solution (5.25% household bleach)

  • Water

  • Stir bar and stir plate

  • Appropriate glass beakers

  • pH meter or pH paper

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, prepare a diluted solution of sodium hypochlorite by mixing one part household bleach with nine parts water.

  • Dissolution: Dissolve the waste Budralazine in water to create a dilute solution.

  • Neutralization: Slowly and with constant stirring, add the diluted sodium hypochlorite solution to the Budralazine solution. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Monitoring: Monitor the pH of the reaction mixture. The ideal pH for the complete destruction of hydrazine compounds is typically in the neutral to slightly alkaline range.

  • Completion: Continue adding the sodium hypochlorite solution until the reaction is complete. This can be verified by testing for the absence of hydrazine using appropriate analytical methods, if available.

  • Disposal of Neutralized Solution: The resulting neutralized solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. It is crucial to confirm your institution's and municipality's rules before proceeding with drain disposal.

  • Container Disposal: All empty containers that held Budralazine should be triple-rinsed with water. The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of Budralazine.

BudralazineDisposalWorkflow Budralazine Disposal Workflow start Start: Unused/Waste Budralazine decision_contractor Is a licensed hazardous waste contractor available? start->decision_contractor process_contractor Package, label, and store waste for pickup by licensed contractor. decision_contractor->process_contractor Yes decision_small_quantity Is it a small quantity suitable for on-site neutralization? decision_contractor->decision_small_quantity No end_contractor End: Proper Disposal via Contractor process_contractor->end_contractor decision_small_quantity->process_contractor No process_neutralization Follow on-site neutralization protocol in a fume hood. decision_small_quantity->process_neutralization Yes process_neutralization_details 1. Dissolve in water. 2. Slowly add dilute sodium hypochlorite. 3. Monitor pH and reaction. 4. Verify neutralization. process_neutralization->process_neutralization_details decision_drain_disposal Are local regulations met for drain disposal of neutralized solution? process_neutralization->decision_drain_disposal process_drain_disposal Dispose of neutralized solution down the drain with copious water. decision_drain_disposal->process_drain_disposal Yes process_hazardous_disposal Collect neutralized solution as hazardous waste. decision_drain_disposal->process_hazardous_disposal No end_neutralization End: Disposal Complete process_drain_disposal->end_neutralization process_hazardous_disposal->process_contractor

Caption: Workflow for the proper disposal of Budralazine.

Regulatory Compliance

It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in accordance with all applicable federal, state, and local regulations. The EPA classifies certain pharmaceutical wastes as hazardous, and hydrazine compounds are often subject to strict disposal requirements due to their toxicity and potential carcinogenicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

References

Handling

Personal protective equipment for handling Budralazine

This guide provides crucial safety protocols and logistical information for the handling and disposal of Hydralazine, a direct vasodilator used in research and pharmaceutical development. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Hydralazine, a direct vasodilator used in research and pharmaceutical development. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work.

Hydralazine hydrochloride is classified as a hazardous substance, toxic if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] It is also suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling Hydralazine. Consistent and correct use of PPE is the first line of defense against exposure.

Task Required PPE Additional Recommendations
Routine Handling & Weighing - Nitrile gloves (double-gloving recommended)[3]- Safety glasses with side shields or goggles- Laboratory coat- Work in a well-ventilated area or a chemical fume hood.- Avoid generating dust.
Preparing Solutions - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Laboratory coat- Face shield (if splash risk is high)- Prepare solutions in a chemical fume hood.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile, double-gloved)- Chemical safety goggles- Respiratory protection (if dealing with a large spill or dust)- Disposable coveralls or apron- Use absorbent materials to contain the spill.- Avoid breathing dust or vapors.

Standard Operating Procedures for Handling

Engineering Controls:

  • Always handle solid Hydralazine and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.

  • Do not eat, drink, or smoke in laboratory areas where Hydralazine is handled.

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Storage:

  • Store Hydralazine in a tightly closed, original container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store in a segregated and approved area, and consider storing it locked up.

Emergency Procedures

Immediate and appropriate response to exposure is critical.

Exposure Route First Aid Measures
Skin Contact - Immediately remove all contaminated clothing.- Wash the affected area with plenty of soap and water for at least 15 minutes.- Seek medical attention if skin irritation occurs or persists.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Remove contact lenses if present and easy to do so.- Seek immediate medical attention.
Inhalation - Move the exposed person to fresh air immediately.- If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting .- Rinse mouth with water.- Never give anything by mouth to an unconscious person.- Seek immediate medical attention or call a poison control center.

Disposal Plan

Proper disposal of unused or waste Hydralazine is essential to prevent environmental contamination and potential harm.

For Researchers and Laboratories:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Do not dispose of down the drain unless specifically instructed to do so.

General Guidance for Unused Medication (Non-Laboratory Settings):

  • The preferred method for disposal is through a drug take-back program. These programs are often available at pharmacies or through local law enforcement agencies.

  • If a take-back program is not available, follow these steps for disposal in household trash:

    • Remove the Hydralazine from its original container.

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less attractive to children and pets.

    • Place the mixture in a sealed container like a plastic bag or an empty can to prevent leakage.

    • Throw the sealed container into the household trash.

    • Scratch out all personal information from the original prescription bottle to protect your privacy before recycling or discarding it.

Workflow for Handling a Hydralazine Spill

The following diagram outlines the procedural flow for safely managing a Hydralazine spill in a laboratory setting.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste in Sealed Hazardous Waste Container decontaminate->dispose remove_ppe Remove PPE Carefully dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for a safe and effective response to a Hydralazine spill.

References

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